Pent-4-en-1-amine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
pent-4-en-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N.ClH/c1-2-3-4-5-6;/h2H,1,3-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDRDGPNKLVPJIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40677573 | |
| Record name | Pent-4-en-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27546-60-7 | |
| Record name | Pent-4-en-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | pent-4-en-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Pent-4-en-1-amine hydrochloride chemical properties
An In-Depth Technical Guide to Pent-4-en-1-amine Hydrochloride for Advanced Research
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound (CAS No: 27546-60-7), a versatile bifunctional molecule essential for researchers, chemists, and drug development professionals. Its unique structure, featuring a terminal alkene and a primary amine salt, makes it a valuable building block in complex organic synthesis and a key component in the development of novel chemical entities. This document delves into its core chemical properties, reactivity, synthesis, and applications, offering field-proven insights and detailed protocols.
Core Molecular Profile and Physicochemical Properties
This compound is the salt form of 4-pentenylamine, which enhances its stability and solubility in polar solvents. The molecule's utility stems from the orthogonal reactivity of its two functional groups: the nucleophilic primary amine (which is protected as an ammonium salt) and the terminal double bond, which is amenable to a wide range of addition and coupling reactions.
Structural and Chemical Identity
The fundamental structure combines a five-carbon chain with an amine at the C1 position and a vinyl group at the C5 position.
Caption: Structure of this compound with key functional groups.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound, compiled from authoritative sources.
| Property | Value | Reference(s) |
| CAS Number | 27546-60-7 | [1][2][3][4] |
| Molecular Formula | C₅H₁₂ClN | [1] |
| Molecular Weight | 121.61 g/mol | [1][3] |
| IUPAC Name | pent-4-en-1-amine;hydrochloride | [1] |
| Physical Form | Solid | [2][3] |
| Solubility | Soluble in Chloroform (Slightly, Heated), Methanol (Slightly) | [5] |
| pKa (Predicted) | 10.32 ± 0.10 | [6] |
| InChI Key | DDRDGPNKLVPJIR-UHFFFAOYSA-N | [1][2][3] |
| Storage Conditions | Inert atmosphere, 2-8°C | [2] |
Spectroscopic Signature for Structural Verification
Accurate identification of this compound is paramount. The expected spectroscopic data provides a reliable fingerprint for this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule. Key signals would include those for the terminal vinyl protons (=CH₂) appearing most downfield, a multiplet for the allylic proton (-CH=), signals for the methylene groups (-CH₂-) of the carbon chain, and a broad signal for the ammonium protons (-NH₃⁺).
-
¹³C NMR Spectroscopy: The carbon spectrum will display five unique signals. The carbons of the double bond (C4 and C5) will appear in the alkene region (~115-140 ppm), while the carbons adjacent to the electron-withdrawing ammonium group (C1) will be shifted downfield compared to the other methylene carbons (C2, C3).[7]
-
Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups. Key expected absorptions include:
-
A broad band in the 2500-3000 cm⁻¹ region, characteristic of the N-H stretching vibrations of the primary ammonium salt.
-
C-H stretching vibrations for sp² carbons (vinyl group) just above 3000 cm⁻¹.
-
A C=C stretching absorption around 1640 cm⁻¹.
-
N-H bending vibrations around 1500-1600 cm⁻¹.
-
-
Mass Spectrometry (MS): Mass spectral analysis of the free base (Pent-4-en-1-amine, molar mass 85.15 g/mol ) would show a molecular ion peak (M⁺) at m/z = 85.[6][7][8] A common fragmentation pattern for primary amines is the loss of an alkyl radical to form a stable iminium ion, often resulting in a base peak at m/z = 30 ([CH₂=NH₂]⁺).[7]
Reactivity and Synthetic Utility
The synthetic value of this compound lies in the distinct reactivity of its functional groups, which can be addressed sequentially or simultaneously depending on the reaction conditions.
Reactivity Profile
Caption: Reactivity pathways for this compound.
-
Amine Group Reactivity : The primary amine is the site of nucleophilic reactions. In its hydrochloride salt form, the amine is protonated and non-nucleophilic. Deprotonation with a suitable base (e.g., triethylamine, sodium bicarbonate) liberates the free amine, which can then readily participate in reactions such as acylation to form amides, alkylation, and reductive amination.
-
Alkene Group Reactivity : The terminal double bond is susceptible to a wide array of classic alkene transformations. This includes electrophilic additions (e.g., halogenation, hydrohalogenation), hydroboration-oxidation to yield a terminal alcohol, and transition-metal-catalyzed reactions like olefin metathesis and Heck coupling.
-
Bifunctional Reactivity : The presence of both functional groups allows for intramolecular reactions. For instance, under certain catalytic conditions, intramolecular hydroamination can occur to form substituted piperidines, a common scaffold in pharmaceuticals. This dual functionality is particularly valuable in creating complex heterocyclic structures from a simple linear precursor.
Synthesis and Purification Protocol
While several routes to Pent-4-en-1-amine exist, a common laboratory-scale approach involves the reduction of a corresponding nitrile or amide. The following is an illustrative protocol for its synthesis.
Expert Insight: The choice of a reducing agent is critical. Lithium aluminum hydride (LAH) is highly effective for reducing nitriles to primary amines. The reaction must be performed under strictly anhydrous conditions as LAH reacts violently with water. The final hydrochloride salt formation not only aids in purification via precipitation but also improves the long-term storage stability of the amine.
Illustrative Synthesis Workflow
Caption: General workflow for the synthesis and purification of Pent-4-en-1-amine HCl.
Step-by-Step Protocol
-
Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (LAH) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Nitrile Addition: The flask is cooled to 0°C in an ice bath. A solution of 4-pentenonitrile in anhydrous THF is added dropwise via a dropping funnel, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
Quenching: The reaction is carefully cooled back to 0°C. The excess LAH is quenched by the sequential, slow, dropwise addition of water, followed by a 15% aqueous NaOH solution, and finally more water (Fieser workup). This procedure is highly exothermic and must be done with extreme caution.
-
Workup: The resulting granular precipitate (aluminum salts) is filtered off and washed thoroughly with THF or diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate.
-
Purification of Free Amine: The solvent is removed under reduced pressure. The crude pent-4-en-1-amine free base can be purified by vacuum distillation.[6]
-
Hydrochloride Salt Formation: The purified amine is dissolved in anhydrous diethyl ether. A solution of HCl in diethyl ether is added dropwise with stirring. The hydrochloride salt precipitates as a white solid.
-
Isolation: The solid is collected by vacuum filtration, washed with cold diethyl ether to remove any non-polar impurities, and dried under vacuum to yield pure this compound.
Applications in Research and Drug Development
The unique bifunctional nature of this compound makes it a valuable intermediate in several areas:
-
Pharmaceutical Synthesis: It serves as a starting material for synthesizing complex nitrogen-containing heterocycles and other scaffolds found in biologically active molecules.[6]
-
PROTAC Linkers: The terminal alkene and the primary amine are ideal handles for constructing Proteolysis Targeting Chimeras (PROTACs). The amine can be used to attach to a ligand for an E3 ubiquitin ligase, while the alkene can be functionalized to connect to a warhead that binds the target protein. This application is at the forefront of modern drug discovery.
-
Material Science: The vinyl group can be used in polymerization reactions to incorporate amine functionality into new polymers.
Safety, Handling, and Storage
Proper handling of this compound is essential for laboratory safety.
Hazard Identification
According to GHS classifications, this compound is considered hazardous.[1]
The signal word is "Warning" and the GHS pictogram is GHS07 (Exclamation Mark).[2]
Safe Handling Protocol
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[9]
-
Ventilation: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[9]
-
Handling: Avoid all personal contact. Do not eat, drink, or smoke when handling. Keep the container tightly sealed when not in use. Avoid generating dust.[9]
-
Incompatibilities: Avoid contact with strong oxidizing agents, as this may result in an exothermic or explosive reaction.[9]
Storage
Store in a cool, dry, well-ventilated area in the original, tightly sealed container. For maximum stability, it is recommended to store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[2] Protect from moisture and incompatible materials.[9]
References
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ChemBK. (2024). pent-4-en-1-amine. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Pent-4-yn-1-amine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
- Fisher Scientific. (2025). 4-Penten-1-ol Safety Data Sheet.
- Thermo Fisher Scientific. (2012). Safety Data Sheet.
- Thermo Fisher Scientific. (2013). 3-Butenylamine Safety Data Sheet.
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PubChem. (n.d.). Pent-4-enylamine. National Center for Biotechnology Information. Retrieved from [Link]
- MedChemExpress. (n.d.). Pent-4-yn-1-amine hydrochloride.
-
K. A. G. Ammar, A. S. T. M. M. M. Hossain, & T. Shibamoto. (2010). Formation of Pent-4-en-1-amine, the counterpart of acrylamide from lysine and its conversion into piperidine in lysine/glucose reaction mixtures. Journal of agricultural and food chemistry, 58(7), 4388-94. Retrieved from [Link]
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Introduction: A Versatile Bifunctional Building Block
An In-depth Technical Guide to Pent-4-en-1-amine hydrochloride (CAS: 27546-60-7)
This compound, with the CAS number 27546-60-7, is a valuable organic compound that serves as a versatile building block in modern synthetic chemistry.[1] It is characterized by a five-carbon chain containing two key functional groups: a terminal primary amine and a terminal alkene.[1] This bifunctional nature allows for a wide range of selective chemical transformations, making it a powerful tool for introducing a pentenyl moiety into more complex molecular architectures. As the hydrochloride salt, the compound is typically a stable, solid material, which simplifies handling and storage compared to its free amine counterpart.[1][2]
This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals. We will explore its physicochemical properties, spectroscopic signature, synthetic routes, chemical reactivity, and applications, with a focus on the practical insights necessary for its effective use in the laboratory.
Core Physicochemical & Structural Properties
A thorough understanding of a reagent's fundamental properties is the bedrock of successful experimental design. This compound is a primary amine salt, typically appearing as a solid with enhanced stability and solubility in polar solvents compared to its free base form.[1]
| Property | Value | Source(s) |
| CAS Number | 27546-60-7 | [1][3][4] |
| Molecular Formula | C₅H₁₂ClN | [3][4] |
| Molecular Weight | 121.61 g/mol | [3][4] |
| IUPAC Name | pent-4-en-1-amine;hydrochloride | [3] |
| Synonyms | 4-Penten-1-amine hydrochloride, Pent-4-enylamine hydrochloride | [3][4][5] |
| Appearance | Solid | [4][6] |
| Melting Point | 182 - 184 °C | [2] |
| Storage Temperature | 2-8 °C, under inert atmosphere | [2][4] |
| InChI Key | DDRDGPNKLVPJIR-UHFFFAOYSA-N | [3][4] |
| SMILES | C=CCCCN.Cl | [3] |
Spectroscopic Characterization: The Signature of a Molecule
Accurate characterization is essential for verifying the identity and purity of starting materials. The following is a predictive guide to the key spectroscopic features of this compound, based on the known behavior of its constituent functional groups.
¹H NMR Spectroscopy
The proton NMR spectrum provides a clear map of the molecule's hydrogen environments. The hydrochloride form means the amine protons (-NH₃⁺) will be visible and may exchange with D₂O.
-
δ ~5.8 ppm (ddt): A complex multiplet corresponding to the internal vinyl proton (-CH=CH₂).
-
δ ~5.0 ppm (m): Two distinct multiplets for the terminal vinyl protons (=CH₂).
-
δ ~3.0 ppm (t): A triplet for the methylene protons adjacent to the ammonium group (-CH₂-NH₃⁺), deshielded by the electron-withdrawing nitrogen.[7]
-
δ ~2.2 ppm (q): A quartet for the allylic protons (-CH₂-CH=CH₂).
-
δ ~1.8 ppm (p): A pentet for the central methylene group (-CH₂-CH₂-CH₂-).
¹³C NMR Spectroscopy
Carbon NMR complements the proton data, confirming the carbon skeleton.
-
δ ~137 ppm: Vinyl carbon (-C H=CH₂).
-
δ ~115 ppm: Terminal vinyl carbon (=C H₂).
-
δ ~39 ppm: Carbon adjacent to the ammonium group (-C H₂-NH₃⁺).
-
δ ~30 ppm: Allylic carbon (-C H₂-CH=CH₂).
-
δ ~27 ppm: Central methylene carbon (-CH₂-C H₂-CH₂-).
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the key functional groups present.
-
2800-3000 cm⁻¹ (broad): Strong, broad absorption characteristic of the N-H stretching in an ammonium salt (R-NH₃⁺).
-
~1640 cm⁻¹: C=C stretching vibration of the terminal alkene.[7]
-
~1600 cm⁻¹ & ~1500 cm⁻¹: N-H bending vibrations for the primary ammonium group.
-
~990 cm⁻¹ & ~910 cm⁻¹: Strong out-of-plane C-H bending bands, confirming the monosubstituted alkene.
Mass Spectrometry (MS)
When analyzed by mass spectrometry, the molecule will typically be detected as its free base, Pent-4-en-1-amine (C₅H₁₁N, Mol. Wt. 85.15).[8]
-
m/z = 85: The molecular ion peak [M]⁺ of the free amine.
-
m/z = 30: A characteristic base peak for primary amines, resulting from alpha-cleavage to form the [CH₂=NH₂]⁺ fragment.
Synthesis and Purification Workflow
While Pent-4-en-1-amine can be formed through complex biochemical pathways, such as the Maillard reaction involving lysine, this is not a practical laboratory synthesis.[9] A common and reliable method for its preparation involves the reduction of a corresponding nitrile or a Gabriel synthesis, followed by salt formation.
Representative Synthetic Protocol: Gabriel Synthesis
The Gabriel synthesis is a classic and robust method for preparing primary amines while avoiding over-alkylation. This protocol outlines the synthesis of the free amine, followed by conversion to the hydrochloride salt.
Caption: Gabriel synthesis workflow for this compound.
Step-by-Step Methodology:
-
N-Alkylation: To a solution of potassium phthalimide in anhydrous dimethylformamide (DMF), add 5-bromo-1-pentene. Heat the reaction mixture (e.g., to 70°C) and monitor by TLC until the starting halide is consumed.
-
Work-up: Cool the reaction mixture, pour it into water, and extract the product, N-(pent-4-en-1-yl)phthalimide, with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Hydrazinolysis (Amine Deprotection): Dissolve the crude phthalimide intermediate in ethanol. Add hydrazine hydrate and reflux the mixture. A white precipitate (phthalhydrazide) will form.
-
Isolation of Free Amine: After cooling, acidify the mixture with aqueous HCl to precipitate any remaining phthalhydrazide. Filter the solid and concentrate the filtrate. Basify the residue with aqueous NaOH and extract the free amine into an appropriate solvent (e.g., diethyl ether). Dry the organic extracts and carefully remove the solvent.
-
Hydrochloride Salt Formation: Dissolve the crude free amine in a minimal amount of anhydrous diethyl ether. Slowly add a solution of HCl in diethyl ether with stirring. The white solid of this compound will precipitate.
-
Purification: Collect the solid by filtration, wash with cold anhydrous ether, and dry under vacuum to yield the pure product. Characterize using NMR and IR to confirm identity and purity.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups. The amine is nucleophilic and basic (when deprotonated), while the alkene is susceptible to electrophilic addition and transition-metal catalyzed reactions.
Caption: Key reaction pathways for Pent-4-en-1-amine.
Reactions at the Amine Terminus
After deprotonation to the free amine, the primary amine serves as an excellent nucleophile.
-
N-Acylation: Reacts readily with acyl chlorides, anhydrides, or activated esters to form stable amide bonds. This is fundamental for incorporating the pentenyl tail into peptide-like structures or other complex molecules.
-
N-Sulfonylation: Forms sulfonamides upon reaction with sulfonyl chlorides (e.g., tosyl chloride), a common functional group in many pharmaceutical agents.
-
N-Alkylation: Can be selectively mono- or di-alkylated to yield secondary or tertiary amines, although control can be challenging. Reductive amination with aldehydes or ketones provides a more controlled route to N-alkylated products.
Reactions at the Alkene Terminus
The terminal double bond is a gateway to a host of functional group transformations.
-
Hydroboration-Oxidation: An anti-Markovnikov addition that converts the alkene into a terminal primary alcohol (yielding 5-aminopentan-1-ol), creating a bifunctional amino-alcohol scaffold.
-
Epoxidation: Oxidation with reagents like m-CPBA yields an epoxide, a versatile intermediate for introducing further functionality via nucleophilic ring-opening.
-
Olefin Metathesis: Participates in cross-metathesis reactions with other olefins in the presence of Grubbs' or other ruthenium catalysts, enabling the construction of more complex carbon skeletons.
-
Heck Coupling: Can be used in palladium-catalyzed cross-coupling reactions to form new C-C bonds.
This dual reactivity makes it an ideal scaffold for building molecules where a flexible five-carbon linker is desired, with handles for modification at both ends. Its structural relative, Pent-4-yn-1-amine hydrochloride, is noted for its use as a PROTAC linker, where the alkyne enables "click chemistry".[10] Similarly, this compound can be used in linker technologies where the alkene is exploited for orthogonal chemistries like metathesis or thiol-ene reactions.
Safety, Handling, and Storage
Proper handling is critical to ensure laboratory safety. This compound is classified as an irritant.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation.[3][4] |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation.[3][4] |
| Respiratory Irritation | GHS07 | Warning | H335: May cause respiratory irritation.[3][4] |
Handling Protocol:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[11]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[12]
-
Storage: Keep the container tightly closed and store in a cool, dry place under an inert atmosphere, as recommended at 2-8°C.[2][4]
Conclusion
This compound is more than a simple chemical; it is a strategic tool for molecular design and construction. Its well-defined structure, featuring orthogonally reactive amine and alkene functionalities, provides chemists with a reliable and versatile building block. From the synthesis of pharmaceutical intermediates and agrochemicals to its application in linker technologies, this compound offers a straightforward means to introduce a flexible, functionalizable five-carbon chain. By understanding its properties, reactivity, and handling requirements as detailed in this guide, researchers can confidently and effectively leverage this compound to advance their synthetic and drug discovery programs.
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Angene Chemical. 4-Penten-1-amine, hydrochloride. [Link]
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PubChem. Pent-4-enylamine. National Center for Biotechnology Information. [Link]
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PubChem. Pent-4-yn-1-amine. National Center for Biotechnology Information. [Link]
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PubMed. Formation of Pent-4-en-1-amine, the counterpart of acrylamide from lysine and its conversion into piperidine in lysine/glucose reaction mixtures. [Link]
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University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy Data. [Link]
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Chemistry LibreTexts. Spectroscopy of Amines. [Link]
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Pent-4-en-1-amine hydrochloride molecular weight and formula
An In-depth Technical Guide to Pent-4-en-1-amine Hydrochloride for Advanced Research and Development
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of this compound. This versatile bifunctional molecule, possessing both a primary amine and a terminal alkene, is a valuable building block in modern organic chemistry. This guide emphasizes the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative sources to ensure scientific integrity.
Core Physicochemical Properties
This compound is the salt form of pent-4-en-1-amine, which enhances its stability and handling characteristics. Its true value lies in the orthogonal reactivity of its two functional groups, allowing for sequential or selective chemical modifications.
Molecular Formula and Weight
The fundamental identity of this compound is established by its molecular formula and weight, which are critical for stoichiometric calculations in synthesis.
| Property | Value | Source(s) |
| IUPAC Name | pent-4-en-1-amine;hydrochloride | [1] |
| CAS Number | 27546-60-7 | [1] |
| Molecular Formula | C5H12ClN | [1] |
| Molecular Weight | 121.61 g/mol | [1] |
| Canonical SMILES | C=CCCCN.Cl | [1] |
| InChI Key | DDRDGPNKLVPJIR-UHFFFAOYSA-N | [1] |
| Physical Form | Solid |
Synthesis and Characterization
A robust and reproducible synthesis is paramount for obtaining high-purity material for research and development. While several routes exist, a common laboratory-scale approach involves the reduction of a corresponding nitrile, which is often cleaner and more direct than methods involving ammonia.
Recommended Synthetic Workflow
The following workflow describes a reliable synthesis starting from 5-chlorovaleronitrile. This precursor is chosen for its commercial availability and the nitrile reduction step is typically high-yielding.
Caption: Recommended two-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of Pent-4-enenitrile
-
Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to 0°C in an ice bath.
-
Base Addition: Add potassium tert-butoxide (1.1 equivalents) to the stirred THF.
-
Substrate Addition: Slowly add a solution of 5-chlorovaleronitrile (1.0 equivalent) in anhydrous THF to the reaction mixture dropwise, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours. The progress can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Carefully quench the reaction by adding saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude pent-4-enenitrile.
Step 2: Reduction and Salt Formation
-
Setup: To a separate flame-dried flask under argon, prepare a suspension of lithium aluminum hydride (LAH, 1.5 equivalents) in anhydrous diethyl ether and cool to 0°C.
-
Nitrile Addition: Add a solution of the crude pent-4-enenitrile (1.0 equivalent) in anhydrous diethyl ether dropwise to the LAH suspension.
-
Reaction: After addition, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Workup (Fieser method): Cool the reaction to 0°C. Sequentially and very carefully, add water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where 'x' is the mass of LAH used in grams. A granular precipitate should form.
-
Isolation: Filter the solid precipitate and wash thoroughly with diethyl ether. Dry the combined filtrate over anhydrous potassium carbonate, filter, and concentrate carefully.
-
Salt Formation: Dissolve the resulting crude pent-4-en-1-amine in fresh diethyl ether and cool to 0°C. Add a 2M solution of HCl in diethyl ether dropwise until precipitation ceases. Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield pure this compound.
Spectroscopic Characterization (Predicted)
Confirmation of the final product's identity and purity is achieved through standard spectroscopic methods. The following are expected chemical shifts and signals:
-
¹H NMR (400 MHz, D₂O): δ 5.89-5.77 (m, 1H, -CH =CH₂), 5.15-5.05 (m, 2H, -CH=CH ₂), 3.03 (t, J=7.8 Hz, 2H, -CH ₂NH₃⁺), 2.21 (q, J=7.2 Hz, 2H, -CH ₂CH=CH₂), 1.79 (p, J=7.6 Hz, 2H, -CH₂CH₂ CH₂-).
-
¹³C NMR (101 MHz, D₂O): δ 136.8 (-C H=CH₂), 116.2 (-CH=C H₂), 39.7 (-C H₂NH₃⁺), 30.2 (-C H₂CH=CH₂), 27.8 (-CH₂C H₂CH₂-).
-
FT-IR (KBr, cm⁻¹): ~3080 (alkene C-H stretch), 2950-2800 (alkane C-H stretch), ~1640 (C=C stretch), ~1510 (N-H bend of NH₃⁺).
Applications in Drug Discovery
The dual functionality of this compound makes it an exemplary scaffold for building molecular complexity, particularly in the synthesis of heterocyclic compounds and for use as a linker in advanced drug modalities.
Role in Piperidine Synthesis
Research has shown that pent-4-en-1-amine can be formed from the thermal degradation of lysine and subsequently cyclize to form piperidine.[2] This pathway is significant in food chemistry and provides a bio-inspired route to the piperidine scaffold, a common motif in many pharmaceuticals.[2]
Utility as a Bifunctional Linker
The amine provides a nucleophilic handle for conjugation, while the alkene can be engaged in reactions like Heck coupling, hydroboration-oxidation, or olefin metathesis. This makes the molecule an excellent choice for creating linkers in targeted therapies like Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs).
Caption: Workflow for using pent-4-en-1-amine as a drug conjugate linker.
Safety and Handling
Proper handling is essential to ensure laboratory safety. This compound is classified as an irritant.
-
Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Measures : Always handle this compound in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat. Avoid inhalation of dust and ensure good ventilation.
-
Storage : Store in a tightly sealed container in a cool, dry place under an inert atmosphere.
References
-
ChemBK. (2024). pent-4-en-1-amine. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]
-
PubChem. (n.d.). Pent-4-yn-1-amine hydrochloride. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]
-
Nikolov, N. D., & Yaylayan, V. A. (2010). Formation of Pent-4-en-1-amine, the counterpart of acrylamide from lysine and its conversion into piperidine in lysine/glucose reaction mixtures. Journal of Agricultural and Food Chemistry, 58(7), 4456–4462. [Link]
-
PubChem. (n.d.). Pent-4-enylamine. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]
-
Stenutz. (n.d.). pent-4-en-1-amine. Retrieved January 5, 2026, from [Link]
-
ResearchGate. (2010). Formation of Pent-4-en-1-amine, the Counterpart of Acrylamide from Lysine and Its Conversion into Piperidine in Lysine/Glucose Reaction Mixtures. [Link]
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A Senior Application Scientist's Guide to the Synthesis of Pent-4-en-1-amine Hydrochloride
An In-depth Technical Guide for Drug Development Professionals
Executive Summary: Pent-4-en-1-amine is a valuable bifunctional building block in modern organic synthesis, particularly relevant in the fields of medicinal chemistry and materials science. Its structure, incorporating both a terminal alkene and a primary amine, allows for orthogonal functionalization, making it a versatile precursor for complex molecular architectures. This guide provides a detailed examination of robust and scalable synthetic strategies for producing Pent-4-en-1-amine hydrochloride, a stable and readily handled salt form of the amine. We will dissect two primary, field-proven synthetic routes, emphasizing the mechanistic rationale behind procedural choices, ensuring protocol integrity, and addressing critical safety considerations. The methodologies presented are designed for practical application in a research and development setting, balancing efficiency, reliability, and purity.
Introduction and Strategic Overview
This compound is the salt of an organic compound featuring a five-carbon chain with a terminal vinyl group and a primary amine at the opposite end.[1][2] This unique arrangement makes it an important intermediate for synthesizing a range of compounds, from pharmaceutical agents to specialized polymers.[1] The primary synthetic challenge lies in the selective introduction of the amine functionality without compromising the integrity of the reactive alkene group.
Retrosynthetic Analysis
A logical retrosynthetic approach involves the formation of the C-N bond as the key strategic step. This can be achieved by treating a 5-carbon electrophile bearing a terminal alkene with a suitable nitrogen nucleophile. The most common and reliable precursors are 5-halopent-1-enes (e.g., 5-bromopent-1-ene) or their corresponding alcohol, pent-4-en-1-ol.
Sources
An In-Depth Technical Guide to Pent-4-en-1-amine Hydrochloride: Synthesis, Properties, and Applications in Modern Drug Discovery
For distribution to researchers, scientists, and drug development professionals.
Abstract
Pent-4-en-1-amine hydrochloride is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis, particularly in the construction of nitrogen-containing heterocyclic scaffolds of significant medicinal interest. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, and key synthetic routes. Furthermore, it delves into its strategic application in drug development, with a focus on the synthesis of piperidine derivatives, and furnishes detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Compound Identification and Nomenclature
The nomenclature of a chemical entity is fundamental to unambiguous scientific communication. The compound of interest is systematically named according to the guidelines set forth by the International Union of Pure and Applied Chemistry (IUPAC).
IUPAC Name: pent-4-en-1-amine;hydrochloride[1]
This name clearly delineates the parent hydrocarbon chain, a pentane, with a double bond at the fourth carbon (pent-4-en) and a primary amine at the first carbon (-1-amine). The hydrochloride suffix indicates the formation of a salt with hydrochloric acid.
Synonyms: A variety of synonyms are employed in the literature and commercial catalogs. A comprehensive, though not exhaustive, list is provided below for ease of reference.[1]
-
4-Penten-1-amine hydrochloride
-
Pent-4-enylamine hydrochloride
-
5-Amino-1-pentene hydrochloride
-
1-Amino-4-pentene hydrochloride
-
4-Pentenylamine hydrochloride
-
4-Pentenamine hydrochloride
Chemical Identifiers:
| Identifier | Value |
| CAS Number | 27546-60-7 |
| PubChem CID | 46942242[1] |
| Molecular Formula | C₅H₁₂ClN |
| Molecular Weight | 121.61 g/mol [1] |
| InChIKey | DDRDGPNKLVPJIR-UHFFFAOYSA-N[1] |
| Canonical SMILES | C=CCCCN.Cl[1] |
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 121.61 g/mol | PubChem[1] |
| Appearance | Solid | AngeneChem |
| Melting Point | 182 - 184 °C | AngeneChem |
| Solubility | Soluble in water | ChemBK |
| Topological Polar Surface Area | 26 Ų | PubChem[1] |
Spectroscopic Data:
Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of chemical compounds. Below are the expected spectroscopic signatures for this compound, based on data for the free base and general principles of spectroscopy.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the terminal vinyl protons, the allylic and aliphatic methylene protons, and the methylene group adjacent to the ammonium nitrogen. The ammonium protons may appear as a broad singlet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display distinct signals for the two sp² hybridized carbons of the double bond and the three sp³ hybridized carbons of the alkyl chain. The carbon attached to the nitrogen will be deshielded.
-
FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary ammonium group (around 3000-3200 cm⁻¹), C-H stretching of the alkyl and alkenyl groups, and the C=C stretching of the terminal alkene (around 1640 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum of the free base, pent-4-en-1-amine, would show a molecular ion peak (M⁺) at m/z = 85.15. Fragmentation patterns would likely involve the loss of small neutral molecules.
Synthesis of this compound
The synthesis of this compound can be approached through several established synthetic methodologies. The choice of a particular route will often depend on the availability of starting materials, scalability, and the desired purity of the final product.
Gabriel Synthesis from 5-Bromo-1-pentene
The Gabriel synthesis is a classic and reliable method for the preparation of primary amines from alkyl halides, avoiding the overalkylation often encountered with direct amination.[2][3][4][5][6]
Reaction Scheme:
Caption: Gabriel synthesis of pent-4-en-1-amine.
Experimental Protocol:
-
N-Alkylation: In a round-bottom flask, dissolve potassium phthalimide (1.0 eq) in anhydrous dimethylformamide (DMF). To this solution, add 5-bromo-1-pentene (1.05 eq) dropwise at room temperature. Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Work-up and Isolation of Intermediate: After completion, cool the reaction mixture to room temperature and pour it into ice-water. The solid N-(pent-4-en-1-yl)phthalimide will precipitate. Filter the solid, wash with cold water, and dry under vacuum.
-
Hydrazinolysis: Suspend the N-(pent-4-en-1-yl)phthalimide in ethanol in a round-bottom flask. Add hydrazine hydrate (1.5 eq) and reflux the mixture for 2-4 hours. A white precipitate of phthalhydrazide will form.
-
Isolation of the Free Amine: Cool the reaction mixture and acidify with concentrated HCl. Filter off the phthalhydrazide precipitate. Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/ether.
Reductive Amination of Pent-4-enal
Reductive amination is a powerful and versatile method for the synthesis of amines from carbonyl compounds.[7] This approach involves the in-situ formation of an imine from pent-4-enal and an ammonia source, followed by reduction.
Reaction Scheme:
Caption: Reductive amination of pent-4-enal.
Experimental Protocol:
-
Reaction Setup: To a solution of pent-4-enal (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add a source of ammonia (e.g., ammonium acetate, 2.0 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C and add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq), portion-wise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Work-up and Salt Formation: Quench the reaction by the slow addition of aqueous HCl. Extract the aqueous layer with an organic solvent (e.g., dichloromethane) to remove any unreacted starting material. Basify the aqueous layer with NaOH and extract the free amine with an organic solvent. Dry the organic extracts, filter, and bubble HCl gas through the solution (or add a solution of HCl in a suitable solvent) to precipitate the this compound.
-
Purification: The precipitated salt can be collected by filtration and purified by recrystallization.
Applications in Drug Development: Synthesis of Piperidine Scaffolds
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates. This compound serves as a key precursor for the construction of substituted piperidines through intramolecular cyclization reactions.
Intramolecular Hydroamination
The intramolecular hydroamination of the terminal alkene in pent-4-en-1-amine derivatives provides a direct route to 2-methylpiperidine scaffolds. This reaction typically requires a catalyst, such as a Brønsted acid or a transition metal complex.[8]
Prerequisite: N-Protection
The primary amine of pent-4-en-1-amine is often protected prior to cyclization to modulate its reactivity and prevent side reactions. Common protecting groups for amines include acyl groups (e.g., acetyl, benzoyl) and sulfonyl groups (e.g., tosyl, nosyl).
Experimental Protocol for N-Acylation:
-
Setup: Suspend this compound (1.0 eq) in dichloromethane. Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (2.2 eq).
-
Acylation: Cool the mixture to 0 °C and add the acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work-up: Wash the reaction mixture with water, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the N-acylated product.
Brønsted Acid-Catalyzed Intramolecular Hydroamination:
Reaction Scheme:
Caption: Intramolecular hydroamination to form a piperidine ring.
Experimental Protocol:
-
Reaction Setup: To a solution of the N-protected pent-4-en-1-amine (e.g., N-tosyl-pent-4-en-1-amine) (1.0 eq) in a non-coordinating solvent such as toluene, add a catalytic amount of a strong Brønsted acid, such as triflic acid (TfOH) or sulfuric acid (H₂SO₄) (5-10 mol%).
-
Cyclization: Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture and quench with a saturated solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.
Safety and Handling
This compound is classified as an irritant.[1] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
GHS Hazard Statements: [1]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
In case of contact with skin or eyes, flush immediately with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.
Conclusion
This compound is a readily accessible and highly valuable building block for organic synthesis. Its bifunctional nature, possessing both a nucleophilic amine and a reactive terminal alkene, allows for a diverse range of chemical transformations. This guide has provided a detailed overview of its nomenclature, properties, and synthetic routes. The highlighted application in the synthesis of piperidine derivatives underscores its significance in modern drug discovery. The provided experimental protocols and mechanistic insights are intended to serve as a practical resource for researchers, enabling them to leverage the full potential of this versatile compound in their synthetic endeavors.
References
- Barluenga, J., Natiella, M. A., & González, J. M. (2002). Brønsted Acid-Catalyzed Intramolecular Hydroamination of Protected Alkenylamines. Synthesis of Pyrrolidines and Piperidines. Organic Letters, 4(15), 2541–2543.
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Wikipedia. (n.d.). Gabriel synthesis. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Master Organic Chemistry. (2023). The Gabriel Synthesis For Making Primary Amines. Retrieved from [Link]
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Chemistry Steps. (n.d.). The Gabriel Synthesis. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Gabriel Synthesis. Retrieved from [Link]
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PubChem. (n.d.). Pent-4-enylamine. Retrieved from [Link]
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PubChem. (n.d.). Pent-4-yn-1-amine hydrochloride. Retrieved from [Link]
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
- ResearchGate. (n.d.). Brønsted Acid-Catalyzed Intramolecular Hydroamination of Protected Alkenylamines. Synthesis of Pyrrolidines and Piperidines | Request PDF.
- Phukan, K., & Borah, R. (2014). REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS UNDER SOLVENT-FREE CONDITIONS CATALYZED BY A NATURALLY AVAILABLE REUSABLE CLAY. International Journal of ChemTech Research, 6(7), 3633-3639.*
- National Center for Biotechnology Information. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry.
- ResearchGate. (n.d.). Mild and Useful Method for N-Acylation of Amines | Request PDF.
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PubChem. (n.d.). Pent-4-yn-1-amine. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocol: N-acylation of Primary Amines with 4-Bromobutyryl Chloride.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
- National Center for Biotechnology Information. (2010). Formation of Pent-4-en-1-amine, the counterpart of acrylamide from lysine and its conversion into piperidine in lysine/glucose reaction mixtures. Journal of Agricultural and Food Chemistry, 58(7), 4456-4462.*
- MedChemExpress. (n.d.). Pent-4-yn-1-amine hydrochloride.
- BenchChem. (n.d.). Application Notes and Protocols for the Reductive Amination of 4-Hydroxypentanal.
- ACS Publications. (n.d.). Developing Transition-Metal Catalysts for the Intramolecular Hydroamination of Alkynes.
- Google Patents. (n.d.). CN108046980B - Novel synthesis method of 5-bromo-1-pentene.
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PubChem. (n.d.). 4-Pentenal. Retrieved from [Link]
- RSC Publishing. (n.d.). Borane-catalyzed indole synthesis through intramolecular hydroamination.
- MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
- ResearchGate. (n.d.). Figure S7. 13C NMR spectrum of 1H amine (as the HCl ammonium salt).
- ResearchGate. (n.d.). (PDF) Intramolecular Hydroamination of Alkynes Catalysed by Late Transition Metals.
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BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
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Spectroscopic data of Pent-4-en-1-amine hydrochloride (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of Pent-4-en-1-amine Hydrochloride
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic data for this compound (CAS: 27546-60-7), a primary amine salt featuring both alkyl and alkenyl functionalities.[1][2] As a molecule of interest in synthetic chemistry and drug development, a thorough understanding of its structural features through modern analytical techniques is paramount. This document details the expected Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretation is grounded in fundamental principles, providing researchers and scientists with the rationale behind spectral assignments and the causality of experimental choices. Protocols are presented not merely as steps, but as self-validating systems designed for reproducibility and accuracy.
Molecular Structure and Spectroscopic Implications
This compound is the salt formed from the reaction of the primary amine, pent-4-en-1-amine, with hydrochloric acid.[3] This protonation converts the nucleophilic amino group (-NH₂) into an ammonium group (-NH₃⁺), a transformation that profoundly influences the molecule's spectroscopic signature. The key structural features to be identified are the terminal vinyl group (C=CH₂), the aliphatic carbon chain, and the protonated amine.
Caption: Structure of Pent-4-en-1-amine cation with carbon numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For amine hydrochlorides, the choice of solvent is critical, as protic solvents like D₂O can lead to the exchange of the acidic N-H protons, causing their signals to disappear.[4] A polar aprotic solvent like DMSO-d₆ is often preferred to observe these labile protons.[5]
¹H NMR Spectroscopy
Expertise & Causality: The protonation of the amine group causes significant deshielding of adjacent protons (H1). The electron-withdrawing inductive effect of the -NH₃⁺ group is stronger than that of the -NH₂ group, shifting the H1 signal downfield. The protons on the ammonium nitrogen itself are expected to appear as a broad signal due to rapid exchange and quadrupolar coupling with the ¹⁴N nucleus.[6]
Expected ¹H NMR Data (500 MHz, DMSO-d₆)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|---|---|---|---|---|---|
| H₅ | 4.95 - 5.10 | m | - | 2H | =CH₂ (Terminal vinyl protons) |
| H₄ | 5.75 - 5.90 | m | - | 1H | =CH- (Internal vinyl proton) |
| H₁ | ~2.95 | t | ~7.5 | 2H | -CH₂-NH₃⁺ |
| H₃ | ~2.10 | q | ~7.0 | 2H | -CH₂-CH= |
| H₂ | ~1.65 | quintet | ~7.5 | 2H | -CH₂-CH₂-CH₂- |
| NH₃⁺ | 8.0 - 8.5 | br s | - | 3H | -NH₃⁺ |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of high-purity DMSO-d₆. The use of DMSO-d₆ is crucial for observing the exchangeable -NH₃⁺ protons.[5]
-
Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.
-
Spectral Width: Set to approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 5 seconds. A longer delay ensures full relaxation of all protons, especially the vinyl protons, for accurate integration.
-
Number of Scans: 16-32 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
-
Processing: Apply a line broadening (LB) of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio without significantly sacrificing resolution. Phase and baseline correct the spectrum carefully. Reference the residual DMSO solvent peak to δ 2.50 ppm.
¹³C NMR Spectroscopy
Expertise & Causality: The ¹³C NMR spectrum provides a direct count of the unique carbon environments. Similar to ¹H NMR, the C1 carbon, being directly attached to the electron-withdrawing -NH₃⁺ group, will be shifted downfield compared to its position in the free amine. The sp² hybridized carbons of the vinyl group will appear at the lowest field, as is characteristic.[7]
Expected ¹³C NMR Data (125 MHz, DMSO-d₆)
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| C₅ | ~115.5 | =CH₂ |
| C₄ | ~138.0 | =CH- |
| C₃ | ~32.5 | -CH₂-CH= |
| C₂ | ~28.0 | -CH₂-CH₂-CH₂- |
| C₁ | ~39.0 | -CH₂-NH₃⁺ |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrumentation: A 125 MHz (or corresponding field for the proton spectrometer) NMR instrument.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30'). Proton decoupling is essential to simplify the spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect (NOE).
-
Spectral Width: Set to approximately 220 ppm.
-
Acquisition Time: ~1 second.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024-2048 scans are typically required due to the low natural abundance of the ¹³C isotope.
-
-
Processing: Apply a line broadening of 1-2 Hz. Reference the DMSO-d₆ solvent peak to δ 39.52 ppm.
Caption: Standardized workflow for NMR analysis of amine salts.
Infrared (IR) Spectroscopy
Expertise & Causality: IR spectroscopy excels at identifying functional groups. The conversion of the primary amine to an ammonium salt results in distinct changes in the IR spectrum. The characteristic N-H stretching of a primary amine (two bands, ~3300-3500 cm⁻¹) is replaced by a very broad and strong absorption band for the N-H stretching of the -NH₃⁺ group, typically centered around 3000 cm⁻¹.[3] This broadness is due to extensive hydrogen bonding in the solid state. This band often overlaps with the C-H stretching absorptions.[3][8]
Expected IR Absorption Bands (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3200 - 2800 | Strong, Very Broad | N-H stretching (in -NH₃⁺) |
| ~3080 | Medium | =C-H stretching |
| 2960 - 2850 | Medium | C-H stretching (aliphatic) |
| ~1640 | Medium | C=C stretching (alkene) |
| ~1600 & ~1500 | Medium | N-H bending (asymmetric & symmetric in -NH₃⁺) |
| ~1465 | Medium | CH₂ bending (scissoring) |
| 990 & 910 | Strong | =C-H bending (out-of-plane) for -CH=CH₂ |
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
Trustworthiness: The KBr pellet method is a standard for solid samples. Its success hinges on creating a uniform, moisture-free dispersion of the analyte in an IR-transparent matrix.[9] Improper preparation leads to light scattering and a poor-quality spectrum.
-
Material Purity: Use only high-purity, spectroscopy-grade potassium bromide (KBr) that has been thoroughly dried in an oven at ~110°C for several hours and stored in a desiccator. Moisture contamination will introduce broad O-H absorption bands around 3400 cm⁻¹.[10]
-
Grinding & Mixing:
-
Pellet Pressing:
-
Transfer the mixture to a pellet die.
-
Apply pressure using a hydraulic press, typically around 8-10 tons, for 1-2 minutes. Applying a vacuum to the die during pressing helps to remove trapped air and moisture, resulting in a more transparent pellet.[12]
-
-
Analysis:
-
Carefully remove the transparent or translucent pellet from the die and place it in the spectrometer's sample holder.
-
Acquire a background spectrum of the empty sample chamber first.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹, co-adding at least 32 scans for a good signal-to-noise ratio.
-
Mass Spectrometry (MS)
Expertise & Causality: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar and ionic compounds like amine hydrochlorides.[13][14] It allows the intact molecule to be observed in the gas phase, typically as the protonated molecular ion [M+H]⁺. In this case, since the compound is already a salt, the cation is [C₅H₁₁NH₃]⁺, which is equivalent to the protonated free amine. The mass of this cation will correspond to the molecular weight of the free amine (Pent-4-en-1-amine, C₅H₁₁N, MW = 85.15 g/mol ).[15]
Expected Mass Spectrometry Data (Positive Ion ESI-MS)
| m/z Value | Ion Identity | Interpretation |
|---|
| 86.10 | [M+H]⁺ or [C₅H₁₂N]⁺ | The base peak, corresponding to the intact cation of the salt (the protonated free amine). |
Trustworthiness: High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, allowing for the unambiguous confirmation of the elemental composition (C₅H₁₂N⁺). For example, a measured mass of 86.0964 would confirm this formula with high confidence.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent system, such as a 50:50 mixture of methanol and water. A small amount of formic acid (0.1%) can be added to ensure the analyte remains protonated, although it is often unnecessary for a pre-formed salt.
-
Instrumentation: Infuse the sample solution directly into the ESI source of a mass spectrometer (e.g., a Q-TOF or Orbitrap for HRMS) using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
ESI Source Parameters (Positive Ion Mode):
-
Capillary Voltage: +3.5 to +4.5 kV. This high voltage is necessary to generate the charged aerosol.[13]
-
Nebulizing Gas (N₂): Set to a pressure appropriate for stable spray formation.
-
Drying Gas (N₂): Use a flow rate and temperature (e.g., 8 L/min, 300°C) sufficient to desolvate the ions as they travel towards the mass analyzer.
-
-
Mass Analyzer: Scan a mass range appropriate for the expected ion, for example, m/z 50-200.
-
Data Analysis: Identify the m/z value of the most abundant ion in the spectrum. If using HRMS, compare the measured accurate mass to the theoretical mass to confirm the elemental formula.
Caption: Ion journey from solid sample to detection in ESI-MS.
Conclusion
The spectroscopic characterization of this compound is a clear illustration of fundamental chemical principles. The protonation of the amine functionality serves as the dominant influence on the NMR, IR, and MS spectra. In ¹H and ¹³C NMR, it induces a downfield shift in adjacent nuclei. In IR spectroscopy, it generates a characteristic broad N-H stretch of the ammonium group. In ESI-MS, the pre-existing cation is readily desolvated and detected. By employing the robust, self-validating protocols detailed in this guide, researchers can confidently acquire and interpret high-quality data to verify the structure and purity of this and similar amine salts.
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National Center for Biotechnology Information. (n.d.). Pent-4-enylamine. PubChem. Retrieved January 5, 2026, from [Link]
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An In-Depth Technical Guide to the Solubility of Pent-4-en-1-amine hydrochloride
Abstract: This technical guide provides a comprehensive analysis of the solubility of Pent-4-en-1-amine hydrochloride, a key intermediate in various chemical syntheses.[1] Intended for researchers, scientists, and professionals in drug development and process chemistry, this document elucidates the theoretical principles governing its solubility, presents a predicted solubility profile across a range of common laboratory solvents, and details a robust, field-proven experimental protocol for accurate solubility determination. By integrating foundational chemical principles with practical methodologies, this guide serves as an essential resource for optimizing reaction conditions, purification processes, and formulation strategies involving this compound.
Introduction: The Critical Role of Solubility
This compound (CAS: 27546-60-7) is a bifunctional molecule featuring a primary amine and a terminal alkene.[2] Its hydrochloride salt form enhances stability and handling properties compared to the volatile free amine. In pharmaceutical and chemical synthesis, understanding the solubility of a reagent is paramount. It directly influences reaction kinetics, dictates the choice of solvent for synthesis and purification (e.g., crystallization), and is a critical parameter in the development of formulations. Inadequate solubility can lead to poor yields, challenging purifications, and failed formulations. This guide provides the foundational knowledge required to effectively manage and predict the solubility behavior of this compound.
Physicochemical Profile
A molecule's solubility is intrinsically linked to its physical and chemical properties. The key characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 27546-60-7 | [2] |
| Molecular Formula | C₅H₁₂ClN | [2] |
| Molecular Weight | 121.61 g/mol | [2] |
| Physical Form | Solid | |
| Predicted pKa (of parent amine) | 10.32 ± 0.10 | [3] |
| Purity (Typical) | ≥96% |
Theoretical Principles of Solubility
The solubility of this compound is a direct consequence of its molecular structure and the intermolecular forces it can establish with solvent molecules. As an ionic compound, its behavior is governed by the classic "like dissolves like" principle, but with nuances arising from its dual-character structure.[4]
Molecular Structure Analysis
The molecule can be conceptually divided into two distinct regions:
-
The Polar Head: The ammonium chloride (-NH₃⁺Cl⁻) group is ionic. This end of the molecule is hydrophilic ("water-loving") and capable of strong, favorable interactions with polar solvents.
-
The Non-Polar Tail: The pentenyl (C₅H₉-) hydrocarbon chain is non-polar and hydrophobic ("water-fearing"). This section interacts favorably with non-polar solvents through weaker van der Waals forces.
The overall solubility in a given solvent is determined by the balance of these competing characteristics.
Dominant Intermolecular Forces
The dissolution process involves overcoming the lattice energy of the solid salt and establishing new, energetically favorable solute-solvent interactions. The primary forces at play are:
-
Ion-Dipole Interactions: In polar protic solvents like water or methanol, the positive charge on the ammonium group is strongly solvated by the negative dipole of the solvent's oxygen atom, while the chloride anion is solvated by the positive dipoles of the solvent's hydrogen atoms. These are the most significant interactions driving solubility in polar media.
-
Hydrogen Bonding: The ammonium group's hydrogen atoms act as strong hydrogen bond donors, interacting with electronegative atoms (like oxygen or nitrogen) in the solvent. The chloride ion can act as a hydrogen bond acceptor.
-
Van der Waals Forces (London Dispersion): The non-polar pentenyl chain interacts with non-polar solvents (e.g., hexane) or the non-polar regions of other molecules through these weaker, transient forces.
Caption: Key intermolecular forces between the solute and different solvent classes.
Solubility Profile of this compound
While extensive, publicly available quantitative solubility data for this specific compound is limited, a reliable predictive profile can be constructed based on its physicochemical properties and established solubility theories.
Qualitative Discussion
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High solubility is expected. The strong ion-dipole and hydrogen bonding interactions provided by these solvents can effectively overcome the crystal lattice energy of the salt.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): Moderate to good solubility is anticipated. These solvents have strong dipoles to solvate the ions but lack the hydrogen-bond donating ability of protic solvents, making the interactions slightly less favorable.
-
Slightly Polar Solvents (e.g., Chloroform, Dichloromethane): Low to slight solubility is expected. While some dipole interactions are possible, these solvents are generally not polar enough to effectively dissolve an ionic salt. Heating may be required to achieve even slight solubility, as noted in supplier data.[3]
-
Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Expected to be insoluble. The energy gained from weak van der Waals forces is insufficient to break apart the ionic crystal lattice.
Predicted Quantitative Solubility Data
The following table summarizes the predicted solubility of this compound at ambient temperature (approx. 25 °C). These values are estimates derived from chemical principles and should be confirmed experimentally for precise applications.
| Solvent Class | Solvent | Relative Polarity | Predicted Solubility Category | Estimated Range (mg/mL) |
| Polar Protic | Water | 1.000 | Very Soluble | > 100 |
| Methanol | 0.762 | Soluble | 30 - 100 | |
| Ethanol | 0.654 | Soluble | 30 - 100 | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 0.444 | Soluble | 30 - 100 |
| N,N-Dimethylformamide (DMF) | 0.386 | Sparingly Soluble | 10 - 30 | |
| Acetonitrile | 0.460 | Slightly Soluble | 1 - 10 | |
| Slightly Polar | Chloroform | 0.259 (Not on scale) | Slightly Soluble | 1 - 10 |
| Dichloromethane (DCM) | 0.309 | Very Slightly Soluble | 0.1 - 1 | |
| Non-Polar | Toluene | 0.099 | Insoluble | < 0.1 |
| Hexane | 0.009 | Insoluble | < 0.1 | |
| Relative Polarity Index Source: C. Reichardt.[5] |
Experimental Determination of Solubility
For applications requiring high accuracy, the thermodynamic equilibrium solubility must be determined experimentally. The "gold standard" is the isothermal shake-flask method.[6][7] This protocol is designed to be self-validating by ensuring a true equilibrium is reached.
Caption: Workflow for the isothermal equilibrium solubility determination method.
Detailed Step-by-Step Protocol: Isothermal Shake-Flask Method
Rationale: This method determines the thermodynamic solubility by allowing a solution to become fully saturated in the presence of excess solid over a prolonged period, ensuring the system reaches its lowest energy state (equilibrium).[8]
Materials:
-
This compound (>99% purity)
-
Analytical grade solvents
-
2 mL glass vials with screw caps
-
Thermostatic shaker bath
-
Analytical balance
-
Centrifuge
-
Calibrated pipettes
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
HPLC system
Procedure:
-
Preparation: To a series of 2 mL glass vials, add a known volume (e.g., 1.0 mL) of the desired solvent.
-
Causality: Using a precise volume is crucial for the final concentration calculation.
-
-
Addition of Solute: Add an excess amount of this compound to each vial. "Excess" means enough solid remains undissolved upon visual inspection (e.g., 20-30 mg for highly soluble systems, 5-10 mg for poorly soluble ones).
-
Causality: The presence of undissolved solid is the defining condition for ensuring the solution remains saturated at equilibrium.[7]
-
-
Equilibration: Securely cap the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25.0 °C). Agitate the vials for a predetermined period, typically 48-72 hours.
-
Causality: A long equilibration time is necessary to ensure the dissolution rate and recrystallization rate become equal. Preliminary experiments should confirm that the concentration does not change between, for example, 48 and 72 hours.[6]
-
-
Phase Separation: After equilibration, remove the vials and let them stand at the same constant temperature for 2-4 hours to allow the solid to settle. Then, centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet the remaining solid.
-
Causality: Centrifugation provides a robust separation of the supernatant from microscopic, undissolved particles that could otherwise falsely elevate the measured concentration.
-
-
Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter into a clean HPLC vial.
-
Causality: Filtration is a critical final step to remove any remaining fine particulates. The 0.22 µm size is standard for preparing particle-free samples for HPLC.
-
-
Dilution: Based on the predicted solubility, dilute the filtered sample with a suitable mobile phase to bring its concentration within the calibrated range of the HPLC analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated HPLC method (see Section 5.2).
-
Data Analysis: Calculate the original solubility using the measured concentration and the dilution factor. The experiment should be performed in triplicate for statistical validity.
Analytical Method: HPLC with Pre-Column Derivatization
Rationale: Simple aliphatic amines like Pent-4-en-1-amine lack a UV-absorbing chromophore, making them difficult to detect with standard HPLC-UV systems.[9] Pre-column derivatization adds a chromophore or fluorophore to the molecule, enabling sensitive and selective detection.[10] Phenylisothiocyanate (PITC) is a common reagent for this purpose.[11][12]
Example HPLC Method:
-
Derivatization:
-
Mix 100 µL of the filtered sample (or standard) with 50 µL of a suitable buffer (e.g., sodium carbonate, pH 9.0).
-
Add 100 µL of a PITC solution (e.g., 5% in acetonitrile).
-
Vortex and allow to react at room temperature for 20-30 minutes.
-
Quench the reaction if necessary with a primary amine-free reagent.
-
-
Chromatographic Conditions:
-
HPLC System: Agilent 1260 or equivalent
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Gradient elution using (A) Acetonitrile and (B) Water with 0.1% Formic Acid.
-
Gradient: Start at 30% A, ramp to 95% A over 15 minutes, hold for 5 minutes, return to 30% A.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Calibration: Prepare a series of calibration standards of known concentration, derivatize them in the same manner as the samples, and generate a calibration curve of peak area versus concentration.[8]
Conclusion
This guide establishes a comprehensive framework for understanding and evaluating the solubility of this compound. Its ionic nature dictates high solubility in polar protic solvents, with decreasing solubility as solvent polarity diminishes. For research and development, where precision is non-negotiable, the theoretical predictions presented herein must be supplemented with empirical data. The detailed isothermal equilibrium protocol provides a reliable and reproducible method for generating this critical data, ensuring that subsequent synthetic, purification, and formulation efforts are built on a solid foundation of physicochemical understanding.
References
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Lamba, S., et al. (2008). Determination of aliphatic amines by high-performance liquid chromatography-amperometric detection after derivatization with naphthalene-2,3-dicarboxaldehyde. ResearchGate. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][2]
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ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved from [Link][8]
-
Sahasrabuddhey, B., Jain, A., & Verma, K. K. (1999). Determination of ammonia and aliphatic amines in environmental aqueous samples utilizing pre-column derivatization to their phenylthioureas and high performance liquid chromatography. Analyst, 124(7), 1017-1021. Retrieved from [Link][11]
-
PubChem. (n.d.). Pent-4-yn-1-amine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2001). Determination of aliphatic amines by high performance liquid chromatography with amperometric detection after derivatization with phenylisothiocyanate. Retrieved from [Link][12]
-
PharmaTutor. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link][13]
-
PubMed. (2012). A method to predict the equilibrium solubility of drugs in solid polymers near room temperature using thermal analysis. Retrieved from [Link][14]
-
American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link][6]
-
Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link][7]
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Organic Syntheses. (n.d.). Methylamine Hydrochloride. Retrieved from [Link]
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Quora. (2018). Are amines soluble in organic solvents?. Retrieved from [Link][4]
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University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link][5]
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Stability and Storage of Pent-4-en-1-amine Hydrochloride: A Technical Guide
Abstract: This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Pent-4-en-1-amine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the chemical properties, potential degradation pathways, and analytical methodologies for assessing the stability of this unsaturated amine hydrochloride. By synthesizing established chemical principles with practical, field-proven insights, this guide aims to equip users with the knowledge necessary for the proper handling, storage, and quality control of this compound, ensuring its integrity for research and development applications.
Introduction: The Chemical Identity and Utility of this compound
This compound is a primary amine salt characterized by a terminal double bond within its five-carbon chain. Its chemical structure, possessing both a nucleophilic amine and a reactive alkene, makes it a versatile building block in organic synthesis. The hydrochloride salt form enhances its stability and solubility in aqueous media compared to its free base, facilitating its use in various synthetic transformations.
The presence of the terminal alkene functionality allows for a wide range of chemical modifications, including but not limited to, addition reactions, metathesis, and polymerization. The primary amine group serves as a key functional handle for amide bond formation, reductive amination, and other nucleophilic substitution reactions. This dual reactivity makes this compound a valuable precursor in the synthesis of novel pharmaceutical intermediates, agrochemicals, and materials.
Given its reactive nature, a thorough understanding of its stability profile is paramount to ensure its quality, purity, and suitability for its intended application. This guide will explore the intrinsic and extrinsic factors that can influence the stability of this compound and provide detailed recommendations for its optimal storage and handling.
Intrinsic Chemical Stability and Potential Degradation Pathways
The stability of this compound is governed by the interplay of its constituent functional groups: the primary amine, the hydrochloride salt, and the terminal alkene. Understanding the potential degradation pathways for each of these is crucial for predicting and mitigating instability.
The Vulnerability of the Terminal Alkene
The terminal double bond is a site of high electron density, making it susceptible to several degradation pathways:
-
Oxidation: Exposure to atmospheric oxygen, especially in the presence of light, heat, or trace metal impurities, can lead to the oxidation of the double bond. This can result in the formation of various degradation products, including epoxides, aldehydes, ketones, and carboxylic acids. Peroxide impurities in solvents can also initiate radical-mediated oxidation. The presence of 1,2-diols and ω-unsaturated fatty acids have been noted as degradation products in the oxidation of 1-alkenes[1].
-
Polymerization: The terminal alkene can undergo radical or acid-catalyzed polymerization, leading to the formation of oligomers and polymers. This process can be initiated by heat, light, or the presence of radical initiators. The consequence is a decrease in the purity of the material and potential changes in its physical properties.
-
Isomerization: Although less common under typical storage conditions, the terminal double bond could potentially isomerize to form more stable internal alkenes in the presence of acid or metal catalysts.
The Reactivity of the Primary Amine Hydrochloride
The primary amine, even in its protonated hydrochloride form, can be involved in degradation reactions:
-
Hydrolysis of the Hydrochloride Salt: Amine hydrochlorides are hygroscopic and can absorb moisture from the atmosphere. While the salt form is generally stable, excessive moisture can lead to a localized decrease in pH and potentially facilitate other degradation pathways.
-
Oxidative Degradation: The amine functional group itself is susceptible to oxidation, which can lead to the formation of hydroxylamines, nitroso compounds, and other degradation products. Amines are known to be susceptible to electron transfer oxidation to give N-oxides and hydroxylamines[2].
-
Reaction with Impurities: The primary amine is a nucleophile and can react with electrophilic impurities present in solvents or introduced during handling. For example, reaction with aldehydes or ketones can form imine adducts.
The interplay of these degradation pathways can be complex. For instance, oxidative degradation of the alkene could generate aldehydes, which could then react with the primary amine.
Recommended Storage and Handling Conditions
To maintain the purity and integrity of this compound, strict adherence to appropriate storage and handling protocols is essential. The following recommendations are based on the chemical properties of the compound and general best practices for handling reactive intermediates.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Reduces the rate of potential degradation reactions, including oxidation and polymerization. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes exposure to atmospheric oxygen and moisture, thereby preventing oxidative degradation and hydrolysis. |
| Light | Protect from Light (Amber Vial) | Prevents photo-initiated degradation pathways, such as radical oxidation and polymerization. |
| Moisture | Store in a dry environment | The compound is hygroscopic; moisture can promote hydrolysis and other degradation reactions. |
| Container | Tightly sealed, appropriate material | Prevents contamination and exposure to the atmosphere. Glass containers are generally suitable. |
Handling Precautions:
-
Inert Atmosphere Handling: For long-term storage and when handling small quantities for reactions, it is highly recommended to use a glove box or Schlenk line to maintain an inert atmosphere.
-
Avoid Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and reactive metals.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.
Methodologies for Stability Assessment
A robust stability assessment program is critical for determining the shelf-life and ensuring the quality of this compound. This involves a combination of long-term stability studies under recommended storage conditions and forced degradation studies to identify potential degradation products and establish stability-indicating analytical methods.
Forced Degradation Studies
Forced degradation, or stress testing, is a crucial step in understanding the intrinsic stability of a molecule. By subjecting the compound to conditions more severe than accelerated stability testing, potential degradation pathways can be elucidated.
Experimental Protocol for Forced Degradation:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile-water mixture) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 60°C for a specified period.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified period.
-
Thermal Degradation: Heat the solid compound and the stock solution at an elevated temperature (e.g., 80°C) for a specified period.
-
Photolytic Degradation: Expose the solid compound and the stock solution to UV and visible light according to ICH Q1B guidelines.[3][4][5][6][7] A sample protected from light should be used as a control.
-
-
Sample Analysis: Analyze the stressed samples at various time points using a suitable stability-indicating analytical method.
Stability-Indicating Analytical Methods
A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient and the increase in the levels of degradation products.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a common and effective technique for separating the parent compound from its degradation products.[8][9][10][11] A gradient elution with a C18 column is often a good starting point. The mobile phase could consist of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). Method development should focus on achieving adequate resolution between the main peak and all degradation product peaks.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be a valuable tool for identifying volatile degradation products.[12][13][14] Derivatization of the amine may be necessary to improve its volatility and chromatographic behavior.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for the identification and characterization of non-volatile degradation products.[15][16] It provides molecular weight information, which is crucial for structure elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to monitor the stability of the compound by observing changes in the chemical shifts and the appearance of new signals corresponding to degradation products.[17][18][19][20][21]
-
Titration: A simple acid-base titration can be used to determine the purity of the amine hydrochloride salt, assuming the degradation products are not basic or their basicity is significantly different.[22][23][24][25][26]
Workflow for Stability Assessment:
Caption: Figure 1: Workflow for Stability Assessment.
Conclusion: Ensuring the Integrity of a Versatile Building Block
This compound is a valuable and reactive molecule with significant potential in synthetic chemistry. Its stability is a critical parameter that dictates its utility and the reliability of experimental outcomes. By understanding its inherent chemical vulnerabilities, particularly the susceptibility of the terminal alkene to oxidation and polymerization and the hygroscopic nature of the amine salt, researchers can implement appropriate storage and handling procedures to preserve its integrity.
The implementation of a comprehensive stability testing program, incorporating forced degradation studies and the development of a validated stability-indicating analytical method, is essential for establishing a reliable shelf-life and ensuring the quality of this important chemical intermediate. The protocols and insights provided in this guide serve as a foundation for the safe and effective use of this compound in research and development endeavors.
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Reactivity of the terminal alkene in Pent-4-en-1-amine hydrochloride
An In-Depth Technical Guide to the Reactivity of the Terminal Alkene in Pent-4-en-1-amine Hydrochloride
Authored by: Gemini, Senior Application Scientist
Abstract
This compound presents a fascinating case study in bifunctional reactivity, offering a terminal alkene and an ammonium salt within a five-carbon chain. This guide provides a comprehensive analysis of the terminal alkene's reactivity, tailored for researchers, scientists, and drug development professionals. We will explore the profound influence of the protonated amine on the alkene's electronic properties, the strategic considerations for its synthetic transformations, and the competition between intermolecular reactions and intramolecular cyclization. This document moves beyond a simple recitation of reactions to explain the underlying principles that govern experimental outcomes, providing field-proven insights into reaction design, protecting group strategies, and detailed, validated protocols.
Introduction: The Dichotomy of a Bifunctional Building Block
Pent-4-en-1-amine, particularly in its hydrochloride salt form, is more than a simple aminoalkene. It is a molecular scaffold where two key functional groups—a nucleophilic alkene and an electrophilic/electron-withdrawing ammonium group—are held in a delicate balance. The five-atom spacing between the nitrogen and the terminal carbon of the double bond is synthetically crucial, predisposing the molecule to intramolecular cyclization reactions that form six-membered heterocycles like piperidine.[1]
However, the protonated state of the amine fundamentally alters the electronic character of the entire molecule. The strongly electron-withdrawing ammonium group (-NH3+) exerts a significant negative inductive effect (-I effect), which propagates down the carbon chain, reducing the electron density of the terminal alkene. This electronic deactivation is the central theme governing the alkene's reactivity, making it less susceptible to standard electrophilic additions compared to simple unactivated alkenes.[2][3] Understanding and manipulating this electronic interplay is paramount for its successful application in complex molecule synthesis.
Caption: Duality of this compound.
Key Synthetic Transformations of the Terminal Alkene
The reactivity of the alkene can be broadly categorized into three classes: intramolecular cyclizations, intermolecular additions (often requiring modulation of the amine), and oxidative transformations. The choice of reaction pathway is dictated by the reaction conditions and, crucially, the state of the amino group (protonated, free amine, or protected).
Intramolecular Hydroamination: The Path to Piperidines
Perhaps the most intrinsic reaction of pent-4-en-1-amine is its intramolecular cyclization to form piperidine derivatives.[1] This transformation is a type of hydroamination, where the N-H bond adds across the C=C double bond.[4][5] The reaction is typically catalyzed by alkali metals, late transition metals, or lanthanides and requires the amine to be in its free, nucleophilic state (not the hydrochloride salt).[4][5][6]
The cyclization proceeds via a 6-endo-trig pathway to form the thermodynamically stable six-membered piperidine ring. This process is highly atom-economical and serves as a powerful method for constructing nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals.[7]
Caption: Workflow for Intramolecular Hydroamination.
Wacker-Tsuji Oxidation: Formation of a Methyl Ketone
The Wacker-Tsuji oxidation is a cornerstone reaction for converting terminal alkenes into methyl ketones, using a palladium(II) catalyst, a co-oxidant (typically CuCl₂ or O₂), and water as the nucleophile.[8][9][10] For Pent-4-en-1-amine, this reaction is highly effective but presents a critical choice: protect the amine or not?
-
With the Hydrochloride Salt: The reaction can proceed directly. The acidic nature of the salt is compatible with the Wacker conditions. The electron-withdrawing ammonium group can slow the reaction slightly but does not prevent it.
-
With a Protected Amine: Protecting the amine, for instance as a carbamate (e.g., Boc), can improve solubility in organic co-solvents (like DMF or acetonitrile) and prevent potential coordination of the free amine to the palladium catalyst, which can sometimes lead to catalyst inhibition.[11]
This reaction transforms the terminal alkene into a versatile ketone functionality, which can be used for subsequent C-C bond formations (e.g., aldol or Wittig reactions).
Hydroboration-Oxidation: Anti-Markovnikov Alcohol Synthesis
To achieve anti-Markovnikov hydration of the terminal alkene, yielding Pent-5-en-1-ol, the hydroboration-oxidation sequence is the method of choice.[12][13][14] This two-step process involves the syn-addition of a borane (e.g., BH₃·THF, 9-BBN) across the double bond, followed by oxidation with hydrogen peroxide and base.[15]
A critical consideration here is the reactivity of the borane with the amine. Boranes are Lewis acids and will react readily with the free amine to form a stable amine-borane complex, preventing hydroboration of the alkene. Therefore, amine protection is mandatory for this transformation. A protecting group like Boc or Cbz is essential to mask the amine's Lewis basicity, allowing the hydroboration to proceed selectively at the alkene.[16][17]
Summary of Key Reactions
| Reaction Type | Key Reagents / Catalyst | Product | Key Considerations |
| Intramolecular Hydroamination | Base, then catalyst (e.g., Cp*₂LaCH(TMS)₂) | 2-Methylpiperidine | Requires free amine; highly efficient for heterocycle synthesis.[4] |
| Wacker-Tsuji Oxidation | PdCl₂, CuCl₂, O₂, H₂O/DMF | 5-Aminopentan-2-one | Can proceed with the HCl salt; amine protection can improve efficiency.[8][11] |
| Hydroboration-Oxidation | 1. Boc₂O 2. BH₃·THF 3. H₂O₂, NaOH | N-Boc-5-hydroxypentan-1-amine | Amine protection is essential to prevent Lewis acid-base reaction.[14] |
| Electrophilic Addition (e.g., HBr) | HBr | 5-Bromo-pentan-1-amine | Slower than typical alkenes due to the deactivating -NH₃⁺ group. Follows Markovnikov's rule.[3] |
| Epoxidation | m-CPBA | (5-aminopentyl)oxirane | Amine must be protected to prevent acid-base reaction with the peroxyacid. |
The Role of Protecting Group Strategy
As highlighted, the success of many synthetic transformations on the alkene of Pent-4-en-1-amine hinges on an appropriate protecting group strategy.[16][18] The choice to protect the amine is not merely procedural but a strategic decision to modulate the molecule's electronic and chemical properties.
Orthogonal protection is a key concept where multiple protecting groups can be removed under different, non-interfering conditions.[19] For instance, an N-Boc group (acid-labile) could be used while another part of a larger molecule contains a silyl ether (fluoride-labile).
Caption: Strategic decision point: unprotected vs. protected pathways.
Common protecting groups for the amine include:
-
tert-Butoxycarbonyl (Boc): Installed with Boc-anhydride. Stable to base and nucleophiles, but easily removed with acid (e.g., TFA, HCl).[20]
-
Carboxybenzyl (Cbz or Z): Installed with Cbz-Cl. Stable to acid, but removed by catalytic hydrogenolysis.
The choice of protecting group must be compatible with the planned subsequent reactions.[17][18] For a reaction involving a palladium catalyst, a Cbz group might be undesirable if hydrogenation conditions are also present.
Experimental Protocol: Catalytic Intramolecular Hydroamination
This protocol describes a representative procedure for the cyclization of pent-4-en-1-amine to 2-methylpiperidine, based on lanthanide-catalyzed methods. This protocol is a self-validating system, with checkpoints for reaction monitoring.
Objective: To synthesize 2-methylpiperidine via intramolecular hydroamination.
Materials:
-
This compound (1.0 eq)
-
Sodium hydroxide (1.1 eq)
-
Anhydrous Toluene
-
Catalyst: Cp*₂Sm(THF)₂ (0.02 eq)
-
Internal Standard (e.g., Dodecane) for GC analysis
-
D₂O for quenching
-
Drying agent (e.g., MgSO₄)
Procedure:
-
Free Amine Preparation (Self-Validation Checkpoint 1):
-
Dissolve this compound (e.g., 1.22 g, 10 mmol) in water (20 mL).
-
Cool the solution in an ice bath and add a solution of NaOH (0.44 g, 11 mmol) in water (10 mL) dropwise.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate carefully under reduced pressure (Note: product is volatile).
-
Validation: Confirm the formation of the free amine via ¹H NMR. The broad singlet corresponding to the -NH₃⁺ protons should disappear, replaced by a singlet for the -NH₂ protons around δ 1.1-1.5 ppm.
-
-
Reaction Setup (Inert Atmosphere):
-
In a nitrogen-filled glovebox, add the freshly prepared pent-4-en-1-amine (0.85 g, 10 mmol), anhydrous toluene (20 mL), and an internal standard to a Schlenk flask equipped with a magnetic stir bar.
-
Add the catalyst, Cp*₂Sm(THF)₂ (118 mg, 0.2 mmol).
-
Seal the flask, remove from the glovebox, and place it in an oil bath preheated to 80 °C.
-
-
Reaction Monitoring (Self-Validation Checkpoint 2):
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 2 hours) and analyzing by Gas Chromatography (GC).
-
Validation: The peak corresponding to the starting material (pent-4-en-1-amine) should decrease in area relative to the internal standard, while a new peak corresponding to 2-methylpiperidine grows. The reaction is typically complete within 8-12 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding a few drops of D₂O to destroy the catalyst.
-
Filter the mixture through a short plug of celite to remove inorganic salts.
-
Remove the solvent and volatile components under reduced pressure.
-
Purify the resulting oil by fractional distillation to yield 2-methylpiperidine.
-
-
Characterization (Final Validation):
-
Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Expected ¹H NMR (CDCl₃): δ ~2.9-3.1 (m, 1H), 2.6-2.8 (m, 1H), 1.0-1.8 (m, 7H, includes ring CH₂s and NH), 1.05 (d, 3H, CH₃).
-
Conclusion
The terminal alkene in this compound is a highly versatile functional group whose reactivity is intricately linked to the state of the distal amino group. The protonated ammonium salt deactivates the alkene toward electrophilic attack, while the free amine enables powerful intramolecular cyclizations to form valuable piperidine scaffolds. Strategic use of protecting groups is essential to unlock other reaction pathways, such as hydroboration-oxidation, by temporarily masking the amine's nucleophilicity and Lewis basicity. For drug development professionals and synthetic chemists, a thorough understanding of this interplay allows Pent-4-en-1-amine to be used not just as a simple linear chain, but as a sophisticated conformational and reactive building block for the synthesis of complex nitrogen-containing targets.
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The Untapped Potential of Pent-4-en-1-amine Hydrochloride: A Strategic Guide to its Application in Modern Organic Synthesis
Abstract
Pent-4-en-1-amine hydrochloride, a seemingly simple bifunctional molecule, holds significant yet largely unexplored potential as a versatile building block in organic synthesis. Its unique structure, featuring a terminal alkene and a primary amine, offers a gateway to a diverse array of valuable heterocyclic scaffolds, particularly substituted pyrrolidines and piperidines, which are prevalent in numerous natural products and pharmaceuticals. This technical guide provides an in-depth analysis of the prospective applications of this compound, moving beyond its general classification as a synthetic intermediate. We will delve into the strategic application of modern synthetic methodologies—intramolecular hydroamination, aza-Prins cyclization, and ring-closing metathesis—to this specific substrate. Through a critical examination of established reaction mechanisms and a case study from the literature, we will illuminate both the promise and the challenges associated with its use. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage novel synthons for the efficient construction of complex molecular architectures.
Introduction: The Strategic Value of a Bifunctional Building Block
This compound (C₅H₁₂ClN) is the salt form of an unsaturated primary amine.[1] The hydrochloride salt is typically a solid, which enhances its stability and ease of handling compared to the free amine.[1] The core value of this molecule lies in the orthogonal reactivity of its two functional groups: the nucleophilic primary amine and the electrophilic/radical-accepting terminal alkene. This duality allows for a range of synthetic transformations, positioning it as a precursor for intramolecular cyclization reactions to form five- and six-membered nitrogen-containing heterocycles.
| Property | Value | Source |
| CAS Number | 27546-60-7 | [1] |
| Molecular Formula | C₅H₁₂ClN | |
| Molecular Weight | 121.61 g/mol | |
| Physical Form | Solid | |
| Storage Temperature | 2-8°C, Inert atmosphere | |
| Key Functional Groups | Primary amine, Terminal alkene | [1] |
The hydrochloride form can be easily converted to the free amine, pent-4-en-1-amine, by treatment with a suitable base, thus liberating the nucleophilic nitrogen for subsequent reactions.
Synthesis of Saturated Nitrogen Heterocycles: Pyrrolidines and Piperidines
The pyrrolidine and piperidine rings are among the most common heterocyclic motifs in FDA-approved drugs and natural products. The carbon backbone of pent-4-en-1-amine is perfectly primed for cyclization to form these valuable structures, specifically 2-methylpyrrolidine and piperidine.
Intramolecular Hydroamination: A Direct Route to 2-Methylpyrrolidine
Intramolecular hydroamination is an atom-economical reaction that involves the addition of an N-H bond across a carbon-carbon multiple bond within the same molecule, typically catalyzed by transition metals or strong bases.[2][3] For pent-4-en-1-amine, this would involve a 5-exo-trig cyclization to yield 2-methylpyrrolidine.
Conceptual Workflow: Intramolecular Hydroamination
Caption: General workflow for the intramolecular hydroamination of Pent-4-en-1-amine.
Experimental Insights and Challenges:
While theoretically straightforward, the intramolecular hydroamination of unsubstituted aminoalkenes like pent-4-en-1-amine presents a significant challenge. A study utilizing zirconium dipyrrolylmethane complexes, which are active for intramolecular hydroamination, reported no reaction when attempting to cyclize pent-4-en-1-amine to 2-methylpyrrolidine.[4] This lack of reactivity is attributed to the "reactive rotamer" effect, where substitution on the carbon chain between the amine and the alkene can favor the conformation required for cyclization.[4] The flexibility of the unsubstituted pentyl chain disfavors the pre-organization necessary for the N-H bond to approach the double bond in the correct orientation for the insertion step.
This finding underscores a critical point for synthetic chemists: while pent-4-en-1-amine is a potential precursor, successful cyclization via hydroamination will likely require derivatization to introduce conformational constraints. For example, the introduction of substituents on the carbon backbone could favor the cyclization-competent conformer.
Aza-Prins Cyclization: Constructing the Piperidine Scaffold
The aza-Prins cyclization is a powerful method for synthesizing substituted piperidines.[5] It involves the reaction of a homoallylic amine with an aldehyde, promoted by a Lewis or Brønsted acid, to form an N-acyliminium ion intermediate that then undergoes cyclization. To apply this to pent-4-en-1-amine, the primary amine would first need to be acylated (e.g., with a tosyl or other suitable protecting/activating group) and then reacted with an aldehyde.
Proposed Aza-Prins Cyclization Pathway
Caption: Proposed two-stage strategy for piperidine synthesis via aza-Prins cyclization.
Protocol: General Procedure for Aza-Prins Cyclization
This is a representative protocol based on known aza-Prins reactions and would require optimization for this specific substrate.
-
N-Protection: To a solution of this compound in dichloromethane, add a suitable base (e.g., triethylamine) to liberate the free amine. Cool the solution to 0 °C and add p-toluenesulfonyl chloride portionwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Work up to afford N-tosyl-pent-4-en-1-amine.
-
Cyclization: To a solution of N-tosyl-pent-4-en-1-amine and an aldehyde (1.2 equivalents) in a dry solvent (e.g., dichloromethane) under an inert atmosphere, add a Lewis acid (e.g., indium trichloride, 20 mol%). Stir the reaction at room temperature until the starting material is consumed. Quench the reaction, and after an appropriate workup, purify the crude product by column chromatography to yield the substituted piperidine.
This approach offers a modular way to introduce diversity at the 2- and 4-positions of the piperidine ring, depending on the choice of aldehyde and the nucleophilic trap.
Advanced Applications: Ring-Closing Metathesis for Unsaturated Heterocycles and Natural Product Synthesis
Ring-closing metathesis (RCM) is a powerful and versatile reaction for the formation of cyclic alkenes, including nitrogen heterocycles.[6][7] This strategy requires a diene precursor, which can be readily synthesized from pent-4-en-1-amine.
Synthesis of Dihydropyridines via RCM
By N-allylating pent-4-en-1-amine, a diene suitable for RCM can be generated. Subsequent cyclization using a Grubbs-type catalyst would yield a 1,2,3,6-tetrahydropyridine derivative.
RCM Strategy for Tetrahydropyridine Synthesis
Caption: Synthesis of a tetrahydropyridine derivative using an RCM strategy.
This approach is particularly valuable as the resulting tetrahydropyridine can be further functionalized at the double bond or used as a precursor for more complex alkaloids.
Application in Natural Product Synthesis: A Gateway to Fire Ant Venom Alkaloids
The venom of fire ants (Solenopsis species) contains a variety of 2,6-dialkylpiperidine alkaloids, known as solenopsins.[8][9] These compounds and their derivatives have shown interesting biological activities, including insecticidal properties.[10] A plausible retrosynthetic analysis of a solenopsin analogue reveals that a derivative of pent-4-en-1-amine could be a key intermediate.
For instance, the synthesis of a 2-methyl-6-alkylpiperidine could be envisioned from N-acylated pent-4-en-1-amine. The terminal alkene could undergo a cross-metathesis reaction with a long-chain alkene to install the C6-alkyl group, followed by RCM to form the dihydropyridine ring, and finally, reduction to the desired piperidine.
| Step | Reaction Type | Reactants | Product |
| 1 | N-Acylation | Pent-4-en-1-amine, Acylating agent (e.g., Boc₂O) | N-Boc-pent-4-en-1-amine |
| 2 | Cross Metathesis | N-Boc-pent-4-en-1-amine, Long-chain terminal alkene | N-Boc-amino-diene |
| 3 | Ring-Closing Metathesis | N-Boc-amino-diene | N-Boc-2-methyl-6-alkyl-tetrahydropyridine |
| 4 | Reduction | N-Boc-2-methyl-6-alkyl-tetrahydropyridine | N-Boc-2-methyl-6-alkyl-piperidine |
| 5 | Deprotection | N-Boc-2-methyl-6-alkyl-piperidine | 2-Methyl-6-alkyl-piperidine |
This proposed sequence highlights how this compound can serve as a foundational building block for the stereocontrolled synthesis of complex natural products.
Conclusion and Future Outlook
This compound is a commercially available and strategically valuable, yet underutilized, building block in organic synthesis. While direct applications in the literature are sparse, its bifunctional nature makes it an ideal candidate for the synthesis of pyrrolidine and piperidine derivatives through established and powerful synthetic methodologies. The key to unlocking its full potential lies in the strategic derivatization of the amine and the careful selection of cyclization conditions. The unsuccessful hydroamination attempt reported in the literature provides a valuable lesson in the importance of substrate pre-organization for intramolecular reactions. Future research should focus on developing robust protocols for the cyclization of this and related simple aminoalkenes, potentially through the use of temporary tethers or more active catalyst systems. The application of this synthon in the total synthesis of natural products, such as the fire ant venom alkaloids, represents an exciting avenue for further exploration. As the demand for novel heterocyclic compounds in drug discovery continues to grow, a deeper understanding and application of fundamental building blocks like this compound will be paramount.
References
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- O'Shaughnessy, P. N., Knight, P. D., Morton, C., & Scott, P. (2003). Group-4 Dipyrrolylmethane Complexes in Intramolecular Olefin Hydroamination. Organometallics, 22(23), 4641–4643.
- Ali, A., et al. (2015). A stereoselective aza-Prins reaction: rapid access to enantiopure piperidines and pipecolic acids.
- Dobbs, A. P., & Guesné, S. J. J. (2007). A detailed investigation of the aza-Prins reaction. Organic & Biomolecular Chemistry, 5(1), 124-131.
- Gagnier, S. V., & Larock, R. C. (2003). Brønsted Acid-Catalyzed Intramolecular Hydroamination of Protected Alkenylamines. Synthesis of Pyrrolidines and Piperidines. Organic Letters, 5(7), 1035–1038.
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- Yaylayan, V. A., & Nikolov, I. H. (2010). Formation of Pent-4-en-1-amine, the counterpart of acrylamide from lysine and its conversion into piperidine in lysine/glucose reaction mixtures. Journal of Agricultural and Food Chemistry, 58(7), 4456-4462.
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Angene Chemical. 4-Penten-1-amine, hydrochloride|27546-60-7. [Link]
- Ivey, K. D., & Padilla-Salinas, R. (2017). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. Beilstein Journal of Organic Chemistry, 13, 2226–2247.
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- Xu, G., Chen, L., & Fadamiro, H. Y. (2022). Synthesis and Insecticidal Activity of Fire Ant Venom Alkaloid-Based 2-Methyl-6-alkyl-Δ1,6-piperideines. Molecules, 27(3), 1038.
- (Reference placeholder for a p
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- Trost, B. M., & Cramer, N. (2008). Base-catalyzed intramolecular hydroamination of conjugated enynes. Organic Letters, 10(10), 2023–2026.
- (Reference placeholder for a paper on RCM)
- (Reference placeholder for a review on enyne met
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- Wessig, P., & W. W. (2016). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 349(11), 834-845.
- Chen, J. (2023). Venom Components of Imported Fire Ant Venom. Encyclopedia.pub.
- Xu, G., & Chen, L. (2023). Biological Activities and Ecological Significance of Fire Ant Venom Alkaloids. Toxins, 15(7), 434.
- Johnson, J. S., & Bergman, R. G. (2001). Use of Group 4 Bis(sulfonamido) Complexes in the Intramolecular Hydroamination of Alkynes and Allenes. Organometallics, 20(26), 5678–5686.
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An In-Depth Technical Guide to Pent-4-en-1-amine Hydrochloride: Synthesis, History, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pent-4-en-1-amine hydrochloride, a versatile primary amine salt, holds a position of interest in synthetic organic chemistry and drug discovery. Its structure, featuring a terminal alkene and a primary amino group, offers dual functionality for a range of chemical transformations. This technical guide provides a comprehensive overview of the discovery, history, synthesis, physicochemical properties, and applications of this compound, with a particular focus on its relevance to researchers and professionals in the field of drug development. While its direct incorporation into marketed pharmaceuticals is not widely documented, its utility as a homoallylamine building block presents significant potential in the synthesis of novel bioactive molecules.
Introduction and Physicochemical Properties
This compound is the salt form of the unsaturated primary amine, Pent-4-en-1-amine. The presence of both a nucleophilic amino group and a reactive terminal double bond makes it a valuable synthon for the introduction of the pentenylamine moiety in more complex molecular architectures. The hydrochloride salt form offers improved stability and handling characteristics compared to the free base, which is a colorless liquid with a pungent odor.
Table 1: Physicochemical Properties of Pent-4-en-1-amine and its Hydrochloride Salt [1]
| Property | Pent-4-en-1-amine | This compound |
| Molecular Formula | C₅H₁₁N | C₅H₁₂ClN |
| Molecular Weight | 85.15 g/mol | 121.61 g/mol |
| Appearance | Colorless liquid | Solid |
| Boiling Point | ~96-124 °C | Decomposes |
| Solubility | Soluble in water and organic solvents | Soluble in water |
| CAS Number | 22537-07-1 | 27546-60-7 |
Historical Perspective and Discovery
While a singular "discovery" paper for this compound is not readily identifiable in modern databases, its conceptual origins can be traced back to the broader exploration of small ring and unsaturated aliphatic compounds in the mid-20th century. The pioneering work of chemists like John D. Roberts and Robert H. Mazur on the interconversion reactions of cyclobutyl, cyclopropylcarbinyl, and allylcarbinyl (a class to which pentenyl derivatives belong) derivatives laid the fundamental groundwork for understanding the reactivity of such molecules.[2][3] The synthesis and study of simple, functionalized alkenes were a logical progression of this era of chemical exploration.
The Gabriel synthesis, a classic method for preparing primary amines, was developed by Siegmund Gabriel in 1887 and would have been an early plausible route for the synthesis of Pent-4-en-1-amine from the corresponding 4-pentenyl halide.[4]
Synthetic Methodologies
The synthesis of this compound can be approached through several established synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities.
From 4-Penten-1-ol
A common and practical approach involves the conversion of the commercially available 4-Penten-1-ol to the corresponding amine. This can be achieved through a two-step process:
-
Conversion to an Alkyl Halide: 4-Penten-1-ol can be converted to 4-pentenyl bromide or chloride using standard halogenating agents such as phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂).
-
Amination: The resulting 4-pentenyl halide can then be converted to the primary amine.
Two classical methods for this amination step are:
-
Gabriel Synthesis: This method involves the reaction of the alkyl halide with potassium phthalimide, followed by hydrazinolysis or acidic hydrolysis to release the primary amine.[4][5][6] This method is advantageous as it avoids the over-alkylation often seen with direct amination with ammonia.
-
Sodium Azide and Reduction: The alkyl halide can be reacted with sodium azide (NaN₃) to form the corresponding alkyl azide, which is then reduced to the primary amine using a reducing agent such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.
From 4-Pentenenitrile
Another viable route starts from 4-pentenenitrile. The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride or by catalytic hydrogenation under pressure with catalysts such as Raney nickel.
Reductive Amination of 4-Pentenal
Reductive amination is a powerful and versatile method for amine synthesis.[7][8][9] In this approach, 4-pentenal can be reacted with ammonia in the presence of a reducing agent to form Pent-4-en-1-amine. A variety of reducing agents can be employed, including sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃).
Figure 1: Key synthetic pathways to Pent-4-en-1-amine.
Formation of the Hydrochloride Salt
Once the free base, Pent-4-en-1-amine, is synthesized and purified, it can be readily converted to its hydrochloride salt. This is typically achieved by dissolving the amine in an appropriate organic solvent (e.g., diethyl ether, methanol, or isopropanol) and bubbling hydrogen chloride gas through the solution or by adding a solution of HCl in an organic solvent. The hydrochloride salt, being less soluble, will precipitate out of the solution and can be collected by filtration.
Experimental Protocols
The following is a representative, generalized protocol for the synthesis of this compound via the Gabriel synthesis, a robust and well-established method for the preparation of primary amines.
Step 1: Synthesis of N-(4-pentenyl)phthalimide
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine potassium phthalimide (1.1 equivalents) and a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Addition of Alkyl Halide: To the stirred suspension, add 4-pentenyl bromide (1.0 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. The solid N-(4-pentenyl)phthalimide will precipitate.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the purified product.
Step 2: Synthesis of Pent-4-en-1-amine (Hydrazinolysis)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the N-(4-pentenyl)phthalimide (1.0 equivalent) in ethanol.
-
Addition of Hydrazine: Add hydrazine hydrate (1.2-1.5 equivalents) to the suspension.
-
Reaction: Heat the mixture to reflux for 2-4 hours. A white precipitate of phthalhydrazide will form.
-
Work-up: Cool the reaction mixture to room temperature. Acidify the mixture with aqueous HCl to precipitate any remaining phthalhydrazide and to form the hydrochloride salt of the product in solution.
-
Isolation: Filter off the solid phthalhydrazide. The filtrate contains this compound.
Step 3: Isolation of this compound
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure.
-
Purification: The resulting solid residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) to yield pure this compound.
Figure 2: Experimental workflow for the synthesis of this compound.
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through standard spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
Expected ¹H NMR Spectral Data (in D₂O):
-
δ ~5.8 ppm (m, 1H): Corresponds to the internal vinyl proton (-CH=CH₂).
-
δ ~5.1 ppm (m, 2H): Corresponds to the terminal vinyl protons (-CH=CH₂).
-
δ ~3.0 ppm (t, 2H): Corresponds to the methylene group adjacent to the ammonium group (-CH₂-NH₃⁺). The downfield shift is due to the electron-withdrawing effect of the protonated amine.
-
δ ~2.2 ppm (q, 2H): Corresponds to the allylic methylene group (-CH₂-CH=CH₂).
-
δ ~1.8 ppm (m, 2H): Corresponds to the central methylene group (-CH₂-CH₂-CH₂-).
Expected ¹³C NMR Spectral Data (in D₂O):
-
δ ~137 ppm: Corresponds to the internal vinyl carbon (-CH=CH₂).
-
δ ~116 ppm: Corresponds to the terminal vinyl carbon (-CH=CH₂).
-
δ ~40 ppm: Corresponds to the carbon adjacent to the ammonium group (-CH₂-NH₃⁺).
-
δ ~30 ppm: Corresponds to the allylic carbon (-CH₂-CH=CH₂).
-
δ ~27 ppm: Corresponds to the central methylene carbon (-CH₂-CH₂-CH₂-).
Applications in Research and Drug Development
This compound serves as a valuable building block in organic synthesis, particularly in the construction of nitrogen-containing heterocyclic compounds and molecules with potential biological activity. The terminal alkene can undergo a variety of transformations, including:
-
Hydroboration-oxidation: To introduce a hydroxyl group at the terminal position.
-
Ozonolysis: To cleave the double bond and form an aldehyde.
-
Heck, Suzuki, and other cross-coupling reactions: To form new carbon-carbon bonds.
-
Ring-closing metathesis: To form cyclic structures.
The primary amine functionality allows for:
-
Amide bond formation: By reaction with carboxylic acids or their derivatives.
-
Formation of sulfonamides: By reaction with sulfonyl chlorides.
-
Reductive amination: To form secondary or tertiary amines.
-
Participation in multicomponent reactions.
While a direct search of the patent literature does not reveal widespread use of this compound as a starting material for currently marketed drugs, its utility is evident in the synthesis of research compounds and as a versatile intermediate. For example, its structural motif is found in more complex molecules investigated in medicinal chemistry programs. The ability to introduce a five-carbon chain with a terminal amine and a handle for further functionalization (the double bond) makes it an attractive starting point for the synthesis of compound libraries for screening purposes.
Conclusion
This compound is a foundational building block in organic synthesis with clear potential for application in drug discovery and development. While its historical discovery is intertwined with the broader development of amine synthesis and the study of unsaturated compounds, its modern relevance is defined by the versatility of its dual functional groups. The synthetic routes to this compound are well-established, drawing upon classic and reliable organic reactions. For researchers in drug development, this compound represents a readily accessible and adaptable scaffold for the synthesis of novel nitrogen-containing molecules and potential therapeutic agents.
References
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- 4. Buy Allylamine hydrochloride | 10017-11-5 | > 95% [smolecule.com]
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- 7. 4-Penten-1-ol(821-09-0) 1H NMR [m.chemicalbook.com]
- 8. 4-PENTEN-2-OL(625-31-0) 1H NMR spectrum [chemicalbook.com]
- 9. 2-PHENYL-4-PENTEN-2-OL(4743-74-2) 1H NMR spectrum [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Use of Pent-4-en-1-amine Hydrochloride in Peptide Synthesis
Abstract
This comprehensive guide details the application of Pent-4-en-1-amine hydrochloride in the synthesis of stapled peptides, a class of molecules with significant therapeutic potential due to their enhanced structural stability, cell permeability, and resistance to proteolytic degradation.[1][2] We provide a complete workflow, from the initial synthesis of the requisite Fmoc-protected unnatural amino acid building block to its incorporation into a peptide sequence via solid-phase peptide synthesis (SPPS), followed by on-resin ring-closing metathesis (RCM) to form the hydrocarbon staple, and concluding with peptide cleavage, purification, and characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful technique for creating novel peptide-based therapeutics.
Introduction: The Advent of Stapled Peptides
Peptides offer remarkable specificity and potency as therapeutic agents. However, their clinical utility is often hampered by poor metabolic stability and an inability to penetrate cell membranes. Peptide stapling has emerged as a robust strategy to overcome these limitations.[1][2] By introducing a synthetic brace, or "staple," the alpha-helical secondary structure of a peptide can be locked in its bioactive conformation. This not only enhances target affinity but also confers resistance to proteases.[1]
One of the most widely adopted methods for peptide stapling involves the use of unnatural amino acids bearing terminal alkene side chains, which are then covalently linked via a ring-closing metathesis (RCM) reaction.[3][4] this compound serves as a versatile and commercially available starting material for the synthesis of such unnatural amino acids.
From Amine to Amino Acid: Preparing the Building Block
To be incorporated into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS), this compound must first be converted into a suitable Fmoc-protected amino acid derivative. A common strategy is to synthesize an N-Fmoc protected, α-substituted glycine derivative.
Synthesis of (S)-Fmoc-2-(4'-pentenyl)glycine
This section outlines a representative synthetic route for the preparation of the unnatural amino acid building block.
Workflow for the Synthesis of (S)-Fmoc-2-(4'-pentenyl)glycine:
Caption: Synthetic workflow for the unnatural amino acid.
Protocol 1: Synthesis of (S)-Fmoc-2-(4'-pentenyl)glycine
-
Free Amine Generation: Dissolve this compound in a suitable solvent (e.g., a biphasic mixture of water and dichloromethane). Add a mild base, such as sodium bicarbonate, and stir until the free amine is extracted into the organic layer. Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Fmoc Protection: Dissolve the dried Pent-4-en-1-amine in a polar aprotic solvent like dimethylformamide (DMF). Add N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) to the solution and stir at room temperature.[5] The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the product, Fmoc-pent-4-en-1-amine, is isolated and purified.
-
Glycine Backbone Formation: The final step involves the stereoselective alkylation of a protected glycine enolate with the Fmoc-protected alkenyl amine. This is a complex step and may require specialized chiral auxiliaries to achieve the desired stereochemistry. The resulting (S)-Fmoc-2-(4'-pentenyl)glycine is then purified by chromatography.
Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide
With the Fmoc-protected unnatural amino acid in hand, the linear peptide precursor can be assembled on a solid support using an automated peptide synthesizer.
SPPS Workflow:
Caption: Standard Fmoc-SPPS cycle.
Protocol 2: Automated SPPS of the Linear Peptide
-
Resin Selection and Swelling: Choose a suitable resin, such as Rink Amide resin for C-terminal amide peptides. Swell the resin in DMF for at least 30 minutes.[6]
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the resin's linker or the previously coupled amino acid.[6]
-
Amino Acid Coupling: Dissolve the desired Fmoc-protected amino acid (either a standard amino acid or our custom-synthesized (S)-Fmoc-2-(4'-pentenyl)glycine) and a coupling reagent (e.g., HBTU, HATU) in DMF.[7][8] Add the activation mixture to the resin and allow the coupling reaction to proceed. For the sterically hindered unnatural amino acid, a double coupling may be necessary to ensure complete reaction.
-
Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Chain Elongation: Repeat steps 2-4 for each amino acid in the desired peptide sequence. The two unnatural amino acids should be strategically placed, typically at positions i and i+4 or i and i+7 to span one or two turns of an α-helix, respectively.[3]
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection step.
On-Resin Ring-Closing Metathesis (RCM)
The key step in forming the hydrocarbon staple is the on-resin RCM reaction, catalyzed by a ruthenium-based catalyst, such as Grubbs' catalyst.[9]
RCM Workflow:
Caption: On-resin Ring-Closing Metathesis (RCM) workflow.
Protocol 3: On-Resin RCM
-
Resin Preparation: After synthesis of the linear peptide, wash the resin thoroughly with dichloromethane (DCM).
-
Catalyst Preparation: In a separate vial, dissolve the Grubbs' catalyst (e.g., Grubbs' second-generation catalyst) in an inert, degassed solvent such as 1,2-dichloroethane (DCE) to a concentration of approximately 10 mM.[1]
-
RCM Reaction: Add the catalyst solution to the peptide-resin. The reaction is typically carried out at room temperature with gentle agitation for 2-4 hours.[1] To drive the reaction to completion, it is often beneficial to perform a second addition of fresh catalyst solution.
-
Reaction Monitoring: To monitor the progress of the RCM reaction, a small aliquot of the resin can be removed, and the peptide cleaved and analyzed by HPLC and mass spectrometry. The stapled peptide will have a shorter retention time on reverse-phase HPLC compared to the linear precursor.[1][10]
-
Catalyst Removal: Once the reaction is complete, wash the resin extensively with DCM and DMF to remove the ruthenium catalyst.
Peptide Cleavage, Purification, and Characterization
The final steps involve cleaving the stapled peptide from the solid support, removing the side-chain protecting groups, and purifying the final product.
Protocol 4: Cleavage, Purification, and Characterization
-
Cleavage: Treat the dried peptide-resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers to protect sensitive amino acid side chains. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[11] The reaction is usually carried out for 2-3 hours at room temperature.
-
Precipitation and Isolation: After cleavage, precipitate the peptide by adding the TFA solution to cold diethyl ether.[11] Collect the precipitated peptide by centrifugation and wash with cold ether to remove residual scavengers.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final stapled peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.[12] The conformational change induced by stapling can be assessed using circular dichroism (CD) spectroscopy, which can confirm the increase in α-helicity.[13]
Safety and Handling
-
This compound: This compound is an irritant.[14] Avoid contact with skin and eyes, and handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Fmoc-OSu, Coupling Reagents, and Piperidine: These reagents are common in peptide synthesis and should be handled with care according to their respective Safety Data Sheets (SDS).
-
Grubbs' Catalyst: Ruthenium catalysts are air-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
TFA: Trifluoroacetic acid is highly corrosive and should be handled with extreme caution in a fume hood, using appropriate PPE.
Quantitative Data Summary
| Parameter | Typical Value/Range | Reference |
| SPPS Coupling Efficiency | >99% per step | [6] |
| Unnatural Amino Acid Coupling | May require double coupling | [3] |
| On-Resin RCM Conversion | >90% | [1] |
| Grubbs' Catalyst Loading | 10-20 mol% | [3] |
| Final Peptide Purity (Post-HPLC) | >95% | [12] |
Conclusion
This compound is a valuable precursor for the synthesis of stapled peptides. The protocols outlined in this guide provide a comprehensive framework for researchers to successfully design, synthesize, and characterize these promising therapeutic molecules. By following these procedures, scientists can harness the power of peptide stapling to develop next-generation drugs with improved pharmacological properties.
References
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Schafmeister, C. E., Po, J., & Verdine, G. L. (2000). An All-Hydrocarbon Cross-Linking System for Enhancing the Helicity and Metabolic Stability of Peptides. Journal of the American Chemical Society, 122(24), 5891–5892. [Link]
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Kim, Y. W., Grossmann, T. N., & Verdine, G. L. (2011). Synthesis of all-hydrocarbon stapled α-helical peptides by ring-closing olefin metathesis. Nature Protocols, 6(6), 761–771. [Link]
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Biotage. (n.d.). Stapled Peptides: Optimizing Ring-Closing Metathesis for Automation. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
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Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214. [Link]
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Verdine, G. L., & Hilinski, G. J. (2012). Stapled peptides for intracellular drug targets. Methods in Enzymology, 503, 3–33. [Link]
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AAPPTEC. (n.d.). Technical Support Information Bulletin 1176 - Ring Closing Methathesis on Resin. Retrieved from [Link]
-
Bird, G. H., et al. (2016). Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting. Current Protocols in Chemical Biology, 8(2), 99-117. [Link]
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Brunel, F. M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. In Peptide Synthesis and Applications (pp. 39-65). Humana Press. [Link]
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Waters Corporation. (n.d.). Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. Retrieved from [Link]
-
Walensky, L. D., & Bird, G. H. (2014). Hydrocarbon-stapled peptides: principles, practice, and progress. Journal of Medicinal Chemistry, 57(15), 6275–6288. [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
-
AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]
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Lau, Y. H., de Andrade, P., Wu, Y., & Spring, D. R. (2015). Peptide stapling techniques based on different macrocyclisation chemistries. Chemical Society Reviews, 44(1), 91-102. [Link]
-
Wikipedia. (n.d.). Grubbs's catalyst. Retrieved from [Link]
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Bird, G. H., et al. (2016). Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting. Current Protocols in Chemical Biology, 8(2), 99-117. [Link]
-
Spiegel, J., et al. (2015). Hydrogen Exchange-Mass Spectrometry Measures Stapled Peptide Conformational Dynamics and Predicts Pharmacokinetic Properties. ChemBioChem, 16(10), 1474-1479. [Link]
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Application Notes & Protocols: Pent-4-en-1-amine Hydrochloride as a Versatile Building Block for Nitrogen-Containing Heterocycles
Abstract
Pent-4-en-1-amine, particularly in its stable hydrochloride salt form, represents a highly valuable and versatile C5 building block in synthetic organic chemistry.[1][2][3] Its bifunctional nature, possessing both a primary amine and a terminal alkene, provides a strategic platform for the construction of foundational nitrogen-containing heterocyclic scaffolds. This guide details the application of pent-4-en-1-amine hydrochloride in the synthesis of pyrrolidines and piperidines, which are ubiquitous motifs in pharmaceuticals and bioactive natural products.[4] We will explore multiple mechanistic pathways, including transition metal-catalyzed, Brønsted acid-catalyzed, and innovative redox-neutral intramolecular hydroamination reactions. Detailed, field-proven protocols are provided to empower researchers in drug discovery and chemical synthesis to leverage this building block effectively.
Introduction: The Strategic Value of a Bifunctional C5 Synthon
This compound (C₅H₁₂ClN) is a colorless, water-soluble solid that serves as a practical precursor to the free amine.[1] The molecule's utility is rooted in the orthogonal reactivity of its two functional groups: the nucleophilic primary amine and the electrophilic terminal alkene. This duality allows for a range of intramolecular cyclization strategies to forge a new carbon-nitrogen bond, leading directly to saturated heterocycles.
The synthesis of such heterocycles is a cornerstone of medicinal chemistry, as these rings are prevalent in countless therapeutic agents.[5][6] The ability to form these structures efficiently from simple, acyclic precursors is a measure of synthetic elegance and practicality. Intramolecular hydroamination—the formal addition of the N-H bond across the C=C double bond—is the most direct and atom-economical approach to cyclize pent-4-en-1-amine and its derivatives.
Figure 1: Functional duality of pent-4-en-1-amine.
Synthesis of Pyrrolidines via 5-Endo-Trig Cyclization
The formation of five-membered pyrrolidine rings from pent-4-en-1-amine is a kinetically favored process. This transformation is achieved primarily through intramolecular hydroamination, a reaction that has seen significant methodological advancements.
Mechanistic Approaches to Intramolecular Hydroamination
The primary challenge in hydroamination is overcoming the kinetic barrier of adding a relatively non-polar N-H bond to an unactivated alkene.[4] Several catalytic and stoichiometric strategies have been developed to address this.
-
Transition Metal Catalysis: Early and late transition metals, particularly Group 4 complexes, can catalyze intramolecular hydroamination.[7] The mechanism is often proposed to proceed through a [2+2] cycloaddition between the metal-imido intermediate and the alkene, or via a 1,2-insertion pathway.[7] However, for unsubstituted substrates like pent-4-en-1-amine, these reactions can be sluggish.[7]
-
Brønsted Acid Catalysis: A more straightforward approach involves the use of strong Brønsted acids like triflic acid (TfOH) or sulfuric acid (H₂SO₄).[8] The proposed mechanism involves the reversible protonation of the alkene to form a secondary carbocation. This carbocation is then trapped intramolecularly by the pendant amine nucleophile. The rate-limiting step is typically the nucleophilic attack, which explains why five-membered ring formation is faster than six-membered ring formation.[8]
-
Redox-Enabled Metal-Free Hydroamination: A highly practical and functional-group-tolerant method avoids harsh conditions and catalysts altogether.[4][9] This strategy employs a three-step, one-pot sequence:
-
Oxidation: The starting secondary amine (derived from pent-4-en-1-amine) is oxidized in situ to a hydroxylamine.
-
Cope-type Hydroamination: The hydroxylamine undergoes a concerted, thermal intramolecular cyclization to form a pyrrolidine N-oxide.
-
Reduction: The N-oxide intermediate is reduced to the final pyrrolidine product.
-
This redox-enabled approach is notable for its mild conditions and broad substrate scope, making it a superior choice for complex molecule synthesis.[10]
Comparative Analysis of Hydroamination Protocols
| Parameter | Method 1: Group 4 Metal | Method 2: Brønsted Acid | Method 3: Redox-Enabled |
| Catalyst/Reagent | Ti or Zr complexes (e.g., [Zr(dpm)(NMe₂)₂]₂)[7] | TfOH or H₂SO₄[8] | Oxidant (e.g., H₂O₂/Urea), Reductant (e.g., B₂(OH)₄)[4] |
| Conditions | High Temperature (up to 100 °C)[7] | High Temperature (100 °C)[8] | Mild (rt to 50 °C)[4][10] |
| Key Advantages | Atom-economical, direct C-N bond formation. | Simple reagents, conceptually straightforward. | Metal-free, high functional group tolerance, mild conditions, no chromatography often needed.[4][9] |
| Key Disadvantages | Limited to substituted substrates, can be slow.[7] | Harsh acidic conditions, limited functional group tolerance. | Requires stoichiometry of oxidant and reductant. |
Detailed Protocol: Redox-Enabled Synthesis of N-Benzyl-2-methylpyrrolidine
This protocol is adapted from a redox-enabled strategy and demonstrates the cyclization of a derivative of pent-4-en-1-amine.[4][10] The initial amine must first be N-functionalized (e.g., benzylated) to be a secondary amine, which is a prerequisite for this specific methodology.
Materials and Reagents:
-
N-benzylpent-4-en-1-amine
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Hydrogen Peroxide-Urea Adduct (UHP)
-
Bis(pinacolato)diboron (B₂pin₂) or Tetrahydroxydiboron (B₂(OH)₄)
-
1,3,5-Trimethoxybenzene (internal standard for NMR yield)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
Experimental Procedure:
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add N-benzylpent-4-en-1-amine (1.0 equiv) and an internal standard.
-
Oxidation: Dissolve the amine in HFIP (to make a 0.1 M solution). Add the solid oxidant (e.g., UHP, 1.2 equiv).
-
Cope-type Cyclization: Seal the vial and stir the reaction mixture at 50 °C for 16 hours. Monitor the reaction by ¹H NMR or LC-MS for the disappearance of the starting material and formation of the N-oxide intermediate.
-
Reduction: Cool the reaction mixture to room temperature. Add the reductant (e.g., B₂(OH)₄, 1.2 equiv).
-
Final Stirring: Stir the mixture at room temperature for 30 minutes to 1 hour to complete the reduction of the N-oxide.[4][10]
-
Work-up: Quench the reaction by adding saturated aqueous NaHCO₃. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is often of high purity.[4] If necessary, purification can be achieved by flash column chromatography on silica gel.
Figure 2: Experimental workflow for redox-enabled hydroamination.
Synthesis of Piperidines: A 6-Endo-Trig Cyclization Pathway
While 5-membered ring formation is generally preferred, the synthesis of six-membered piperidine rings from pent-4-en-1-amine is also a significant transformation, particularly in biochemical contexts.
Formation from Lysine Precursors
Studies have shown that pent-4-en-1-amine can be generated as an intermediate during the thermal degradation of the amino acid lysine, especially in the presence of sugars (Maillard reaction).[11][12] This in situ generated amine can then undergo intramolecular cyclization to form piperidine. This pathway highlights a naturally occurring route to this important heterocyclic core.
The mechanism involves a carbonyl-assisted decarboxylative deamination of lysine to yield pent-4-en-1-amine, which subsequently cyclizes.[11]
Figure 3: Conceptual pathway from Lysine to Piperidine.
Synthetic Protocol Considerations
Directly cyclizing pent-4-en-1-amine to piperidine using the hydroamination methods described for pyrrolidines is often less efficient due to the kinetic preference for the 5-membered ring. However, by modifying the substrate or reaction conditions, the formation of the six-membered ring can be favored. For instance, protecting the amine with a bulky group or using specific transition metal catalysts can alter the regioselectivity of the cyclization.
Advanced Applications and Future Outlook
The core structure provided by pent-4-en-1-amine is a launchpad for creating more complex molecular architectures.
-
Drug Development: The pyrrolidine and piperidine moieties are essential pharmacophores. By starting with derivatives of pent-4-en-1-amine (e.g., with substitution on the carbon chain), medicinal chemists can rapidly access libraries of chiral and substituted heterocycles for structure-activity relationship (SAR) studies.
-
Linker Technologies: While the alkyne analogue, pent-4-yn-1-amine, is explicitly noted as a PROTAC linker, the underlying principle of using small, bifunctional molecules to connect larger biological entities is highly relevant.[13] The amine handle of pent-4-en-1-amine can be acylated to attach to one part of a conjugate, while the alkene can be functionalized (e.g., via hydroboration-oxidation or dihydroxylation) to connect to another.
The continued development of novel, selective, and green catalytic methods for C-N bond formation will further enhance the utility of simple building blocks like this compound, solidifying its role in the efficient synthesis of vital heterocyclic compounds.
References
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ChemBK. (2024, April 9). pent-4-en-1-amine. Retrieved from [Link]
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O'Shaughnessy, P. N., Knight, P. D., Morton, C., & Scott, P. (2005). Group-4 Dipyrrolylmethane Complexes in Intramolecular Olefin Hydroamination. Organometallics, 24(19), 4573–4579. Retrieved from [Link]
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Proctor, R. S., & Phipps, R. J. (2019). A redox-enabled strategy for intramolecular hydroamination. Chemical Science, 10(24), 6132-6137. Retrieved from [Link]
- Google Patents. US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof.
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Stanovnik, B., & Svete, J. (1995). Functionalized enamines in the synthesis of some heterocyclic compounds. Journal of Heterocyclic Chemistry, 32(5), 1577-1589. Retrieved from [Link]
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Nikolov, I. H., & Yaylayan, V. A. (2010). Formation of Pent-4-en-1-amine, the counterpart of acrylamide from lysine and its conversion into piperidine in lysine/glucose reaction mixtures. Journal of Agricultural and Food Chemistry, 58(8), 5092–5098. Retrieved from [Link]
- Google Patents. US11891457B2 - Peptide-compound cyclization method.
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Barluenga, J., Nájera, C., & Fañanás, F. J. (2002). Brønsted Acid-Catalyzed Intramolecular Hydroamination of Protected Alkenylamines. Synthesis of Pyrrolidines and Piperidines. Organic Letters, 4(14), 2413–2415. Retrieved from [Link]
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Proctor, R. S., & Phipps, R. J. (2019). A Redox-Enabled Strategy for Intramolecular Hydroamination. Chemical Science. Retrieved from [Link]
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ResearchGate. (2022, May 27). (PDF) A Redox-Enabled Strategy for Intramolecular Hydroamination. Retrieved from [Link]
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ResearchGate. Formation of Pent-4-en-1-amine, the Counterpart of Acrylamide from Lysine and Its Conversion into Piperidine in Lysine/Glucose Reaction Mixtures | Request PDF. Retrieved from [Link]
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PubChem. Pent-4-enylamine. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Advances in the Synthesis of Heterocyclic Compounds and Their Applications. Molecules, 26(18), 5549. Retrieved from [Link]
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Ismael, O. T., & Sadeek, G. T. (2025). Synthesis some of polymers and heterocyclic compounds via Bis (4-aminophenyl) methane. Chemical Review and Letters. Retrieved from [Link]
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ScienceScholar. (2022, April 18). Synthesis of heterocyclic compounds and their utilities in the field biological science. Retrieved from [Link]
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Advanced Polymer Synthesis: Application Notes for Pent-4-en-1-amine Hydrochloride
Abstract
This comprehensive guide is designed for researchers, scientists, and drug development professionals exploring the synthesis of functional polymers. It provides detailed application notes and step-by-step protocols for the polymerization of Pent-4-en-1-amine hydrochloride, a versatile monomer for creating polymers with pendant primary amine functionalities. This document delves into two robust polymerization methodologies: Free Radical Polymerization and a proposed Ring-Opening Metathesis Polymerization (ROMP) strategy. The causality behind experimental choices is explained, ensuring that each protocol serves as a self-validating system for achieving reproducible and predictable results. We further detail essential characterization techniques for the resulting polyamines and discuss their potential applications in biomedical and materials science.
Introduction: The Potential of Amine-Functionalized Polymers
Polymers bearing primary amine groups are a cornerstone in the development of advanced materials. Their utility spans a wide range of applications, including gene delivery, drug conjugation, CO2 capture, and the creation of self-healing and adhesive materials.[1] The primary amine moiety offers a reactive handle for a multitude of post-polymerization modifications, providing a platform for tuning material properties.
This compound (H₂N-(CH₂)₃-CH=CH₂·HCl) is a particularly interesting monomer. It possesses a terminal olefinic group amenable to various polymerization techniques and a primary amine that can be either protected or utilized in its protonated form. The hydrochloride salt form enhances water solubility and can play a crucial role in mitigating catalyst inhibition, a common challenge with amine-containing monomers.[1] This guide will provide the necessary protocols to harness the potential of this valuable monomer.
Strategic Approaches to Polymerization
The polymerization of amine-containing monomers requires careful consideration of the chosen technique, as the nucleophilic and basic nature of the amine can interfere with many catalytic systems.[2] We present two distinct and effective strategies for the polymerization of this compound.
Diagram of Polymerization Strategies
Caption: Overview of polymerization pathways for this compound.
Protocol 1: Aqueous Free Radical Polymerization
Free radical polymerization of the hydrochloride salt of an allylic amine in an aqueous medium is a robust and straightforward method. The protonation of the amine group prevents side reactions and allows for polymerization in a green solvent. This protocol is adapted from established procedures for similar allylic amine monomers.
Rationale for Experimental Choices
-
Monomer Salt Form : Using the hydrochloride salt is crucial. It renders the monomer water-soluble and, more importantly, the protonated amine is less likely to engage in chain transfer reactions that can inhibit polymerization of allylic monomers.
-
Initiator : A water-soluble azo initiator, such as 2,2'-azobis(2-methylpropionamidine)dihydrochloride (V-50), is selected. Its decomposition rate is predictable, and it does not introduce metallic impurities into the final polymer.
-
Aqueous Medium : Water is an economical and environmentally friendly solvent. The solubility of the monomer salt and the initiator in water allows for a homogeneous polymerization.
-
Inert Atmosphere : The removal of oxygen by purging with an inert gas (nitrogen or argon) is critical, as oxygen is a potent inhibitor of free radical polymerization.
Detailed Experimental Protocol
Materials:
-
This compound
-
2,2'-Azobis(2-methylpropionamidine)dihydrochloride (V-50)
-
Deionized water
-
Methanol
-
Dialysis tubing (MWCO appropriate for desired polymer size, e.g., 1-2 kDa)
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
Monomer Solution Preparation : In a Schlenk flask equipped with a magnetic stir bar, dissolve this compound in deionized water to achieve the desired concentration (e.g., 2 M).
-
Initiator Addition : Add the initiator, V-50 (typically 1-2 mol% relative to the monomer).
-
Degassing : Subject the solution to three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.
-
Polymerization : Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 50-60 °C) and stir for the specified reaction time (e.g., 24-48 hours).
-
Purification :
-
Cool the reaction mixture to room temperature.
-
Transfer the polymer solution to a dialysis tube.
-
Dialyze against deionized water for 2-3 days, with frequent water changes, to remove unreacted monomer and initiator fragments.
-
-
Isolation : Lyophilize (freeze-dry) the purified polymer solution to obtain the final product as a white, fluffy solid.
Table 1: Example Reaction Conditions for Free Radical Polymerization
| Parameter | Value |
| Monomer Concentration | 2.0 M |
| Initiator (V-50) | 1.5 mol% |
| Temperature | 55 °C |
| Time | 48 h |
| Expected Outcome | Water-soluble polymer |
Protocol 2: Ring-Opening Metathesis Polymerization (ROMP) - A Proposed Strategy
ROMP is a powerful technique for synthesizing polymers with well-defined architectures. However, the commonly used ruthenium-based Grubbs catalysts are sensitive to basic and nucleophilic functional groups like primary amines.[1][3] Direct polymerization of the free amine of Pent-4-en-1-amine would likely lead to catalyst deactivation. We propose two viable approaches to overcome this challenge.
Strategy A: Direct Polymerization of the Hydrochloride Salt
Recent studies have shown that protonating the amine with HCl can prevent catalyst degradation during ROMP of amine-bearing norbornenes.[1] This "in-situ protection" is a highly efficient strategy.
Rationale:
-
Catalyst : A third-generation Grubbs catalyst (G3) is recommended due to its higher tolerance to functional groups compared to earlier generations.
-
Solvent : A polar, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is suitable.
-
Monomer Form : The hydrochloride salt of the monomer is used directly.
Proposed Protocol:
-
Monomer Preparation : Suspend this compound in dry DCM in a Schlenk flask under an inert atmosphere.
-
Catalyst Addition : Add a solution of the Grubbs G3 catalyst in DCM to the monomer suspension.
-
Polymerization : Stir the reaction mixture at room temperature. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
Termination : After the desired time, or upon full consumption of the monomer, add a small amount of ethyl vinyl ether to quench the catalyst.
-
Isolation : Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent like diethyl ether. Filter and dry the polymer under vacuum.
Strategy B: Polymerization of a Boc-Protected Monomer
Protecting the amine with a tert-butyloxycarbonyl (Boc) group is a classic and reliable method to render the monomer compatible with ROMP catalysts.[4][5] This is a two-step process involving protection of the monomer followed by polymerization and subsequent deprotection.
Workflow for Boc-Protected ROMP:
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The Versatile Building Block: Application of Pent-4-en-1-amine Hydrochloride in Modern Medicinal Chemistry
Introduction: Unveiling the Potential of a Bifunctional Scaffold
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel therapeutic agents. Pent-4-en-1-amine hydrochloride, a seemingly simple bifunctional molecule, emerges as a highly versatile and valuable scaffold for medicinal chemists. Possessing both a primary amine and a terminal alkene, this compound offers two distinct and reactive handles for a variety of chemical transformations. This dual functionality allows for the systematic and modular construction of complex molecular architectures, making it an ideal starting point for the synthesis of compound libraries aimed at exploring structure-activity relationships (SAR).
The primary amine group provides a nucleophilic center for standard modifications such as N-alkylation, acylation, and reductive amination, enabling the introduction of diverse substituents to probe biological targets. Simultaneously, the terminal alkene serves as a versatile functional group for a range of carbon-carbon and carbon-heteroatom bond-forming reactions, including additions, cross-coupling reactions, and metathesis. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, facilitating its handling and use in various reaction conditions. This application note will provide a detailed exploration of the utility of this compound in medicinal chemistry, complete with proven protocols and expert insights into its application.
Core Applications in Medicinal Chemistry
This compound's value lies in its identity as a homoallylamine, a class of compounds recognized for their utility in constructing nitrogen-containing heterocycles and other biologically active molecules.[1] The strategic positioning of the amine and alkene at a 1,5-relationship allows for facile cyclization reactions to form piperidine rings, a common motif in many pharmaceuticals.
A Versatile Scaffold for Bioactive Heterocycles
Nitrogen-containing heterocycles are prevalent in a vast number of FDA-approved drugs.[2] this compound can serve as a key starting material for the synthesis of various heterocyclic systems. For instance, intramolecular hydroamination or aminomercuration-demercuration can lead to the formation of substituted piperidines. Furthermore, the primary amine can be incorporated into more complex heterocyclic cores through multi-component reactions, a powerful strategy in drug discovery for rapidly generating molecular diversity.[3]
Introduction of Pharmacophoric Groups via N-Functionalization
The primary amine of this compound is a prime site for introducing various pharmacophoric groups to modulate the biological activity and physicochemical properties of a lead compound. Standard N-alkylation and reductive amination protocols can be readily applied to introduce a wide array of substituents.
Experimental Protocols
The following protocols are provided as a guide for the effective use of this compound in common synthetic transformations. It is crucial to perform all reactions in a well-ventilated fume hood, wearing appropriate personal protective equipment.
Protocol 1: General Procedure for N-Alkylation
This protocol details the mono-alkylation of this compound with an alkyl halide in the presence of a base. Careful control of stoichiometry is essential to minimize dialkylation.
Reaction Scheme:
N-Alkylation of Pent-4-en-1-amine.
Materials:
| Reagent/Material | Purpose |
| This compound | Starting Material |
| Alkyl halide (e.g., benzyl bromide) | Alkylating Agent |
| Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) | Base |
| Acetonitrile (ACN) or Dimethylformamide (DMF), anhydrous | Solvent |
| Round-bottom flask | Reaction Vessel |
| Magnetic stirrer and stir bar | Agitation |
| Standard glassware for workup and purification | Post-reaction processing |
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous acetonitrile or DMF to dissolve the starting material.
-
Add a suitable base (e.g., K₂CO₃, 2.0-3.0 eq or Et₃N, 2.0-3.0 eq) to the stirred solution to neutralize the hydrochloride and liberate the free amine.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Slowly add the alkyl halide (1.0-1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.
Protocol 2: Reductive Amination with a Carbonyl Compound
Reductive amination is a highly efficient and versatile method for forming C-N bonds and is a cornerstone of medicinal chemistry for synthesizing secondary and tertiary amines.[2][4][5] This protocol describes a one-pot procedure using sodium triacetoxyborohydride as a mild reducing agent.
Workflow for Reductive Amination:
Reductive Amination Protocol Workflow.
Materials:
| Reagent/Material | Purpose |
| This compound | Starting Material |
| Aldehyde or Ketone | Carbonyl source |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Reducing Agent |
| Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous | Solvent |
| Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) | Base |
| Round-bottom flask | Reaction Vessel |
| Magnetic stirrer and stir bar | Agitation |
| Standard glassware for workup and purification | Post-reaction processing |
Procedure:
-
In a dry round-bottom flask, dissolve the aldehyde or ketone (1.0-1.2 eq) in anhydrous DCM or DCE.
-
Add this compound (1.0 eq) to the solution.
-
Add a suitable base (e.g., Et₃N or DIPEA, 1.1 eq) to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature.
-
Slowly add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture in portions. Be cautious of potential gas evolution.
-
Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the product with DCM or another suitable organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Advanced Applications and Future Perspectives
Bioisosteric Replacement and Scaffold Hopping
The pentenyl amine scaffold can be utilized in bioisosteric replacement strategies to modulate the physicochemical properties of a drug candidate. For instance, replacing an aromatic ring with the flexible pentenyl chain can increase the fraction of sp³ carbons (Fsp³), which often leads to improved solubility and metabolic stability.
Role in PROTACs and Bioconjugation
Inspired by its alkyne analogue, Pent-4-yn-1-amine hydrochloride, which is used as a linker in Proteolysis Targeting Chimeras (PROTACs), the terminal alkene of Pent-4-en-1-amine offers opportunities in bioconjugation. While not a direct participant in the classical copper-catalyzed "click" reaction, the alkene can undergo various other transformations suitable for linking molecules, such as thiol-ene reactions, hydroboration-oxidation followed by coupling, or serving as a precursor to other functional groups.
Conclusion
This compound is a cost-effective and highly versatile building block with significant potential in medicinal chemistry. Its dual functionality allows for a wide range of synthetic manipulations, making it an invaluable tool for the synthesis of diverse compound libraries and the optimization of lead compounds. The protocols provided herein offer a solid foundation for researchers to harness the synthetic potential of this valuable scaffold in their drug discovery endeavors.
References
-
Recent advancements in the homoallylamine chemistry. (2025). ResearchGate. [Link]
-
A novel series of homoallylic amines as potential antimicrobials. (2012). Medicinal Chemistry Research. [Link]
-
Structure-activity relationship study of homoallylamines and related derivatives acting as antifungal agents. (2006). Bioorganic & Medicinal Chemistry. [Link]
-
Direct Access to Primary Amines from Alkenes by Selective Metal-Free Hydroamination. (2021). Angewandte Chemie International Edition in English. [Link]
-
Homoallylamines from aldimines and allylstannanes. The Journal of Organic Chemistry. [Link]
-
This compound. PubChem. [Link]
-
Pent-4-yn-1-amine hydrochloride. PubChem. [Link]
-
Electrochemical Synthesis of Allylic Amines from Terminal Alkenes and Secondary Amines. (2021). Journal of the American Chemical Society. [Link]
-
Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2025). MDPI. [Link]
-
Formation of Pent-4-en-1-amine, the counterpart of acrylamide from lysine and its conversion into piperidine in lysine/glucose reaction mixtures. (2010). Journal of Agricultural and Food Chemistry. [Link]
Sources
Application Notes and Protocols for the Synthesis of Novel Ligands Using Pent-4-en-1-amine Hydrochloride
Introduction: The Strategic Advantage of a Bifunctional Precursor
In the landscape of modern ligand design for catalysis and drug development, the ability to introduce multiple functionalities into a single molecular scaffold is paramount. Pent-4-en-1-amine hydrochloride emerges as a compelling and versatile starting material for the synthesis of novel ligands. Its structure is deceptively simple, yet it harbors two distinct reactive centers: a primary amine and a terminal alkene. This bifunctionality provides a strategic advantage, allowing for the initial formation of a coordination complex via the amine, while the pendant alkene remains available for a variety of post-coordination modifications or to influence the steric and electronic properties of the resulting metal complex.
This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols for the preparation of two key classes of ligands: Schiff bases and N-heterocyclic carbenes (NHCs). We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature.
Chemical and Physical Properties of this compound
A thorough understanding of the starting material is critical for successful synthesis. The hydrochloride salt form enhances stability and shelf-life, though it necessitates a neutralization step in most reaction protocols.
| Property | Value | Source |
| Molecular Formula | C₅H₁₂ClN | |
| Molecular Weight | 121.61 g/mol | |
| Appearance | Solid | |
| Solubility | Soluble in water and polar organic solvents | General chemical knowledge |
Safety and Handling
This compound is an irritant. It is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]
Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Part 1: Synthesis of Pent-4-en-1-amine Derived Schiff Base Ligands
Schiff base ligands, characterized by the imine (-C=N-) functional group, are synthesized through the condensation of a primary amine with an aldehyde or ketone.[2][3][4] These ligands are renowned for their versatility in coordination chemistry and have found applications in catalysis and medicinal chemistry.[2][3] The terminal alkene of the pent-4-en-1-amine backbone introduces a valuable site for further chemical transformations.
Causality of Experimental Design
The synthesis of a Schiff base from this compound involves a nucleophilic attack of the primary amine on the carbonyl carbon of an aldehyde or ketone.[5][6] The reaction is typically acid-catalyzed to facilitate the dehydration step, which leads to the formation of the imine bond.[5][7] Given that the starting material is a hydrochloride salt, the initial addition of a base is necessary to liberate the free amine, which is the active nucleophile. The choice of solvent is critical; an alcohol such as ethanol or methanol is often employed as it effectively dissolves both the amine salt and the carbonyl compound, and it can participate in the proton transfer steps of the mechanism. The removal of water, often by azeotropic distillation or the use of a drying agent, can drive the equilibrium towards the product.[6]
Experimental Workflow: Schiff Base Synthesis
Caption: Workflow for the synthesis of Schiff base ligands.
Detailed Protocol: Synthesis of a Salicylaldehyde-Derived Schiff Base
This protocol details the synthesis of a representative Schiff base ligand from this compound and salicylaldehyde.
Materials:
-
This compound
-
Salicylaldehyde
-
Triethylamine (Et₃N)
-
Absolute Ethanol
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Preparation of the Free Amine: In a 100 mL round-bottom flask, dissolve this compound (1.22 g, 10 mmol) in absolute ethanol (30 mL).
-
Neutralization: To this solution, add triethylamine (1.4 mL, 10 mmol) dropwise with stirring. A white precipitate of triethylamine hydrochloride may form.
-
Addition of Aldehyde: While stirring, add salicylaldehyde (1.22 g, 10 mmol) to the reaction mixture.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. If a precipitate has formed, collect it by vacuum filtration. If no precipitate forms, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
-
Drying: Dry the purified product under vacuum.
Expected Characterization Data
-
¹H NMR: Expect to see characteristic signals for the imine proton (-CH=N-) around 8.0-9.0 ppm, aromatic protons from the salicylaldehyde moiety, and signals corresponding to the pentenyl group, including the terminal alkene protons.
-
¹³C NMR: The imine carbon should appear in the range of 160-170 ppm.
-
FT-IR: A strong absorption band in the region of 1600-1650 cm⁻¹ is indicative of the C=N stretching vibration. The disappearance of the C=O stretch from the starting aldehyde and the N-H stretches from the primary amine will also be evident.
-
Mass Spectrometry: The molecular ion peak corresponding to the mass of the synthesized Schiff base should be observed.
Part 2: Synthesis of Pent-4-en-1-amine Derived N-Heterocyclic Carbene (NHC) Precursors
N-Heterocyclic carbenes (NHCs) have become indispensable ligands in organometallic chemistry and catalysis due to their strong σ-donating properties and steric tuneability.[8][9] The synthesis of NHC precursors, typically imidazolium salts, often involves the reaction of a primary amine with glyoxal and an aldehyde, followed by cyclization and alkylation.[8][9][10] The pentenyl group of Pent-4-en-1-amine provides a handle for creating functionalized NHC ligands.
Causality of Experimental Design
The synthesis of an imidazolium salt precursor from Pent-4-en-1-amine first involves the formation of a diimine by reacting two equivalents of the amine with one equivalent of glyoxal.[6][11] This reaction is a condensation reaction similar to Schiff base formation. The resulting diimine can then be cyclized with an aldehyde, often formaldehyde or a derivative, in the presence of an acid to form the imidazolium ring. The terminal alkene from the pentenyl side chains would then adorn the nitrogen atoms of the heterocyclic ring.
Experimental Workflow: NHC Precursor Synthesis
Sources
- 1. US7705186B2 - Process for the preparation of saturated or unsaturated primary fatty amines - Google Patents [patents.google.com]
- 2. Synthesis of Functionalized Imidazolium Salts via Iodine-Mediated Annulations of Enamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrj.org [chemrj.org]
- 5. Formation of Pent-4-en-1-amine, the counterpart of acrylamide from lysine and its conversion into piperidine in lysine/glucose reaction mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cires1.colorado.edu [cires1.colorado.edu]
- 7. researchgate.net [researchgate.net]
- 8. A New Class of Task‐Specific Imidazolium Salts and Ionic Liquids and Their Corresponding Transition‐Metal Complexes for Immobilization on Electrochemically Active Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Note & Protocol: N-Acylation of Pent-4-en-1-amine Hydrochloride
Abstract
This document provides a comprehensive guide for the N-acylation of pent-4-en-1-amine hydrochloride, a common synthetic building block. N-acylation is a fundamental transformation in organic chemistry, critical for the synthesis of pharmaceuticals, agrochemicals, and materials.[1][2] This protocol addresses the specific challenges associated with this substrate, namely the need to neutralize the hydrochloride salt to liberate the free amine for reaction. We present a robust and detailed protocol using an acyl chloride under Schotten-Baumann conditions, a classic and highly effective method for amide synthesis.[3][4][5] Key experimental considerations, including the choice of base, solvent, and purification strategy, are discussed in depth to ensure reproducible and high-yielding results for researchers, scientists, and drug development professionals.
Introduction and Core Principles
The N-acylation of a primary amine involves the formation of an amide bond through the reaction of the amine with an acylating agent.[1] The reaction with highly reactive acylating agents like acyl chlorides follows a nucleophilic addition-elimination mechanism.[6][7][8] The lone pair of the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate.[4][9] This intermediate then collapses, expelling a chloride ion and, after deprotonation, yielding the stable amide product.[6][7]
A critical consideration for this specific topic is that the starting material, pent-4-en-1-amine, is supplied as a hydrochloride salt. The amine nitrogen is protonated, rendering it non-nucleophilic and incapable of initiating the acylation reaction.[10] Therefore, a base must be added to neutralize the salt and generate the free, nucleophilic primary amine in situ.[5][11] The choice of base and reaction conditions is paramount to prevent side reactions and ensure the reaction proceeds efficiently.
The presence of a terminal alkene in pent-4-en-1-amine is generally not a complicating factor under standard N-acylation conditions, as the amine is a much stronger nucleophile than the alkene. However, avoiding harsh acidic or radical conditions is prudent to maintain the integrity of the double bond.
Mechanistic Considerations and Parameter Selection
The Role of the Base
The acylation of an amine hydrochloride with an acyl chloride produces two equivalents of acid: one from the starting salt and one as a byproduct of the reaction (HCl).[5] Consequently, at least two equivalents of a base are required.
-
Inorganic Bases (e.g., NaOH, K₂CO₃): Often used in biphasic "Schotten-Baumann" conditions (e.g., DCM/water).[3][4] The aqueous base neutralizes the HCl as it is formed, preventing the protonation of unreacted amine and driving the reaction to completion.[3][5] This method is highly effective and often results in clean product formation.[10]
-
Organic Bases (e.g., Triethylamine (Et₃N), Pyridine, DIPEA): Used in anhydrous organic solvents.[9][12] These bases act as acid scavengers.[11][13] Triethylamine is a common choice, forming triethylammonium chloride, which often precipitates from the reaction mixture. Sterically hindered bases like N,N-Diisopropylethylamine (DIPEA) are useful when dealing with sensitive substrates to minimize potential side reactions.[12]
For this protocol, we will detail a biphasic Schotten-Baumann approach due to its robustness, simplicity, and ease of workup.
Choice of Acylating Agent
-
Acyl Chlorides: Highly reactive and the most common choice for simple acylations.[11][] They react rapidly, often exothermically, with primary amines at low temperatures.[][15]
-
Acid Anhydrides: Also effective acylating agents, generally less reactive than acyl chlorides.[15] The byproduct is a carboxylic acid, which also requires neutralization by a base.
-
Carboxylic Acids: Require the use of a coupling agent (e.g., DCC, EDCI, HATU) to be activated for reaction with amines.[] This method is common in peptide synthesis but is often unnecessary for simple acylations where the corresponding acyl chloride is available.
Solvent System
For Schotten-Baumann conditions, a two-phase system is employed.[4] A water-immiscible organic solvent, such as dichloromethane (DCM) or diethyl ether, is used to dissolve the amine and the acyl chloride. An aqueous phase containing the inorganic base (e.g., NaOH) serves as the acid scavenger.[3]
Experimental Workflow and Protocol
The overall workflow involves the liberation of the free amine from its hydrochloride salt, followed by acylation and subsequent purification.
Caption: Workflow for the N-acylation of Pent-4-en-1-amine HCl.
Detailed Step-by-Step Protocol: N-Acetylation of this compound
This protocol describes the reaction with acetyl chloride as a representative example. The molar equivalents can be adapted for other acyl chlorides.
Materials:
-
This compound (1.0 equiv)
-
Acetyl chloride (1.1 equiv)
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH), 2 M aqueous solution
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) in dichloromethane (to make an approx. 0.2 M solution).
-
Add an equal volume of 2 M aqueous NaOH solution (this will provide >2.0 equivalents of base).
-
Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
-
-
Acylation:
-
Slowly add acetyl chloride (1.1 equiv) dropwise to the vigorously stirred mixture over 10-15 minutes. Caution: The reaction is exothermic. Maintain the temperature at 0-5 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Continue stirring for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
-
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with:
-
1 M HCl (to remove any unreacted amine and excess base)
-
Saturated aqueous NaHCO₃ (to neutralize any remaining acid)
-
Brine (to remove residual water)[12]
-
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-acetyl-pent-4-en-1-amine.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.
-
Data Summary and Troubleshooting
The choice of reaction conditions can influence yield and purity. The following table summarizes common variables.
| Entry | Acylating Agent | Base (equiv.) | Solvent System | Typical Yield | Notes |
| 1 | Acetyl Chloride | NaOH (aq) (2.5) | DCM / H₂O | >90% | Standard Schotten-Baumann; clean reaction, simple workup.[3][5] |
| 2 | Benzoyl Chloride | K₂CO₃ (aq) (2.5) | THF / H₂O | >85% | Good for less reactive acyl chlorides; may require longer reaction times.[10] |
| 3 | Acetic Anhydride | Et₃N (2.2) | Anhydrous DCM | >80% | Anhydrous conditions; byproduct is triethylammonium acetate. |
| 4 | Pent-4-enoyl Chloride | DIPEA (2.2) | Anhydrous DCM | >85% | DIPEA is a non-nucleophilic base, good for preventing side reactions.[12] |
Troubleshooting Guide:
| Problem | Possible Cause | Solution |
| Low Yield / No Reaction | Insufficient base; amine salt did not fully neutralize. | Ensure at least 2 equivalents of base are used. Check the concentration of the aqueous base solution. |
| Hydrolysis of acyl chloride. | Use anhydrous solvent for the organic phase. Add acyl chloride slowly at 0 °C to a vigorously stirred mixture to favor reaction with the amine over hydrolysis. | |
| Presence of Starting Material | Incomplete reaction. | Increase reaction time or allow to stir overnight. Ensure efficient mixing of the two phases. |
| Insufficient acylating agent. | Use a slight excess (1.1-1.2 equiv) of the acylating agent.[12] | |
| Diacylation Product | (Rare for primary amines under these conditions) | Ensure slow, controlled addition of the acylating agent at low temperature. The initially formed amide is much less nucleophilic than the starting amine.[16] |
Conclusion
The N-acylation of this compound is a straightforward transformation that is reliably achieved using the Schotten-Baumann protocol described. The critical step is the in situ neutralization of the amine hydrochloride salt with a suitable base to generate the nucleophilic free amine. By carefully controlling the stoichiometry, temperature, and using a biphasic solvent system, high yields of the desired N-acyl amide can be consistently obtained. This robust methodology provides a foundational technique for researchers engaged in the synthesis of novel chemical entities.
References
- Grokipedia. Schotten–Baumann reaction.
- SATHEE. Chemistry Schotten Baumann Reaction.
- Mastering Chemistry Help. acylation of amines. (2013-02-13).
- Organic Chemistry Portal. Schotten-Baumann Reaction.
- Chemistry LibreTexts. Reactions of Acyl Chlorides with Primary Amines. (2023-01-22).
- chemguide. Explaining the reaction between acyl chlorides and amines - addition / elimination.
- Chemistry LibreTexts. Reactions of amines. (2020-07-01).
- J&K Scientific LLC. Schotten-Baumann Reaction. (2021-03-23).
- doc.chem. Reactions of Acyl halide.
- docbrown.info. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis.
- ResearchGate. N-Acylation Reactions of Amines.
- YouTube. Acylation of Amines, Part 1: with Acyl Halides. (2021-02-09).
- PMC. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry.
- Chemistry LibreTexts. Reactions of Amines. (2025-02-24).
- Benchchem. Application Note: A Robust Protocol for the N-Acylation of (4-(Bromomethyl)phenyl)methanamine.
- BOC Sciences. Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. (2024-03-29).
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Topic: Heck Coupling Reactions with Pent-4-en-1-amine hydrochloride
An Application Note and Protocol Guide for Researchers
Abstract
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and selectivity.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Heck reaction to a challenging yet valuable substrate: Pent-4-en-1-amine hydrochloride. We delve into the mechanistic underpinnings of the reaction, address the specific challenges posed by the primary amine functionality, and present detailed, field-proven protocols for its successful implementation. This guide emphasizes the causality behind experimental choices, offering both a direct coupling method and a protection-based strategy to empower researchers with versatile and robust synthetic routes.
Introduction: The Strategic Value of the Heck Reaction
The palladium-catalyzed cross-coupling of an unsaturated halide or triflate with an alkene, known as the Mizoroki-Heck reaction, has revolutionized synthetic chemistry.[3] Its capacity to forge C-C bonds under relatively mild conditions with high functional group tolerance has made it an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1][2] The reaction typically involves an aryl or vinyl halide, an alkene, a palladium catalyst, and a base to produce a substituted alkene.[2][3][4]
Pent-4-en-1-amine is a particularly interesting substrate as it contains both a terminal alkene ripe for coupling and a primary amine, a common pharmacophore. However, the presence of the free amine introduces significant challenges, as it can coordinate to the palladium catalyst, potentially inhibiting or deactivating it. This guide provides two robust strategies to overcome this hurdle: the direct use of the amine hydrochloride salt and a two-step approach involving a transient protecting group.
The Heck Reaction: A Mechanistic Overview
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The widely accepted catalytic cycle proceeds through a Pd(0)/Pd(II) pathway, involving several key steps.[3][5]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the aryl/vinyl-halide (R-X) bond. This is often the rate-determining step and results in a square planar Pd(II) complex.[5] The reactivity of the halide follows the general trend I > Br > OTf >> Cl.[5][6]
-
Olefin Coordination & Migratory Insertion: The alkene substrate coordinates to the Pd(II) complex. Subsequently, the aryl or vinyl group migrates to one of the alkene carbons in a syn-addition, forming a new carbon-carbon bond and a σ-alkyl-Pd(II) intermediate.[5][7]
-
Syn-β-Hydride Elimination: For the reaction to proceed to the desired product, a hydrogen atom on the carbon adjacent (beta) to the palladium must be eliminated. This step also occurs with syn stereochemistry and forms a hydrido-palladium(II) complex, releasing the substituted alkene product.[5][7] This step governs the regioselectivity of the reaction.
-
Reductive Elimination & Catalyst Regeneration: A base is required to neutralize the generated acid (HX) and facilitate the reductive elimination of HX from the hydrido-palladium(II) complex.[8] This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6][8]
Caption: Figure 1: The Heck Reaction Catalytic Cycle
Key Considerations for Coupling with Pent-4-en-1-amine
The primary amine in Pent-4-en-1-amine can act as a ligand for the palladium catalyst, leading to the formation of stable, inactive palladium-amine complexes. This sequestration of the catalyst is a primary cause of reaction failure. Furthermore, traditional Heck reaction conditions often employ amine bases (e.g., triethylamine), which can lead to complex equilibria when the substrate is also an amine.[7]
Strategy A: Direct Coupling of the Hydrochloride Salt
By using Pent-4-en-1-amine as its hydrochloride salt, the amine's lone pair is protonated, forming an ammonium ion (-NH3+). This significantly reduces its ability to coordinate with the electron-deficient palladium center, thus preserving the catalyst's activity. This approach is atom-economical and avoids additional protection/deprotection steps.
-
Base Selection: A sufficient amount of base must be added to neutralize both the hydrochloride salt and the hydrohalic acid (HX) generated during the catalytic cycle. Typically, 2 to 3 equivalents of an organic amine base like triethylamine (Et3N) or an inorganic base like potassium carbonate (K2CO3) are used.[7][9]
-
Solvent Choice: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or acetonitrile are preferred as they can dissolve the amine salt and stabilize the charged intermediates in the catalytic cycle.[10][11]
Strategy B: Amine Protection and Subsequent Coupling
An alternative, often more reliable, strategy involves protecting the amine functionality prior to the Heck reaction. Carbamates are excellent protecting groups for amines because they are robust yet can be removed under specific, mild conditions.[12]
-
Common Protecting Groups:
-
Advantages: This approach simplifies the Heck reaction itself, as the protected substrate behaves like a simple alkene. It allows for a wider range of reaction conditions and often results in cleaner reactions and higher yields. The choice of protecting group can be tailored to the overall synthetic strategy, ensuring orthogonality with other functional groups in the molecule.[12]
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. Solvents should be degassed to prevent oxygen from degrading the catalyst.[1]
Protocol A: Direct Heck Coupling of this compound
This protocol describes the coupling of an aryl bromide with this compound.
Materials and Reagents:
-
Aryl Bromide (e.g., Bromobenzene): 1.0 mmol, 1.0 equiv.
-
This compound: 1.2 mmol, 1.2 equiv.
-
Palladium(II) Acetate (Pd(OAc)₂): 0.02 mmol, 2 mol%
-
Tri(o-tolyl)phosphine (P(o-tol)₃): 0.04 mmol, 4 mol%
-
Triethylamine (Et₃N): 3.0 mmol, 3.0 equiv.
-
N,N-Dimethylformamide (DMF), anhydrous: 5 mL
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and P(o-tol)₃ (0.04 mmol).
-
Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Using a syringe, add the anhydrous DMF (5 mL) followed by the triethylamine (3.0 mmol).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the palladium catalyst, washing the pad with ethyl acetate.[6]
-
Transfer the filtrate to a separatory funnel and dilute with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired coupled product.[6]
Protocol B: Two-Step Coupling via Boc-Protection
Step 1: Boc-Protection of Pent-4-en-1-amine
-
Dissolve this compound (10 mmol) in a 1:1 mixture of dioxane and water (40 mL).
-
Add sodium bicarbonate (NaHCO₃) (30 mmol, 3.0 equiv.) to the solution.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (11 mmol, 1.1 equiv.) in dioxane (10 mL) dropwise at room temperature.
-
Stir the mixture vigorously for 4-6 hours.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield Boc-protected pent-4-en-1-amine, which can often be used without further purification.
Step 2: Heck Coupling of Boc-Pent-4-en-1-amine
-
Follow the procedure outlined in Protocol A , substituting this compound with the Boc-protected amine (1.2 mmol) from Step 1.
-
For the base, use only 1.5 equivalents of triethylamine, as there is no hydrochloride salt to neutralize.
-
After purification, the Boc-protected product can be deprotected by dissolving it in dichloromethane (DCM) and adding an excess of trifluoroacetic acid (TFA), followed by stirring at room temperature for 1-2 hours.
Data Presentation and Troubleshooting
Table 1: Summary of Typical Reaction Parameters
| Parameter | Protocol A (Direct) | Protocol B (Protected) | Rationale |
| Substrate | Amine Hydrochloride | Boc-protected Amine | Manages the inhibitory effect of the free amine. |
| Pd Catalyst | Pd(OAc)₂ (1-5 mol%) | Pd(OAc)₂ (1-5 mol%) | A common and effective palladium precatalyst.[3] |
| Ligand | P(o-tol)₃, PPh₃ | P(o-tol)₃, PPh₃ | Phosphine ligands stabilize the Pd(0) species.[3][14] |
| Base | Et₃N, K₂CO₃ (2.5-3 eq) | Et₃N, NaOAc (1.2-1.5 eq) | Neutralizes generated acid and/or the HCl salt.[7][8] |
| Solvent | DMF, NMP, Acetonitrile | DMF, NMP, Acetonitrile | Polar aprotic solvents aid solubility and stabilize intermediates.[10] |
| Temperature | 80 - 120 °C | 80 - 120 °C | Provides thermal energy to overcome activation barriers. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficient base.3. Amine coordination (Protocol A). | 1. Ensure all reagents/solvents are properly degassed.2. Increase base equivalents.3. Switch to the protection strategy (Protocol B). |
| Formation of Side Products | 1. Isomerization of the alkene.2. Reductive Heck product formation.[1] | 1. Add a phase-transfer catalyst like TBAB (tetrabutylammonium bromide).2. Modify solvent or base; lower reaction temperature. |
| Product is an Oil / Difficult to Purify | Product may be a salt or highly polar. | Convert the amine product to its HCl salt by adding ethereal HCl to aid in precipitation and purification. |
| Palladium Black Formation | Catalyst decomposition. | Use more robust ligands (e.g., bulky electron-rich phosphines) or lower the reaction temperature. |
Experimental Workflow Visualization
Caption: Figure 2: General Experimental Workflow
Conclusion
The Heck coupling of this compound, while presenting unique challenges due to the presence of a primary amine, is a highly achievable and valuable transformation. By understanding the underlying mechanism and the role of the amine as a potential catalyst inhibitor, researchers can make informed decisions to ensure success. The direct coupling of the hydrochloride salt offers an efficient, atom-economical route, while the protection/deprotection strategy provides a more robust and often higher-yielding alternative. The protocols and insights provided in this guide are designed to serve as a strong foundation for scientists in both academic and industrial settings, facilitating the synthesis of complex amine-containing molecules for drug discovery and development.
References
-
Heck Reaction: Mechanism, Steps & Real-World Uses Explained. Vedantu. [Link]
-
Heck Reaction—State of the Art. MDPI. [Link]
-
Heck Reaction. Chemistry LibreTexts. [Link]
-
The Heck–Mizoroki cross-coupling reaction: a mechanistic perspective. ResearchGate. [Link]
-
Heck Reaction: Mechanism, Applications, Limitations. Science Info. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
CHAPTER 11: Heck Reactions. Royal Society of Chemistry. [Link]
-
Heck reaction. Wikipedia. [Link]
-
Heck Coupling. Synthetic Methods in Drug Discovery: Volume 1. [Link]
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Improved functional group compatibility in the palladium-catalyzed synthesis of aryl amines. PubMed. [Link]
-
Chemistry Heck Reaction. sathee jee. [Link]
-
Heck Reaction. Organic Chemistry Portal. [Link]
-
Amine-Directed Mizoroki-Heck Arylation of Free Allylamines. RSC Publishing. [Link]
-
Amine-directed Mizoroki–Heck arylation of free allylamines. RSC Publishing. [Link]
-
Palladium-Catalyzed Cleavage of O/N-Propargyl Protecting Groups in Aqueous Media under a Copper-Free Condition. ResearchGate. [Link]
-
Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
-
Separation of Reaction Product and Palladium Catalyst after a Heck Coupling Reaction by means of Organic Solvent Nanofiltration. ResearchGate. [Link]
-
Heck Coupling. NROChemistry. [Link]
-
Palladium-catalyzed homogeneous and heterogeneous Heck reactions in NMP and water-mixed solvents using organic, inorganic and mixed bases. ResearchGate. [Link]
-
Heck Coupling. Organic Synthesis. [Link]
-
Peptide synthesis: Protecting groups for amine and carboxyl functionality. YouTube. [Link]
-
Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. NIH. [Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. [Link]
-
Protecting Group Chemistry: Protection of amine group as carbamate and amide. YouTube. [Link]
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- 7. books.rsc.org [books.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. researchgate.net [researchgate.net]
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- 14. researchgate.net [researchgate.net]
Metathesis reactions of Pent-4-en-1-amine hydrochloride derivatives
Application Notes & Protocols
Topic: Metathesis Reactions of Pent-4-en-1-amine Hydrochloride Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Power and Challenge of Amine Metathesis
Olefin metathesis has revolutionized the synthesis of complex molecules, particularly in the formation of carbon-carbon double bonds for creating cyclic structures and macrocycles.[1] This Nobel Prize-winning methodology, catalyzed by well-defined ruthenium or molybdenum alkylidene complexes, offers remarkable functional group tolerance and synthetic efficiency.[2] In drug discovery and development, the synthesis of nitrogen-containing heterocycles is of paramount importance, as these scaffolds are ubiquitous in biologically active compounds.[3] Ring-closing metathesis (RCM) of diene-containing amines presents a direct and elegant route to valuable cyclic amines.[4][5][6][7]
However, the inherent Lewis basicity of free amines poses a significant challenge. The lone pair of electrons on the nitrogen atom can coordinate to the electron-deficient metal center of the metathesis catalyst (e.g., Grubbs or Hoveyda-Grubbs catalysts). This coordination can lead to catalyst inhibition or complete deactivation, resulting in poor yields and stalled reactions.[8] To circumvent this, chemists have often resorted to protecting the amine with groups like carbamates (e.g., Boc, Cbz), which temporarily mask the lone pair.[9][10] While effective, this strategy adds extra steps for protection and deprotection to the synthetic sequence.[9]
This application note details a more streamlined and atom-economical approach: the in situ protection of the amine as a hydrochloride salt. By protonating the amine, its nucleophilicity and coordinating ability are effectively neutralized, allowing the metathesis catalyst to function unimpeded. This guide provides the scientific rationale, detailed protocols, and practical insights for successfully implementing RCM on substrates like this compound and its derivatives.
The Scientific Rationale: Why the Hydrochloride Strategy Works
The core of the challenge lies in the interaction between the amine and the ruthenium catalyst. The Lewis basic amine can displace a ligand from the ruthenium center, forming a stable, off-cycle complex that is inactive towards metathesis.
The hydrochloride salt strategy elegantly solves this problem by converting the problematic nucleophilic amine into a non-coordinating ammonium salt. The protonation of the amine nitrogen effectively engages its lone pair, rendering it incapable of binding to the ruthenium catalyst. This "self-protection" allows the metathesis reaction to proceed efficiently without the need for traditional protecting groups.[11]
This approach is particularly advantageous as it is operationally simple, often requiring just the use of the commercially available amine hydrochloride salt or the addition of a stoichiometric amount of HCl to the free amine prior to the reaction.
Caption: Logic of Amine Protection via Salt Formation.
Core Protocol: Ring-Closing Metathesis of N-Allyl-pent-4-en-1-amine Hydrochloride
This protocol describes the ring-closing metathesis of a representative substrate, N-allyl-pent-4-en-1-amine hydrochloride, to form 1-allyl-2,3,4,5-tetrahydro-1H-pyridine hydrochloride.
Materials & Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| N-Allyl-pent-4-en-1-amine hydrochloride | >95% Purity | Custom Synthesis | Substrate |
| Grubbs Catalyst®, 2nd Generation (G-II) | Metathesis Grade | Sigma-Aldrich | Catalyst (CAS 246047-72-3) |
| Dichloromethane (DCM) | Anhydrous, >99.8% | Acros Organics | Reaction Solvent |
| Argon (Ar) or Nitrogen (N₂) | High Purity | Local Supplier | Inert gas for atmosphere |
| Diethyl Ether | Anhydrous | Fisher Scientific | For product precipitation |
| Celite® | Standard Grade | Sigma-Aldrich | For filtration of catalyst residue |
| Ethyl Vinyl Ether | >99% | Sigma-Aldrich | Optional, for quenching |
Experimental Workflow Diagram
Sources
- 1. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 2. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Enantioselective synthesis of cyclic amides and amines through mo-catalyzed asymmetric ring-closing metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enantioselective synthesis of cyclic amides and amines through Mo-catalyzed asymmetric ring-closing metathesis - Lookchem [lookchem.com]
- 7. Item - Enantioselective Synthesis of Cyclic Amides and Amines through Mo-Catalyzed Asymmetric Ring-Closing Metathesis - American Chemical Society - Figshare [acs.figshare.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Protective Groups [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. A simple amine protection strategy for olefin metathesis reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note & Protocols: Strategic Use of Pent-4-en-1-amine Hydrochloride in Modular PROTAC Linker Synthesis
Introduction: The Central Role of the Linker in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, moving beyond simple protein inhibition to induce targeted protein degradation.[1] These heterobifunctional molecules operate by hijacking the cell's native ubiquitin-proteasome system.[2] A PROTAC consists of three key components: a ligand for a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two elements.[3] Upon forming a ternary complex (POI-PROTAC-E3 ligase), the E3 ligase ubiquitinates the POI, marking it for destruction by the proteasome.[4]
While the choice of POI and E3 ligands dictates specificity, the linker is far from a passive spacer. Its length, rigidity, composition, and attachment points are critical determinants of the stability and geometry of the ternary complex, profoundly influencing the PROTAC's degradation efficiency, selectivity, and pharmacokinetic properties.[5][6] A "trial and error" approach to linker design is often inefficient.[3] Therefore, a modular and strategic approach using versatile building blocks is essential for rapidly generating and optimizing PROTAC candidates.
This application note provides a detailed guide for researchers on the use of Pent-4-en-1-amine hydrochloride , a bifunctional linker building block, in the synthesis of PROTACs. We will explore the rationale behind its use, provide detailed step-by-step protocols for its incorporation, and discuss the strategic considerations for leveraging its distinct chemical handles—the primary amine and the terminal alkene.
Section 1: The Strategic Value of Bifunctional Building Blocks
The synthesis of PROTACs often involves a convergent approach where the POI ligand and E3 ligase ligand are prepared separately with reactive handles and then joined in a final step.[7] Bifunctional building blocks like this compound are ideal for this strategy. They contain two distinct functional groups, allowing for sequential, orthogonal reactions.
-
The Primary Amine (as Hydrochloride Salt): This serves as a robust nucleophilic handle, perfect for forming stable amide bonds with carboxyl-functionalized binding moieties (either the POI or E3 ligand). The hydrochloride salt form enhances the compound's shelf-life and stability, though it necessitates the use of a base during reaction to liberate the free amine.[8]
-
The Terminal Alkene: This group provides a versatile handle for downstream conjugation. While less common in PROTAC literature than its alkyne counterpart (used in Copper-Catalyzed Azide-Alkyne Cycloaddition, or CuAAC), the alkene can participate in various transformations, most notably thiol-ene "click" chemistry, or it can be chemically converted into other useful functionalities.
The use of such a building block allows for the preparation of a "linker-ligand" intermediate that can be conjugated to a variety of partners, facilitating the creation of a PROTAC library with diverse linker lengths and compositions.
Visualizing the Modular Synthesis Strategy
The diagram below illustrates the central role of a bifunctional linker in the convergent synthesis of a PROTAC.
Caption: Modular PROTAC synthesis using a bifunctional linker.
Section 2: Properties and Synthetic Considerations
Understanding the properties of this compound is key to its successful application.
| Property | Value | Source |
| CAS Number | 27546-60-7 | [9][10] |
| Molecular Formula | C₅H₁₂ClN | [9] |
| Molecular Weight | 121.61 g/mol | [9] |
| Physical Form | Solid | [11] |
| Key Functional Groups | Primary Amine (hydrochloride), Terminal Alkene | N/A |
Handling the Amine Hydrochloride
The primary amine is protected as a hydrochloride salt. For it to act as a nucleophile in reactions like amide coupling, it must be converted to the free amine in situ. This is typically achieved by adding a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), to the reaction mixture. A stoichiometric amount of base is required to neutralize the HCl salt, with a slight excess often used to drive the reaction.
Leveraging the Terminal Alkene
The terminal alkene offers several synthetic routes for the final conjugation step:
-
Thiol-Ene Reaction: This is a highly efficient and orthogonal "click" reaction where the alkene couples with a thiol-functionalized partner under radical initiation (often UV light or a chemical initiator). This is an excellent strategy if the corresponding POI ligand can be functionalized with a thiol group.
-
Conversion to a Terminal Alkyne: For compatibility with the more prevalent CuAAC reaction, the terminal alkene can be converted to a terminal alkyne. This typically involves a bromination-dehydrobromination sequence. While adding steps, this conversion opens the door to the most widely used click chemistry platform for PROTAC synthesis.[7][]
-
Hydroboration-Oxidation: This sequence can convert the alkene into a primary alcohol, providing another handle for ether or ester formation.
For the purpose of this guide, we will focus on the most common objective in PROTAC synthesis: creating a linker suitable for CuAAC. Therefore, the protocol will feature the use of the analogous and more direct building block, Pent-4-yn-1-amine hydrochloride , to demonstrate the principles of amide coupling followed by a click reaction. The strategic logic remains identical.
Section 3: Experimental Protocols
Objective: To synthesize a model PROTAC targeting a hypothetical POI by coupling an E3 ligase ligand (Pomalidomide derivative) with a POI ligand (azide-functionalized) using a pent-4-yn-1-amine linker.
Materials & Reagents
-
4-((Carboxy)oxy)pomalidomide (E3 Ligand Precursor)
-
Pent-4-yn-1-amine hydrochloride (Linker)[13]
-
Azido-functionalized POI ligand (Warhead)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Anhydrous DMF (Dimethylformamide)
-
DCM (Dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Protocol 1: Amide Coupling to form E3 Ligand-Linker Intermediate
This protocol describes the formation of a stable amide bond between the E3 ligase ligand and the linker's primary amine.
Step-by-Step Methodology:
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-((Carboxy)oxy)pomalidomide (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).
-
Activation: Add HATU (1.2 eq) to the solution and stir for 5 minutes at room temperature. This activates the carboxylic acid for coupling.
-
Amine Addition: In a separate vial, dissolve Pent-4-yn-1-amine hydrochloride (1.1 eq) in a small amount of DMF. Add DIPEA (2.5 eq) to this vial to neutralize the hydrochloride and liberate the free amine.
-
Coupling Reaction: Add the amine/DIPEA solution dropwise to the main reaction flask.
-
Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup:
-
Dilute the reaction mixture with Ethyl Acetate.
-
Wash sequentially with water (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography (e.g., using a gradient of Ethyl Acetate in DCM) to yield the pure E3 Ligand-Linker intermediate.
-
Characterization: Confirm the structure and purity of the product by ¹H NMR and HRMS.
Scientist's Note: The use of HATU as a coupling agent is recommended for its high efficiency and low rate of side reactions. DIPEA is a bulky, non-nucleophilic base, making it ideal as it will not compete with the primary amine in the coupling reaction.
Protocol 2: CuAAC "Click" Reaction to Synthesize the Final PROTAC
This protocol joins the alkyne-terminated E3 Ligand-Linker intermediate with an azide-functionalized POI ligand.[14][15]
Step-by-Step Methodology:
-
Preparation: To a vial, add the E3 Ligand-Linker intermediate (1.0 eq) and the azide-functionalized POI ligand (1.05 eq).
-
Dissolution: Dissolve the components in a 3:1 mixture of DMF and water.
-
Catalyst Preparation: In a separate microfuge tube, prepare a fresh solution of sodium ascorbate (0.3 eq) in water. In another, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.
-
Reaction Initiation: Add the sodium ascorbate solution to the reaction vial, followed by the copper sulfate solution. The solution may change color, indicating the formation of the active Cu(I) species.
-
Monitoring: Stir the reaction vigorously at room temperature for 12-24 hours. The reaction is typically complete when LC-MS analysis shows full consumption of the starting materials.
-
Workup:
-
Dilute the reaction mixture with water and extract with Ethyl Acetate or DCM (3x).
-
Combine the organic layers and wash with brine (2x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the final PROTAC molecule using preparative HPLC or flash column chromatography to achieve high purity (>95%).
-
Characterization: Confirm the identity, purity, and structure of the final PROTAC using ¹H NMR, ¹³C NMR, LC-MS, and HRMS.
Section 4: Visualizing the Detailed Synthetic Workflow
This diagram provides a step-by-step visual representation of the protocols described above.
Sources
- 1. Degrader Building Blocks for Targeted Protein Degradation [sigmaaldrich.com]
- 2. chempep.com [chempep.com]
- 3. Chemistries of bifunctional PROTAC degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. precisepeg.com [precisepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. Amine hydrochloride salts : a problem in polyurethane synthesis - Enlighten Theses [theses.gla.ac.uk]
- 9. This compound | C5H12ClN | CID 46942242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 27546-60-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 11. This compound | 27546-60-7 [sigmaaldrich.com]
- 13. Pent-4-yn-1-amine hydrochloride | C5H10ClN | CID 71353516 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 15. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
Experimental procedure for reductive amination with Pent-4-en-1-amine hydrochloride
Abstract
Reductive amination stands as a cornerstone of modern organic synthesis, providing a robust and versatile method for the formation of carbon-nitrogen bonds.[1][2] This application note provides a comprehensive, field-proven protocol for the reductive amination of carbonyl compounds using Pent-4-en-1-amine hydrochloride. We delve into the mechanistic rationale behind the procedural steps, emphasizing the selection of reagents, reaction optimization, and troubleshooting. The protocol details the use of sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent, a critical choice for ensuring high yields and minimizing side reactions.[1][3][4] This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and reproducible methodology for the synthesis of secondary amines bearing a terminal alkene functionality, a valuable motif in medicinal chemistry and materials science.[5]
Introduction and Scientific Principle
Reductive amination is a powerful process that transforms aldehydes or ketones into primary, secondary, or tertiary amines.[2][6] The reaction proceeds in a one-pot fashion, beginning with the condensation of a carbonyl compound and an amine to form an intermediate imine (from a primary amine) or enamine (from a secondary amine).[1][7][8] This intermediate is then reduced in situ to the corresponding amine.[7]
The key to a successful one-pot reductive amination lies in the choice of the reducing agent. The ideal reagent must be capable of reducing the protonated imine (iminium ion) intermediate significantly faster than it reduces the starting carbonyl compound.[1][4][9] While strong reducing agents like sodium borohydride (NaBH₄) can be used, they risk premature reduction of the aldehyde or ketone, leading to alcohol byproducts and lower yields.[10]
For this reason, milder and more selective hydride reagents are preferred. Sodium triacetoxyborohydride, NaBH(OAc)₃ (STAB), is an exemplary choice for this transformation.[3][6] The steric bulk and electron-withdrawing effects of the three acetoxy groups moderate the reactivity of the borohydride, making it highly selective for the reduction of iminium ions over aldehydes and ketones.[4][9] Furthermore, STAB exhibits good functional group tolerance and avoids the use of toxic cyanide reagents like its predecessor, sodium cyanoborohydride (NaBH₃CN).[1][6]
Using an amine hydrochloride salt, such as this compound, necessitates the addition of a non-nucleophilic base. The base liberates the free amine in situ, allowing it to participate in the initial condensation with the carbonyl compound. This approach is often advantageous as amine hydrochloride salts are typically more stable, less volatile, and easier to handle than their free-base counterparts.
Materials and Methods
Reagents and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥96% | Sigma-Aldrich | Store at 2-8°C under inert atmosphere. |
| Aldehyde or Ketone | Reagent Grade | Various | Substrate for amination. |
| Sodium Triacetoxyborohydride (STAB) | Reagent Grade | Various | Moisture-sensitive. Handle under inert gas.[11][12] |
| Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Anhydrous | Various | Preferred reaction solvents.[1][4] |
| Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | Reagent Grade | Various | Non-nucleophilic base. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Grade | Various | For aqueous work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | ACS Grade | Various | For drying organic layers. |
| Silica Gel | Flash Chromatography Grade | Various | For purification. |
| Standard Glassware | - | - | Round-bottom flasks, condensers, separatory funnels, etc. |
| Magnetic Stirrer and Stir Bars | - | - | For reaction agitation. |
| Inert Atmosphere Setup | - | - | Nitrogen or Argon manifold, balloons. |
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ | Various | For reaction monitoring. |
Safety Precautions
-
Sodium Triacetoxyborohydride (STAB): STAB is a water-reactive and flammable solid that releases flammable gases upon contact with water.[12][13] It can cause serious skin and eye irritation.[11][12][13] Always handle STAB in a well-ventilated fume hood, under an inert atmosphere, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11][14]
-
This compound: May cause skin, eye, and respiratory irritation.[15] Avoid inhalation of dust and direct contact.
-
Chlorinated Solvents (DCM/DCE): These are volatile and potentially carcinogenic. Handle exclusively in a fume hood.
-
General Handling: Always consult the Safety Data Sheet (SDS) for each reagent before use.[12][13][14]
Detailed Experimental Protocol
This protocol describes a general procedure for the reductive amination of a generic aldehyde with this compound on a 1.0 mmol scale. Quantities should be adjusted proportionally for different scales.
Reaction Setup
-
To a dry, oven-flamed 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq).
-
Place the flask under an inert atmosphere (Nitrogen or Argon).
-
Add anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) (10 mL).[4]
-
Add the aldehyde (1.0 mmol, 1.0 eq) to the suspension.
-
Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 mmol, 1.1 eq) dropwise to the stirring suspension. The addition of the base is crucial to neutralize the hydrochloride salt and liberate the free amine for the reaction.[16]
-
Allow the mixture to stir at room temperature for 20-30 minutes. This pre-stirring period facilitates the formation of the imine/iminium ion intermediate.
Reduction
-
In a single portion, add sodium triacetoxyborohydride (STAB) (1.5 mmol, 1.5 eq) to the reaction mixture. Note: For larger-scale reactions, portion-wise addition may be necessary to control any potential exotherm.
-
Allow the reaction to stir at room temperature. The reaction is typically complete within 1 to 12 hours.
Reaction Monitoring
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Procedure: Prepare a TLC plate with three lanes: starting aldehyde (reactant, R), co-spot (reactant + reaction mixture, C), and reaction mixture (M).[17]
-
Eluent: A typical starting eluent system is 10-30% ethyl acetate in hexanes. For basic amine products, adding ~1% triethylamine to the eluent system can prevent streaking on the silica plate.[18]
-
Visualization: Visualize the plate under a UV lamp (if compounds are UV-active) and then with a suitable stain (e.g., potassium permanganate or ninhydrin for amines).[19]
-
Completion: The reaction is considered complete upon the disappearance of the limiting starting material (typically the aldehyde).
Work-up and Purification
-
Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (15 mL). Caution: Gas evolution (hydrogen) may occur.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.
-
The resulting crude oil or solid is then purified by flash column chromatography.
-
Stationary Phase: Silica gel.
-
Expert Insight: Basic amines can interact strongly with the acidic silanols of standard silica gel, leading to poor separation and tailing.[18][20] To mitigate this, either pre-treat the silica with triethylamine or, more effectively, incorporate 1-2% triethylamine into the mobile phase (e.g., a gradient of ethyl acetate in hexanes + 1% TEA).[20][21] Alternatively, using an amine-functionalized silica gel can greatly simplify the purification.[18]
-
Visualization of the Experimental Workflow
The following diagram illustrates the key stages of the reductive amination protocol.
Caption: Workflow for Reductive Amination using Pent-4-en-1-amine HCl.
Troubleshooting and Key Considerations
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Reaction Stalls / Low Conversion | 1. Inactive (hydrolyzed) STAB.2. Insufficient base to free the amine.3. Sterically hindered substrates. | 1. Use freshly opened STAB or test its activity.[1] Store under inert gas.[11]2. Ensure at least 1.0 equivalent of base is added.3. Increase reaction time, warm gently (e.g., to 40°C), or add a catalytic amount of acetic acid (for ketones).[4] |
| Formation of Alcohol Byproduct | 1. Reducing agent is too strong (e.g., NaBH₄).2. Water present in the reaction. | 1. Confirm the use of STAB, which is selective for iminium ions.[1]2. Ensure all glassware is dry and use anhydrous solvents. |
| Over-alkylation (Formation of Tertiary Amine) | The secondary amine product reacts with another equivalent of the aldehyde. | This is less common with STAB under these conditions but can occur. Use a slight excess of the amine (e.g., 1.1 eq) to favor secondary amine formation. |
| Difficult Purification (Streaking on TLC) | The basic amine product is interacting with the acidic silica gel. | Add 1-2% triethylamine to the column eluent or use amine-functionalized silica.[18][20] |
References
- 1. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 4. Sodium triacetoxyborohydride [organic-chemistry.org]
- 5. chembk.com [chembk.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 9. interchim.fr [interchim.fr]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. lifechempharma.com [lifechempharma.com]
- 12. lobachemie.com [lobachemie.com]
- 13. dcfinechemicals.com [dcfinechemicals.com]
- 14. aksci.com [aksci.com]
- 15. This compound | C5H12ClN | CID 46942242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. How To [chem.rochester.edu]
- 18. biotage.com [biotage.com]
- 19. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 20. biotage.com [biotage.com]
- 21. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Bioactive Molecules and Natural Products
Introduction
The synthesis of bioactive molecules and natural products is the bedrock of modern drug discovery and chemical biology. Natural products, with their vast structural diversity and potent biological activities, provide invaluable starting points for new therapeutic agents.[1] However, their low natural abundance often necessitates laboratory synthesis to enable thorough biological investigation and development.[2][3] Over the last few decades, the art of chemical synthesis has evolved dramatically, moving beyond mere target construction to an emphasis on efficiency, elegance, and sustainability.
This guide is designed for researchers, scientists, and drug development professionals. It provides an in-depth exploration of four transformative strategies that have reshaped the landscape of complex molecule synthesis: Cascade Reactions , for the rapid generation of molecular complexity; C-H Activation , for rewriting the rules of retrosynthesis; Asymmetric Catalysis , for the precise control of stereochemistry; and Photoredox Catalysis , for accessing novel reactivity under exceptionally mild conditions. Each section explains the core principles, presents a detailed case study with a step-by-step protocol, and provides practical insights to empower your synthetic endeavors.
Cascade Reactions: Maximizing Molecular Complexity in a Single Operation
Application Note
Cascade reactions, also known as domino or tandem reactions, are chemical processes involving at least two consecutive transformations where each subsequent reaction occurs only by virtue of the chemical functionality formed in the previous step.[4] The strategic advantage of this approach is profound: it allows for the construction of complex molecular architectures from relatively simple starting materials in a single, efficient operation, often without isolating intermediates.[5][6] This methodology embodies the principles of green chemistry by increasing atom economy, reducing solvent waste and purification steps, and saving significant time and resources.[4][7] The design of a successful cascade requires a deep understanding of reaction mechanisms to orchestrate a sequence of events that builds complexity with high selectivity, a hallmark of elegant total synthesis.[5][8]
Causality in Cascade Design: The success of a cascade hinges on the careful design of a substrate that contains latent functionalities. The initial transformation triggers the unmasking or formation of a new reactive group, which immediately engages in the next planned reaction. This sequence continues until a stable product is formed, often creating multiple rings and stereocenters in one pot.[4][6]
Case Study: The Heathcock Pentacyclization Cascade
A classic and powerful example is the acid-catalyzed pentacyclization cascade used in Heathcock's total synthesis of dihydroprotodaphniphylline.[4] This reaction sequence masterfully demonstrates the power of cascades to forge multiple C-C bonds and rings, rapidly assembling the core of a complex alkaloid from a linear precursor.
Caption: Workflow of the Heathcock pentacyclization cascade.
Protocol: Representative Acid-Catalyzed Polyene Cyclization
This protocol is a general representation of an acid-catalyzed cascade cyclization, inspired by principles used in natural product synthesis.
Materials:
-
Polyene-containing substrate (1.0 mmol)
-
Lewis Acid (e.g., SnCl₄, 1.1 mmol, 1.0 M solution in Dichloromethane) or Brønsted Acid (e.g., Trifluoroacetic acid, 10 mmol)
-
Anhydrous Dichloromethane (DCM), 20 mL
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware (oven-dried)
Procedure:
-
Reaction Setup: To an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar, add the polyene substrate (1.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10 minutes.
-
Solvent Addition: Add anhydrous DCM (20 mL) via syringe and cool the mixture to -78 °C using a dry ice/acetone bath.
-
Catalyst Addition: Slowly add the Lewis or Brønsted acid catalyst dropwise over 15 minutes. The choice of acid and temperature is critical; Lewis acids often provide greater control at low temperatures.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Quenching: Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution (20 mL) while the flask is still in the cold bath.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel, and separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).
-
Isolation: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
| Parameter | Condition/Value | Rationale |
| Catalyst | Lewis Acid (e.g., SnCl₄) | Provides controlled initiation of the carbocationic cascade at low temperatures. |
| Temperature | -78 °C | Minimizes side reactions and enhances selectivity by stabilizing reactive intermediates. |
| Atmosphere | Inert (Argon/Nitrogen) | Prevents moisture from decomposing the catalyst and reacting with intermediates. |
| Quenching Agent | Saturated NaHCO₃ | Neutralizes the strong acid catalyst to stop the reaction and prevent product degradation. |
| Typical Yield | 40-70% | Highly dependent on substrate complexity and the number of bonds formed. |
C-H Activation: Rewriting Retrosynthetic Rules
Application Note
Carbon-hydrogen (C-H) bond activation is a paradigm-shifting strategy that allows for the direct conversion of ubiquitous C-H bonds into new C-C or C-heteroatom bonds.[9][10] Traditionally, organic synthesis has relied on pre-functionalized starting materials (e.g., organic halides) to construct molecular skeletons. C-H activation bypasses this requirement, offering more atom-economical and step-economical synthetic routes.[11][12] This approach enables novel retrosynthetic disconnections, allowing chemists to envision building complex molecules by directly modifying the hydrocarbon backbone.[10]
The Role of Directing Groups: A significant challenge in C-H activation is achieving regioselectivity, as most organic molecules contain numerous C-H bonds.[11] This challenge is often overcome by using a "directing group"—a functional group within the substrate that coordinates to the metal catalyst and positions it in close proximity to a specific C-H bond, ensuring selective functionalization.[11][13]
Case Study: Rhodium-Catalyzed Annulation for Bioactive Scaffolds
The synthesis of complex heterocyclic scaffolds, common in pharmaceuticals, can be streamlined using C-H activation. For instance, the rhodium-catalyzed annulation of an aryl imine with an alkyne proceeds via C-H activation to construct highly substituted isoquinolines, which are privileged structures in medicinal chemistry.[13]
Caption: Generalized catalytic cycle for directed C-H activation/annulation.
Protocol: Rhodium-Catalyzed C-H Activation/Annulation
This protocol describes a general procedure for the synthesis of isoquinolones via the coupling of benzamides with alkynes, a common C-H activation strategy.
Materials:
-
N-substituted Benzamide (0.5 mmol)
-
Diphenylacetylene (1.0 mmol, 2.0 equiv.)
-
[RhCp*Cl₂]₂ (0.0125 mmol, 2.5 mol%)
-
AgSbF₆ (0.05 mmol, 10 mol%)
-
Anhydrous 1,2-Dichloroethane (DCE) (2.0 mL)
-
Nitrogen gas supply
-
Reaction vial with screw cap
Procedure:
-
Reaction Setup: In a 4 mL reaction vial equipped with a magnetic stir bar, add the benzamide (0.5 mmol), diphenylacetylene (1.0 mmol), [RhCp*Cl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).
-
Inert Atmosphere: Purge the vial with nitrogen for 5 minutes.
-
Solvent Addition: Add anhydrous DCE (2.0 mL) via syringe.
-
Reaction: Tightly seal the vial with a screw cap and place it in a preheated heating block at 100 °C.
-
Reaction Monitoring: Stir the mixture vigorously for 12-24 hours. Monitor for completion by TLC or LC-MS.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a short pad of celite, washing with ethyl acetate.
-
Isolation: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to afford the desired isoquinolone product.
| Component | Role | Rationale |
| [RhCp*Cl₂]₂ | Catalyst Precursor | Active Rh(III) species is generated in situ for the C-H activation step. |
| AgSbF₆ | Halide Scavenger | Abstract's chloride ligands from the Rh center to generate a more catalytically active, cationic species. |
| Benzamide | Substrate | The amide acts as the directing group, guiding the catalyst to the ortho C-H bond. |
| DCE | Solvent | A high-boiling, non-coordinating solvent suitable for high-temperature reactions. |
| Typical Yield | 70-95% | This reaction is generally high-yielding for a range of substrates. |
Asymmetric Catalysis: The Precise Architecture of Chirality
Application Note
Chirality is a fundamental property of biologically active molecules. The different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. Therefore, the ability to selectively synthesize a single enantiomer is a critical requirement in modern drug development. Asymmetric catalysis, using either chiral metal complexes or small organic molecules (organocatalysis), provides the most powerful and economical means to achieve this, creating stereogenic centers with high levels of enantioselectivity.[14][15]
Organocatalysis as a Key Tool: While metal-based catalysts are highly effective, organocatalysis has emerged as a complementary and powerful alternative.[16] Organocatalysts are typically robust, less toxic, and insensitive to air and moisture, making them easier to handle, particularly on an industrial scale.[16][17] They operate through a variety of activation modes, including the formation of covalent iminium or enamine intermediates, or through non-covalent interactions like hydrogen bonding.[16][17]
Case Study: Phase-Transfer Catalysis in the Synthesis of (+)-Indacrinone
A landmark example from industry is Merck's synthesis of the uricosuric agent (+)-indacrinone. They employed an asymmetric phase-transfer catalysis (PTC) reaction to set the crucial quaternary stereocenter. This approach uses a chiral quaternary ammonium salt to ferry the nucleophile from an aqueous phase to the organic phase, where it reacts with the substrate within a chiral environment, thereby inducing enantioselectivity.[16]
Caption: Conceptual diagram of enantioselection via a chiral catalyst.
Protocol: Asymmetric Phase-Transfer Catalyzed Alkylation
This protocol provides a general method for the enantioselective alkylation of a glycine imine Schiff base, a common route to non-natural amino acids.
Materials:
-
Glycine imine Schiff base (e.g., from benzophenone) (1.0 mmol)
-
Benzyl bromide (1.2 mmol)
-
Chiral Phase-Transfer Catalyst (e.g., O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide, 0.02 mmol, 2 mol%)
-
Potassium Hydroxide (KOH), 50% aqueous solution (w/w) (4.0 mL)
-
Toluene (4.0 mL)
-
Dichloromethane (DCM) (4.0 mL)
-
Standard glassware
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask, add the glycine imine Schiff base (1.0 mmol), the chiral phase-transfer catalyst (2 mol%), toluene (4.0 mL), and DCM (4.0 mL).
-
Base Addition: Add the 50% aqueous KOH solution (4.0 mL).
-
Reagent Addition: Add benzyl bromide (1.2 mmol).
-
Reaction: Stir the biphasic mixture vigorously at room temperature for 1-6 hours. Vigorous stirring is essential to maximize the interfacial area between the two phases.
-
Reaction Monitoring: Monitor the reaction by TLC.
-
Work-up: Once the starting material is consumed, add water (10 mL) and separate the layers. Extract the aqueous layer with DCM (2 x 10 mL).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
| Parameter | Condition/Value | Rationale |
| Catalyst | Chiral Quaternary Ammonium Salt | Creates a chiral ion pair with the enolate, shielding one face during alkylation. |
| System | Biphasic (Organic/Aqueous) | The base remains in the aqueous phase while the reaction occurs in the organic phase, simplifying work-up. |
| Base | 50% aq. KOH | A strong, inexpensive base sufficient to deprotonate the glycine imine substrate at the interface. |
| Stirring | Vigorous | Crucial for promoting transfer of the catalyst and reactants between the phases. |
| Typical ee | >90% | Phase-transfer catalysis is known for providing high levels of enantioselectivity. |
Photoredox Catalysis: Harnessing Light for Novel Reactivity
Application Note
Visible-light photoredox catalysis has emerged as a powerful technology in organic synthesis, enabling a wide array of transformations under remarkably mild conditions.[18][19] The process involves a photocatalyst that, upon absorption of low-energy visible light, enters an excited state capable of engaging in single-electron transfer (SET) with organic substrates.[20] This generates highly reactive radical intermediates that can participate in bond formations that are often difficult to achieve through traditional thermal methods.
Utility in Drug Discovery: The exceptional functional group tolerance and mild, room-temperature conditions of photoredox catalysis make it ideally suited for the late-stage functionalization (LSF) of complex molecules.[18][19][21] LSF is a key strategy in drug discovery, allowing for the rapid diversification of advanced drug candidates to fine-tune their pharmacological properties without re-synthesizing them from scratch.[20] Photoredox methods have been successfully applied to challenging reactions like C-H functionalization, alkylation, and trifluoromethylation on complex, drug-like scaffolds.[18][21][22]
Case Study: Direct C-H Trifluoromethylation of Heteroarenes
The trifluoromethyl (CF₃) group is a valuable motif in medicinal chemistry, often used to enhance metabolic stability and binding affinity. The MacMillan group developed a photoredox method for the direct trifluoromethylation of arenes and heteroarenes using a ruthenium-based photocatalyst and an electrophilic CF₃ source, providing a powerful tool for drug discovery.[18]
Sources
- 1. frontiersin.org [frontiersin.org]
- 2. Molecules | Special Issue : Recent Advances in Total Synthesis of Natural Product [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Cascade reaction - Wikipedia [en.wikipedia.org]
- 5. Recent advances in cascade reactions and their mechanistic insights: a concise strategy to synthesize complex natural products and organic scaffolds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Cascade polycyclizations in natural product synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Cascade reactions in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mt.com [mt.com]
- 10. Advancing the logic of chemical synthesis: C–H activation as strategic and tactical disconnections for C–C bond construction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Carbon–hydrogen bond activation - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Asymmetric Organocatalysis at the Service of Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hilarispublisher.com [hilarispublisher.com]
- 18. Visible-Light Photocatalysis as an Enabling Technology for Drug Discovery: A Paradigm Shift for Chemical Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Chemistry glows green with photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. charnwooddiscovery.com [charnwooddiscovery.com]
- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Pent-4-en-1-amine hydrochloride
Welcome to the technical support guide for the purification of Pent-4-en-1-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this versatile chemical intermediate. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format, focusing on the causality behind experimental choices to ensure you achieve the highest purity for your compound.
Frequently Asked Questions (FAQs)
Q1: My synthesized this compound is an oil or a sticky solid and won't crystallize. What's going wrong?
A: This is a classic problem, often referred to as "oiling out," and it typically points to one of two root causes: the presence of significant impurities or the use of an inappropriate solvent system.
-
Impurity Effects: Even small amounts of unreacted starting materials (e.g., 4-pentenenitrile, if that was your precursor) or reaction byproducts can act as "crystal lattice disruptors." These impurities interfere with the orderly arrangement of molecules required for crystallization, leading to the formation of a supersaturated oil instead.
-
Solvent Choice: The solvent system is critical. If the solvent is too good at dissolving the salt, even at low temperatures, it will never crash out. Conversely, if the solvent is too poor, the salt will precipitate as an amorphous solid rather than forming well-defined crystals. The key is finding a solvent where the salt is highly soluble when hot and sparingly soluble when cold.[1]
Expert Insight: Before attempting recrystallization, ensure the preceding steps were robust. For instance, if you synthesized the free amine first, a simple acid-base workup can remove many non-basic organic impurities. Converting the amine to its hydrochloride salt often enhances its ability to crystallize.[1]
Q2: What is the best recrystallization solvent system for this compound?
A: There is no single "best" solvent, as the optimal choice can depend on the specific impurities present. However, a highly effective and commonly used system is a mixture of a polar solvent and a non-polar "anti-solvent."
A recommended starting point is Isopropanol (IPA) and Diethyl Ether (Et₂O) .
-
Why this works: this compound has good solubility in hot isopropanol. As the solution cools, the solubility decreases, initiating crystallization. The slow addition of diethyl ether, a non-polar anti-solvent, further reduces the salt's solubility, promoting a higher yield of crystalline product.[2] Using anhydrous solvents is crucial, as water can sometimes interfere with crystallization.[3]
| Solvent System | Rationale |
| Isopropanol/Ether | Good primary solvent (IPA) for dissolving the salt when hot, paired with a miscible anti-solvent (Ether) to induce precipitation upon cooling.[2] |
| Ethanol/Hexane | Similar principle to IPA/Ether. Ethanol is a good polar solvent, while hexane is a non-polar anti-solvent. |
| Methanol/DCM | Methanol is a very polar solvent that can dissolve the salt readily. Dichloromethane (DCM) can act as the anti-solvent. |
Q3: My final product is discolored (yellow or brown). How can I remove the color?
A: Discoloration is usually due to high molecular weight, conjugated impurities or oxidation byproducts.[4] Amines, in general, can be susceptible to air oxidation over time.
Solution: A charcoal treatment during recrystallization is highly effective.
-
Dissolve your crude hydrochloride salt in the minimum amount of hot recrystallization solvent (e.g., isopropanol).
-
Add a small amount (typically 1-2% by weight) of activated charcoal to the hot solution.
-
Keep the solution heated for 5-10 minutes with gentle swirling. The charcoal will adsorb the colored impurities.
-
Perform a hot filtration through a fluted filter paper or a small plug of Celite® to remove the charcoal.
-
Allow the clear, colorless filtrate to cool slowly to induce crystallization.
Causality: Activated charcoal has a highly porous structure with a large surface area, allowing it to effectively adsorb large, colored impurity molecules while leaving your desired, smaller product molecule in solution.
Troubleshooting Guide
This guide provides a systematic approach to resolving common purification issues.
Detailed Experimental Protocols
Protocol 1: Purification of the Free Amine via Acid-Base Extraction
If your crude reaction mixture contains significant non-basic impurities, purifying the free amine before salt formation is highly recommended.
Step-by-Step Procedure:
-
Dissolve the crude reaction mixture in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel and extract three times with 1M aqueous HCl. The protonated amine will move into the aqueous layer.
-
Combine the aqueous layers and wash once with diethyl ether to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly add a strong base (e.g., 5M NaOH) with stirring until the pH is >12. This deprotonates the ammonium salt to regenerate the free amine.
-
Extract the free amine from the basic aqueous solution three times with fresh diethyl ether.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully concentrate the solvent under reduced pressure to yield the purified pent-4-en-1-amine.
Protocol 2: Recrystallization of this compound
This protocol assumes you have the crude hydrochloride salt.
-
Place the crude this compound (e.g., 5.0 g) in an Erlenmeyer flask.
-
Add a minimal amount of hot isopropanol (IPA) with stirring until the solid just dissolves. Be patient and add the solvent portion-wise to avoid using too much.
-
Optional (if colored): Add a small spatula tip of activated charcoal, heat for 5-10 minutes, and perform a hot filtration to remove the charcoal.
-
Allow the clear solution to cool slowly to room temperature. Small seed crystals should begin to form.
-
Once crystal formation begins, slowly add diethyl ether as an anti-solvent with gentle swirling until the solution becomes slightly cloudy.
-
Allow the flask to stand at room temperature for 1-2 hours, then place it in a 4°C refrigerator for several hours (or overnight) to maximize crystal growth.
-
Collect the crystalline solid by vacuum filtration using a Büchner funnel.
-
Wash the crystals sparingly with a small amount of cold diethyl ether to remove any residual soluble impurities.
-
Dry the purified crystals under vacuum to obtain pure this compound. The expected purity should be high (e.g., >96%).[5]
References
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of 2-Phenylpent-4-en-1-amine.
- American Fuel & Petrochemical Manufacturers. (n.d.). Question 69: How do you detect that amine salts are forming and causing corrosion....
- ChemBK. (2024). pent-4-en-1-amine.
- Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
- OLI Systems. (2023). Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads.
- Sciencemadness Discussion Board. (2006). Isolation of primary amines as HCL salt problem.
- ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt.
- CymitQuimica. (n.d.). CAS 22537-07-1: pent-4-en-1-amine.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Reddit. (2023). Go-to recrystallization solvent mixtures.
- PubChem. (n.d.). Pent-4-enylamine.
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). Pent-4-yn-1-amine hydrochloride.
- Apollo Scientific. (n.d.). This compound.
- ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
- MH Chem. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube.
- Sigma-Aldrich. (n.d.). This compound.
- ResearchGate. (2017). Purification of organic hydrochloride salt?.
- Sigma-Aldrich. (n.d.). This compound.
- ChemicalBook. (n.d.). Pent-4-yn-1-amine,hydrochloride(173987-24-1) 1H NMR spectrum.
- Benchchem. (n.d.). Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Related Amines.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. 27546-60-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
Common impurities in commercial Pent-4-en-1-amine hydrochloride
Welcome to the technical support center for Pent-4-en-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that may arise when working with this versatile reagent. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My commercial this compound has a stated purity of 96%. What are the likely identities of the remaining 4%?
A1: While the exact impurity profile can vary between batches and manufacturers, the impurities in commercial this compound typically fall into several predictable categories based on its synthesis and chemical nature. These can be broadly classified as:
-
Synthesis-Related Impurities: These are the most common and arise directly from the manufacturing process.
-
Degradation Products: These can form over time due to improper storage or handling.
-
Residual Solvents and Water: Trace amounts of solvents used during synthesis and purification, as well as moisture, are often present.
A more detailed breakdown of potential synthesis-related impurities is provided in the table below.
Q2: Can the impurities in this compound affect my reaction outcomes?
A2: Absolutely. The impact of impurities can range from negligible to significant, depending on your specific application. For instance:
-
Nucleophilic Impurities: Unreacted starting materials or over-alkylated byproducts (secondary amines) can compete with your primary amine in nucleophilic substitution or addition reactions, leading to a mixture of products and reduced yield of your desired compound.
-
Non-Volatile Impurities: Inorganic salts can interfere with downstream processing and purification, and may also poison sensitive catalysts.
-
Reactive Impurities: Unreacted reagents from the synthesis could initiate unwanted side reactions.
Q3: How can I assess the purity of my batch of this compound beyond the supplier's Certificate of Analysis (CoA)?
A3: It is good practice to perform your own quality control, especially for sensitive applications. The following analytical techniques are recommended for a comprehensive purity assessment:
-
¹H and ¹³C NMR Spectroscopy: Provides an excellent overview of the compound's structure and can reveal the presence of organic impurities, even at low levels.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile organic impurities. For the hydrochloride salt, a derivatization step or analysis of the free base may be necessary.[1][2]
-
Karl Fischer Titration: The most accurate method for determining water content.
A logical workflow for comprehensive purity analysis is outlined in the diagram below.
Table 1: Potential Synthesis-Related Impurities in this compound
| Impurity Class | Potential Impurities | Origin (Likely Synthesis Route) | Potential Impact on Experiments |
| Unreacted Starting Materials | Phthalimide, 5-chloropent-1-ene, 4-pentenal | Gabriel Synthesis, Direct Alkylation, Reductive Amination | Can interfere with downstream reactions and purification. |
| Over-alkylation Products | N,N-di(pent-4-en-1-yl)amine | Direct alkylation of ammonia | Competes in nucleophilic reactions, leading to product mixtures. |
| Incompletely Reduced Intermediates | 4-penten-1-imine | Reductive Amination | Can be unstable and may hydrolyze back to the aldehyde and amine. |
| Byproducts from Reagents | Phthalhydrazide, Borate salts | Gabriel Synthesis (hydrazine workup), Reductive Amination (borohydride reagents) | Can complicate purification. |
| Isomeric Impurities | Pent-3-en-1-amine, Pentan-1-amine | Isomerization during synthesis, over-reduction | May have different reactivity and physical properties. |
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides a logical approach to resolving them.
Issue 1: My reaction is giving a lower than expected yield and multiple unexpected byproducts.
This is a classic symptom of impurity interference. The following workflow will help you diagnose the problem.
Caption: Troubleshooting workflow for low yield and unexpected byproducts.
Issue 2: I am observing inconsistent results between different batches of this compound.
Batch-to-batch variability is often due to differences in the impurity profile.
-
Recommendation: Always perform an incoming quality control check on new batches, especially for a long-term project or when moving to a larger scale. A simple ¹H NMR spectrum can often be sufficient to spot significant differences between batches.
-
Action: If you observe inconsistencies, request the batch-specific Certificate of Analysis from the supplier. If the CoA is not detailed enough, perform your own analysis using the methods described in the FAQs. Consider pooling several smaller batches (after confirming their purity) to create a larger, homogenous stock for your project.
Experimental Protocols
Protocol 1: Purity Assessment by ¹H NMR Spectroscopy
This protocol provides a quick and effective way to assess the purity of your this compound and identify potential organic impurities.
-
Sample Preparation: Accurately weigh approximately 10-15 mg of this compound and dissolve it in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.
-
Internal Standard (Optional, for qNMR): For quantitative analysis, add a known amount of a suitable internal standard with a well-resolved peak (e.g., maleic acid).
-
Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Analysis:
-
Integrate the characteristic peaks of this compound:
-
Multiplet around 5.8 ppm (CH=CH₂)
-
Multiplet around 5.0 ppm (CH=CH ₂)
-
Triplet around 3.0 ppm (CH ₂-NH₃⁺)
-
Multiplet around 2.2 ppm (CH ₂-CH=CH₂)
-
Multiplet around 1.8 ppm (CH₂-CH ₂-CH₂)
-
-
Carefully examine the baseline for any small peaks that do not correspond to the product or the solvent.
-
The presence of signals in the aromatic region could indicate residual phthalimide from a Gabriel synthesis.[3][4][5]
-
Additional aliphatic signals could suggest over-alkylated products or isomeric impurities.
-
Protocol 2: Purification by Recrystallization
This method is effective for removing many less soluble impurities.
-
Solvent Selection: Choose a solvent system in which the this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. A common choice is a mixture of isopropanol and diethyl ether.
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot isopropanol.
-
Crystallization: Slowly add diethyl ether to the warm solution until it becomes slightly cloudy. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold diethyl ether.
-
Drying: Dry the purified crystals under vacuum to remove residual solvents.
-
Purity Check: Analyze the purified material by NMR or another suitable analytical technique to confirm the removal of impurities.
Caption: Workflow for the purification of this compound by recrystallization.
References
-
Nikolov, N. D., & Yaylayan, V. A. (2010). Formation of Pent-4-en-1-amine, the counterpart of acrylamide from lysine and its conversion into piperidine in lysine/glucose reaction mixtures. Journal of Agricultural and Food Chemistry, 58(7), 4456–4462. [Link]
-
Wikipedia. (2023). Reductive amination. Retrieved from [Link]
-
Rahman, M. M., et al. (2011). Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride. Journal of Chromatography B, 879(28), 2947-2953. [Link]
-
Supelco. (n.d.). Amines Analysis by Packed Column GC. Retrieved from [Link]
-
Wikipedia. (2023). Gabriel synthesis. Retrieved from [Link]
-
Cerno Bioscience. (n.d.). Solvent/Sample Interaction in the GC/MS Analysis of Amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]
-
Myers, A. G. (n.d.). Chem 115: Reductive Amination. Retrieved from [Link]
-
PubChem. (n.d.). Pent-4-yn-1-amine hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). Pent-4-enylamine. Retrieved from [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Formation of Pent-4-en-1-amine, the Counterpart of Acrylamide from Lysine and Its Conversion into Piperidine in Lysine/Glucose Reaction Mixtures. [Link]
-
PubMed. (2024). In situ characterization of amine-forming enzymes shows altered oligomeric state. [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Gabriel Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Gabriel Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Ashenhurst, J. (2025, June 5). The Gabriel Synthesis. Master Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Static headspace analysis of aliphatic amines in aqueous samples. [Link]
-
Chad's Prep. (2018, September 21). 22.4d Synthesis of Amines Gabriel Synthesis [Video]. YouTube. [Link]
-
ChemBK. (n.d.). pent-4-en-1-amine. Retrieved from [Link]
-
MDPI. (2022). Determination of Gaseous and Particulate Secondary Amines in the Atmosphere Using Gas Chromatography Coupled with Electron Capture Detection. [Link]
-
MDPI. (2021). Aminolysis of Poly-3-Hydroxybutyrate in N,N-Dimethylformamide and 1,4-Dioxane and Formation of Functionalized Oligomers. [Link]
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- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. Gabriel Synthesis [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
How to remove residual starting materials from Pent-4-en-1-amine hydrochloride synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of Pent-4-en-1-amine hydrochloride. We provide in-depth troubleshooting advice and frequently asked questions to help you remove residual starting materials and obtain a high-purity final product. Our methodologies are grounded in established chemical principles to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis and purification of this compound.
Q1: What are the most common synthetic routes for Pent-4-en-1-amine, and what are their typical impurities?
The synthesis of primary amines like Pent-4-en-1-amine can be approached through several pathways, each with a unique impurity profile. Understanding your synthetic route is the first step in effective troubleshooting.
-
Gabriel Synthesis: This is a very common and reliable method for preparing primary amines.[1][2][3] It involves the SN2 reaction of an alkyl halide (e.g., 5-bromo-1-pentene) with potassium phthalimide, followed by cleavage of the intermediate to release the free amine.
-
Common Starting Materials/Reagents: 5-halo-1-pentene, potassium phthalimide, hydrazine (for cleavage).
-
Potential Residual Impurities:
-
Unreacted 5-halo-1-pentene (non-polar).
-
Phthalhydrazide: A poorly soluble, white solid byproduct formed when using hydrazine for cleavage.[1]
-
Phthalic acid: If acidic or basic hydrolysis is used for cleavage.
-
-
-
Reduction of Pent-4-enenitrile: This route involves the reduction of the corresponding nitrile using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄).
-
Common Starting Materials/Reagents: Pent-4-enenitrile, LiAlH₄.
-
Potential Residual Impurities:
-
Unreacted Pent-4-enenitrile.
-
Partially reduced intermediates.
-
-
-
Reductive Amination of 4-Pentenal: This method involves reacting the aldehyde with ammonia to form an imine, which is then reduced in situ to the desired amine.[2]
-
Common Starting Materials/Reagents: 4-Pentenal, ammonia, a reducing agent (e.g., sodium cyanoborohydride).
-
Potential Residual Impurities:
-
Unreacted 4-Pentenal.
-
The intermediate imine.
-
Over-alkylated secondary or tertiary amine byproducts.
-
-
Q2: What are the key differences between purifying the free amine (Pent-4-en-1-amine) and its hydrochloride salt?
The state of the amine—as a free base or a salt—dramatically alters its physical properties, which is the key principle behind many purification techniques.
| Property | Pent-4-en-1-amine (Free Base) | Pent-4-en-1-amine HCl (Salt) |
| Physical State | Typically a colorless, basic liquid or low-melting solid.[4] | Typically a white to off-white crystalline solid.[5] |
| Polarity | Moderately polar. | Highly polar, ionic. |
| Solubility | Soluble in many organic solvents (diethyl ether, DCM, ethyl acetate). Sparingly soluble in water.[4] | Soluble in polar protic solvents like water and methanol; sparingly soluble in many non-polar organic solvents.[6] |
| Handling | Can be sensitive to air oxidation. Has a characteristic "amine" odor. | More stable, easier to handle and weigh. Less volatile. |
Understanding these differences is crucial for selecting the appropriate purification strategy, such as choosing between normal-phase chromatography for the free base and recrystallization for the hydrochloride salt.
Troubleshooting Guide: Common Purification Issues & Solutions
This section provides step-by-step protocols to address specific experimental challenges.
Issue 1: My crude product from a Gabriel synthesis contains a white solid that won't dissolve in my organic extraction solvent.
Diagnosis: This is almost certainly phthalhydrazide , the byproduct from the hydrazine cleavage step. It is notoriously insoluble in many common organic solvents.
Solution: The most effective way to remove phthalhydrazide is by leveraging the solubility of your desired amine hydrochloride in an acidic aqueous solution.
Protocol 1: Purification by Acidic Filtration
-
Dissolution: Take your crude reaction mixture (containing the desired amine, phthalhydrazide, and solvent) and remove the organic solvent under reduced pressure.
-
Acidification: Add a sufficient amount of 1 M hydrochloric acid (HCl) to the residue to fully dissolve the Pent-4-en-1-amine as its hydrochloride salt. The target pH should be ~1-2.
-
Filtration: The phthalhydrazide will remain as a white solid precipitate. Remove it by vacuum filtration, washing the solid with a small amount of fresh 1 M HCl.
-
Isolation: The filtrate now contains your purified this compound. You can isolate it by removing the water under reduced pressure (lyophilization is ideal if available) or proceed with a basification and extraction if the free amine is desired.
Caption: Workflow for removing insoluble phthalhydrazide.
Issue 2: My NMR or GC-MS analysis shows contamination from a non-polar impurity, likely the starting alkyl halide.
Diagnosis: Unreacted starting materials, such as 5-bromo-1-pentene, are common non-polar impurities.
Solution: An acid-base extraction is the classic and most efficient technique to separate basic amines from neutral or acidic organic compounds.[7][8][9][10] This process exploits the reversible conversion of the amine to its water-soluble salt.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolve: Dissolve the crude product in a water-immiscible organic solvent like diethyl ether or dichloromethane (DCM) in a separatory funnel.
-
Acid Wash (Extraction): Add an equal volume of 1 M HCl (aq). Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 30-60 seconds. Allow the layers to separate. The protonated amine hydrochloride will move to the aqueous layer, while the non-polar alkyl halide remains in the organic layer.[7][10]
-
Separate: Drain the lower (aqueous) layer into a clean flask. Repeat the extraction on the organic layer with a fresh portion of 1 M HCl to ensure complete transfer of the amine.
-
Combine & Wash: Combine the acidic aqueous extracts. To remove any trace organic solvent, you can perform a "back-wash" with a small amount of fresh diethyl ether. Discard this ether wash.
-
Regenerate Free Amine: Cool the aqueous layer in an ice bath. Slowly add a strong base (e.g., 5 M NaOH) with swirling until the solution is strongly basic (pH > 12, check with pH paper). The amine hydrochloride will be deprotonated to the free amine, which may appear as an oily layer or make the solution cloudy.
-
Back-Extraction: Return the basified aqueous solution to the separatory funnel. Extract the free amine back into an organic solvent (e.g., diethyl ether or DCM) two to three times.
-
Dry and Isolate: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified free amine.
-
Salt Formation: To obtain the hydrochloride salt, dissolve the pure free amine in a suitable solvent (like diethyl ether or ethyl acetate) and add a stoichiometric amount of HCl solution (e.g., 2 M HCl in diethyl ether) dropwise until precipitation is complete. Collect the solid by filtration.
Caption: Decision workflow for acid-base extraction.
Issue 3: My product is an oil with multiple impurities and acid-base extraction is insufficient.
Diagnosis: The crude product contains impurities with similar basicity or solubility profiles, making simple extraction ineffective.
Solution: Flash column chromatography is a more powerful purification technique. However, the basic nature of amines can cause them to streak or irreversibly bind to standard acidic silica gel.
Protocol 3: Column Chromatography on Amine-Functionalized Silica
Using a stationary phase with a basic character, like amine-functionalized silica, is often the best choice for purifying amines.[11][12][13] This approach prevents the acid-base interaction that causes peak tailing on standard silica.
-
TLC Analysis: Develop a thin-layer chromatography (TLC) method using an amine-functionalized TLC plate to find a suitable solvent system. A good starting point is a gradient of ethyl acetate in hexanes. The desired spot should have an Rf value of ~0.2-0.4.
-
Column Packing: Pack a column with amine-functionalized silica gel using your chosen mobile phase.
-
Loading: Dissolve your crude free amine in a minimal amount of the mobile phase (or a stronger solvent like DCM, then add a small amount of silica) and load it onto the column.
-
Elution: Run the column, collecting fractions and monitoring by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure. Convert to the hydrochloride salt as described in Protocol 2, Step 8.
Issue 4: My final hydrochloride salt is off-color or has a broad melting point, indicating minor impurities.
Diagnosis: Small amounts of persistent, likely polar, impurities are co-precipitating with your product.
Solution: Recrystallization is an excellent final polishing step for solid compounds.[14] The principle is to find a solvent system where the compound is soluble when hot but insoluble when cold, while impurities remain in solution.
Protocol 4: Recrystallization of this compound
-
Solvent Selection: The key is finding the right solvent or solvent pair. For polar amine salts, polar protic solvents are a good starting point.[15]
-
Single Solvent: Try isopropanol or ethanol.
-
Solvent Pair: A common and effective strategy is to use a "good" solvent in which the salt is soluble (e.g., methanol, ethanol) and a "poor" solvent in which it is not (e.g., diethyl ether, ethyl acetate, hexanes).
-
-
Procedure: a. Place the crude hydrochloride salt in an Erlenmeyer flask. b. Add the "good" solvent (e.g., isopropanol) dropwise while heating and swirling until the solid just dissolves. Use the absolute minimum amount of hot solvent. c. If using a solvent pair, after dissolving in the "good" solvent, add the "poor" solvent (e.g., diethyl ether) dropwise at the elevated temperature until the solution becomes faintly cloudy (the saturation point). Add a drop or two of the "good" solvent to redissolve the precipitate. d. Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. e. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation. f. Collect the pure crystals by vacuum filtration, washing them with a small amount of ice-cold "poor" solvent. g. Dry the crystals under vacuum.
References
- Biotage. (2023, September 26). When should amine-bonded columns be used for purification?
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
- BenchChem. Technical Support Center: Purification of Long-Chain Amines.
-
Wikipedia. Acid–base extraction. Retrieved from [Link]
-
Reddit. (2024, March 12). Amine workup : r/Chempros. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
ChemBK. (2024, April 9). pent-4-en-1-amine. Retrieved from [Link]
-
Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]
-
Organic Chemistry Tutor. Gabriel Synthesis. Retrieved from [Link]
-
Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]
-
YouTube. (2020, March 22). Acid-Base Extraction Tutorial. Retrieved from [Link]
-
Engineering Ideas Clinic - Confluence. Acid and Base Extraction. Retrieved from [Link]
-
Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 27). 11.5: Synthesis of Amines. Retrieved from [Link]
-
Organic Chemistry Portal. Phthalimides. Retrieved from [Link]
-
Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis. Retrieved from [Link]
-
Scribd. Amine System Analysis Guide. Retrieved from [Link]
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
- Google Patents. US4670232A - Recovery of amines from by-product chloride salts.
-
Agilent. Amines and ammonia Analysis of impurities in amine streams. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
University of Calgary. Recrystallization1. Retrieved from [Link]
-
ResearchGate. (2017, February 7). Purification of organic hydrochloride salt? Retrieved from [Link]
-
Stenutz. pent-4-en-1-amine. Retrieved from [Link]
-
YouTube. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved from [Link]
-
PubChem - NIH. Pent-4-yn-1-amine hydrochloride | C5H10ClN | CID 71353516. Retrieved from [Link]
-
PubChem. This compound | C5H12ClN | CID 46942242. Retrieved from [Link]
-
Fisher Scientific. Amide Synthesis. Retrieved from [Link]
- Google Patents. US5686588A - Amine acid salt compounds and process for the production thereof.
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- 6. PENT-4-ENYLAMINE HYDROCHLORIDE CAS#: 22537-07-1 [m.chemicalbook.com]
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- 15. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Coupling Reactions with Pent-4-en-1-amine Hydrochloride
Welcome to the technical resource hub for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for coupling reactions involving Pent-4-en-1-amine hydrochloride. As a primary amine with a terminal alkene, this reagent offers unique opportunities for molecular elaboration but also presents specific challenges. This center will equip you with the knowledge to navigate these complexities and achieve successful outcomes in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Here, we address the most common initial queries and hurdles encountered when working with this compound.
Q1: My amide coupling reaction with this compound is showing low to no yield. What are the likely causes?
A1: Low or no product yield in amide coupling reactions is a frequent issue stemming from several factors. The most common culprits are inefficient activation of the carboxylic acid, deactivation of the amine, or suboptimal reaction conditions.[1][2] Specifically for this compound, the primary amine is protonated, rendering it non-nucleophilic.[1] This necessitates the addition of a base to neutralize the hydrochloride and liberate the free amine for the reaction to proceed.
Q2: How do I effectively neutralize the hydrochloride salt to enable the coupling reaction?
A2: The hydrochloride salt must be neutralized in situ to generate the free, nucleophilic amine. The choice of base is critical. Non-nucleophilic, sterically hindered bases like N,N-diisopropylethylamine (DIPEA), often called Hünig's base, or triethylamine (TEA) are commonly used.[3] Typically, at least two equivalents of base are required: one to neutralize the amine hydrochloride and another to neutralize the acid generated during the activation of the carboxylic acid.[1] Inorganic bases such as potassium carbonate or sodium bicarbonate can also be employed, particularly in polar aprotic solvents like DMF, where they can be used to irreversibly deprotonate the amine salt.[4][5]
Q3: What are the recommended coupling reagents for reactions with this compound?
A3: The choice of coupling reagent is crucial for efficient amide bond formation.[2] For routine couplings, carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often used, frequently in combination with additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) to suppress racemization and improve efficiency.[6][7] For more challenging or sterically hindered couplings, uronium/aminium reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective.[6][8] Phosphonium reagents like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also excellent options.[2][6]
Q4: I'm observing side reactions involving the terminal alkene of Pent-4-en-1-amine. How can I mitigate this?
A4: While the terminal alkene is generally stable under standard amide coupling conditions, certain reagents or reaction conditions could potentially lead to side reactions. To minimize this risk, it is advisable to use mild coupling conditions and avoid strongly acidic or basic environments that are not directly required for the coupling itself. Standard uronium or phosphonium-based coupling reagents are generally compatible. If side reactions persist, consider protecting the alkene, though this is often unnecessary. More commonly, unexpected byproducts arise from issues with the coupling chemistry itself, such as racemization or side reactions with the coupling reagents.[1][6]
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, systematic approach to resolving common issues encountered during coupling reactions with this compound.
Issue 1: Low or No Product Yield
A low yield is a multifaceted problem. The following workflow will help you systematically diagnose and address the root cause.
Caption: Troubleshooting workflow for low reaction yield.
Detailed Analysis and Solutions:
-
Amine Neutralization: As Pent-4-en-1-amine is supplied as a hydrochloride salt, its neutralization is paramount.
-
Problem: The amine is not fully deprotonated, leading to a low concentration of the nucleophilic free amine.
-
Solution: Ensure at least 2 equivalents of a non-nucleophilic base like DIPEA are used.[1] For sluggish reactions, consider increasing to 3 equivalents. Alternatively, pre-treating the amine hydrochloride with a solid-supported base or a biphasic workup to isolate the free amine before the reaction can be effective, though in-situ neutralization is more common.
-
-
Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species to undergo nucleophilic attack by the amine.[2][9]
-
Problem: The chosen coupling reagent may not be sufficiently potent for your specific carboxylic acid, especially if it is sterically hindered or electron-deficient.[1][10]
-
Solution: If using a carbodiimide like EDC, ensure the presence of an additive like HOBt. For more challenging substrates, switch to a more powerful uronium (e.g., HATU) or phosphonium (e.g., PyBOP) reagent.[6][8] Pre-activation of the carboxylic acid with the coupling reagent for 15-30 minutes before adding the amine can also improve yields.[1]
-
-
Reaction Conditions: The solvent, temperature, and reaction time significantly influence the outcome.
-
Problem: Poor solubility of reactants or intermediates, or slow reaction kinetics.
-
Solution:
-
Solvent: Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are common choices.[11][12] For poorly soluble substrates, consider N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).[13][14] Greener alternatives like 2-methyltetrahydrofuran (2-MeTHF) and ethyl acetate have also been shown to be effective.[11]
-
Temperature and Time: Most amide couplings are run at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be beneficial, but monitor for potential side reactions.[1][10] Extending the reaction time is also a viable strategy. Monitor reaction progress by TLC or LC-MS.
-
-
Issue 2: Presence of Unexpected Byproducts
The appearance of unexpected spots on a TLC plate or peaks in an LC-MS trace requires careful investigation.
Common Byproducts and Their Mitigation:
| Observed Byproduct | Potential Cause | Recommended Solution |
| Unreacted Carboxylic Acid | Incomplete activation or hydrolysis of the activated intermediate.[1] | Use a more powerful coupling reagent (e.g., HATU). Ensure anhydrous reaction conditions by using dry solvents and reagents. |
| N-acylurea | A common byproduct when using carbodiimide reagents like DCC or EDC.[6] | Add HOBt or another additive to trap the activated intermediate and prevent its rearrangement. |
| Racemized Product | The stereocenter of an amino acid coupling partner has epimerized. | Add a racemization suppressant like HOBt or OxymaPure.[1][6] Perform the reaction at a lower temperature. |
| Guanidinylation Product | The amine has reacted with the core of a uronium/aminium coupling reagent (e.g., HATU).[13] | Avoid using a large excess of the coupling reagent. Pre-activate the carboxylic acid before adding the amine. |
Experimental Protocols
The following are generalized, yet detailed, protocols that can be adapted for your specific coupling partners.
Protocol 1: General Amide Coupling using HATU
This protocol is suitable for a wide range of carboxylic acids and is particularly effective for more challenging couplings.
Materials:
-
This compound
-
Carboxylic acid
-
HATU
-
DIPEA
-
Anhydrous DMF or DCM
-
Saturated aqueous NH₄Cl solution
Procedure:
-
To a solution of the carboxylic acid (1.0 equivalent) in anhydrous DMF, add HATU (1.0-1.2 equivalents).
-
Add DIPEA (3.0 equivalents) to the mixture.
-
Stir the solution at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1]
-
Add this compound (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Reductive Amination with an Aldehyde or Ketone
Reductive amination is an alternative strategy to form a C-N bond, resulting in a secondary amine.[15]
Caption: Workflow for reductive amination.
Materials:
-
This compound
-
Aldehyde or ketone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
DIPEA or TEA
-
Anhydrous 1,2-dichloroethane (DCE) or DCM
Procedure:
-
In a flask, dissolve this compound (1.1 equivalents) and the aldehyde or ketone (1.0 equivalent) in anhydrous DCE.
-
Add a base such as DIPEA or TEA (1.2 equivalents) to neutralize the hydrochloride salt.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture.[16][17]
-
Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.
-
Quench the reaction carefully with a saturated aqueous solution of NaHCO₃.
-
Extract the product with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
References
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Retrieved from [Link]
-
MacMillan, D. S., Murray, J., Sneddon, H. F., Jamieson, C., & Watson, A. J. B. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(2), 596-600. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Pardeshi, S. D., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ACS Omega, 6(15), 10384-10392. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2012). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. Retrieved from [Link]
-
Nongthombam, G. S. (2023). How can I neutralize aminehydrochlorides?. ResearchGate. Retrieved from [Link]
-
Sharma, S., et al. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Accounts of Chemical Research, 55(5), 635-650. Retrieved from [Link]
-
Grice, K. A. (2015). What base could I use to catch HCl in my amine / H2O sensitive reaction?. ResearchGate. Retrieved from [Link]
-
Valdovino-Mateos, F. M., et al. (2014). Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization. Molecules, 19(9), 13637-13651. Retrieved from [Link]
-
Fields, G. B., et al. (1991). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. Peptide Research, 4(2), 95-101. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent Effects on Transition States and Reaction Rates. Retrieved from [Link]
-
Reddit. (2021). Trying to minimize side reactions in a peptide coupling reaction. Retrieved from [Link]
-
Reddit. (2019). amide coupling help. Retrieved from [Link]
-
Uldry, A.-C., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11489-11497. Retrieved from [Link]
-
ResearchGate. (2014). Can anyone suggest how to neutralize aminehydrochlorides?. Retrieved from [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
- Google Patents. (n.d.). EP0600606A1 - Neutralizing amines with low salt precipitation potential.
-
Organic Chemistry Portal. (n.d.). Amine to Amide (Coupling) - Common Conditions. Retrieved from [Link]
-
Kumar, A., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 14(2), 133-146. Retrieved from [Link]
-
Digital pH Systems. (n.d.). The Selection of Acid and Base Neutralizing Chemicals. Retrieved from [Link]
-
ResearchGate. (2020). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Reddit. (2023). How do I avoid side reactions while doing this peptide coupling reaction?. Retrieved from [Link]
- Google Patents. (n.d.). US2377511A - Purification of amine reaction mixtures.
-
ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
- Google Patents. (n.d.). US6011156A - Process for removing primary amines from an amine-containing stream.
-
Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]
-
PubChem. (n.d.). Pent-4-yn-1-amine hydrochloride. Retrieved from [Link]
-
ResearchGate. (2024). Integrating continuous flow reaction and work-up: chiral amine resolution, separation and purification using a novel coalescing filter system. Retrieved from [Link]
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- 3. researchgate.net [researchgate.net]
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- 6. peptide.com [peptide.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jpt.com [jpt.com]
- 9. fishersci.dk [fishersci.dk]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 11. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
- 12. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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- 15. Reductive amination - Wikipedia [en.wikipedia.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Troubleshooting Low Yield in Reactions with Pent-4-en-1-amine Hydrochloride
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Welcome to the technical support center for Pent-4-en-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile bifunctional reagent. Here, we address common challenges, provide in-depth troubleshooting strategies, and offer validated protocols to enhance your experimental success.
Introduction to this compound
This compound (C₅H₁₂ClN) is a valuable building block in organic synthesis, featuring a primary amine and a terminal alkene.[1][2][3] This unique combination allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of pharmaceuticals and other complex molecules.[1] However, its dual functionality can also present specific challenges in achieving high reaction yields and purity. This guide provides a structured approach to troubleshooting these issues.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my organic solvent?
A: Pent-4-en-1-amine is supplied as a hydrochloride salt to improve its stability and handling.[4] As a salt, its solubility in non-polar organic solvents is limited. To achieve solubility and enable the amine to react, it must be converted to the free base. This is typically done in situ by adding a suitable non-nucleophilic base.[5][6] For some applications, slight heating and sonication in solvents like chloroform or methanol can aid dissolution.[7][8]
Q2: What is the pKa of Pent-4-en-1-amine and why is it important?
A: The predicted pKa of the conjugate acid of Pent-4-en-1-amine is approximately 10.32.[1][7] This value is crucial for selecting an appropriate base for the deprotonation of the ammonium salt to the free amine. The chosen base should have a conjugate acid with a pKa significantly higher than that of the amine to ensure complete deprotonation.
Q3: How should I store this compound?
A: It should be stored in a cool, dry, well-ventilated area under an inert atmosphere, away from incompatible materials such as acids and oxidizing agents.[9][10] Proper storage is critical to prevent degradation and maintain its reactivity.
Troubleshooting Guide: Low Reaction Yields
Low yields in reactions involving this compound can often be traced back to a few key areas. This section provides a systematic approach to identifying and resolving these issues.
Issue 1: Incomplete Deprotonation to the Free Amine
Symptoms:
-
Low or no product formation.
-
Recovery of unreacted starting material.
-
Presence of the hydrochloride salt in the crude reaction mixture.
Causality: The primary amine of this compound is protonated, rendering it non-nucleophilic.[5] For the amine to participate in reactions such as N-acylation or alkylation, it must be deprotonated to its free base form.[11][12] Incomplete deprotonation is a common reason for low reactivity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete deprotonation.
Recommended Solutions & Protocols:
-
Base Selection: Employ a non-nucleophilic organic base with a conjugate acid pKa greater than 11. Common choices include triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Stoichiometry: Use at least a stoichiometric amount of base relative to the amine hydrochloride. Often, a slight excess (1.1-1.2 equivalents) is beneficial to drive the equilibrium towards the free amine.
-
Solvent Choice: Ensure your chosen solvent can dissolve both the free amine and the other reactants. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are common choices.
Protocol: In-situ Generation of Free Pent-4-en-1-amine
-
To a solution of this compound (1.0 eq) in anhydrous DCM (0.1 M), add DIPEA (1.2 eq) dropwise at 0 °C under an inert atmosphere.
-
Stir the mixture for 30 minutes at room temperature.
-
The resulting solution containing the free amine can be used directly in the subsequent reaction step.
Issue 2: Unwanted Side Reactions of the Alkene Moiety
Symptoms:
-
Formation of multiple unidentified byproducts.
-
Low mass balance in the reaction workup.
-
Inconsistent reaction outcomes.
Causality: The terminal alkene in Pent-4-en-1-amine is susceptible to various side reactions, particularly under conditions that favor radical processes or in the presence of certain metal catalysts.[13] For instance, in reactions like olefin metathesis, the amine can coordinate to the metal catalyst, leading to its deactivation.[14][15]
Troubleshooting Strategies:
| Potential Side Reaction | Reaction Conditions to Avoid | Recommended Mitigation Strategy |
| Olefin Metathesis Catalyst Deactivation | Presence of unprotected amine with Grubbs or other ruthenium catalysts.[14][15][16] | Protect the amine as a carbamate (e.g., Boc) or amide before performing metathesis. |
| Radical Addition/Polymerization | Presence of radical initiators (e.g., AIBN, peroxides), high temperatures, or exposure to UV light. | Conduct the reaction in the dark, at lower temperatures, and ensure reagents are free of peroxide impurities. |
| Oxidative Cleavage | Strong oxidizing agents (e.g., ozone, KMnO₄). | If oxidation is necessary elsewhere in the molecule, protect the double bond or use a milder, more selective oxidant. |
Protocol: Boc-Protection of Pent-4-en-1-amine
-
Generate the free amine in situ as described previously.
-
To the solution of the free amine, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and continue stirring at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting amine is consumed.
-
Work up the reaction by washing with aqueous acid, base, and brine, then dry the organic layer and concentrate to obtain the Boc-protected amine.
Issue 3: Challenges in Product Purification
Symptoms:
-
Difficulty separating the product from unreacted starting amine or the ammonium salt byproduct.
-
Product streaking on silica gel chromatography.
-
Low isolated yield after purification.
Causality: Primary amines can interact strongly with the acidic silanol groups on standard silica gel, leading to poor chromatographic separation.[17] Additionally, the ammonium salt formed from the deprotonation step (e.g., DIPEA·HCl) can be soluble in some organic solvents, complicating extraction.
Purification Troubleshooting:
Caption: Decision tree for purifying amine-containing products.
Recommended Purification Protocols:
-
Aqueous Workup: Perform a thorough aqueous workup to remove the bulk of the ammonium salt. Washing with dilute acid can remove unreacted free amine, while a subsequent basic wash can remove acidic impurities.
-
Modified Column Chromatography: To mitigate tailing on silica gel, add a small amount of a volatile base like triethylamine (0.5-2%) to your eluent system.[17]
-
Alternative Stationary Phases: Consider using basic alumina or commercially available amine-functionalized silica gel for chromatography of basic compounds.[17]
-
Purification via Salt Formation: For amine products, consider converting the crude product to its hydrochloride salt by treating the organic solution with HCl in ether. The precipitated salt can often be isolated by filtration in high purity.[18]
Case Study: Low Yield in N-Acylation
A researcher reports a 30% yield in the acylation of this compound with benzoyl chloride using pyridine as a base in DCM.
Analysis:
-
Base Strength: Pyridine (pKa of conjugate acid ≈ 5.2) is not a strong enough base to effectively deprotonate the amine hydrochloride (pKa ≈ 10.32). This leads to a low concentration of the reactive free amine.[19]
-
Reaction Stoichiometry: The reaction of benzoyl chloride with any residual pyridine can form an N-acylpyridinium salt, which is a competent acylating agent. However, the primary issue remains the low concentration of the nucleophile.
Optimized Protocol:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (0.1 M).
-
Add DIPEA (1.5 eq) and stir for 30 minutes at room temperature.
-
Cool the mixture to 0 °C and add benzoyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient containing 1% triethylamine.
This optimized protocol addresses the key issue of incomplete deprotonation by using a more suitable base, leading to a significant improvement in reaction yield.
References
-
(2025). Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. ResearchGate. Retrieved from [Link]
-
(2024). pent-4-en-1-amine. ChemBK. Retrieved from [Link]
-
(2022). Trichloroacetic acid fueled practical amine purifications. PubMed Central. Retrieved from [Link]
-
(2025). Olefin Metathesis of Amine‐Containing Systems: Beyond the Current Consensus. ResearchGate. Retrieved from [Link]
-
(2020). Challenging Metathesis Catalysts with Nucleophiles and Brønsted Base: Examining the Stability of State-of-the-Art Ruthenium Carbene Catalysts to Attack by Amines. ACS Catalysis. Retrieved from [Link]
-
(n.d.). Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts. J-Stage. Retrieved from [Link]
-
(2025). Amine‐Mediated Degradation in Olefin Metathesis Reactions that Employ the Second‐Generation Grubbs Catalyst. ResearchGate. Retrieved from [Link]
-
(2022). Process optimization for acid-amine coupling: a catalytic approach. ResearchGate. Retrieved from [Link]
-
(2025). Challenges in olefin metathesis: past, present and future. CoLab. Retrieved from [Link]
-
(2022). issues with olefin metathesis. Reddit. Retrieved from [Link]
-
(n.d.). Basicity of Amines. Chemistry Steps. Retrieved from [Link]
-
(n.d.). Selective Synthesis of Imines via Oxidative Coupling of Primary Amines and Oxidation of Secondary Amines by Peroxides and other Competent Oxidants: A Short Review. Oriental Journal of Chemistry. Retrieved from [Link]
-
(2025). 24.3: Basicity of Amines. Chemistry LibreTexts. Retrieved from [Link]
- (n.d.). Purification of amine reaction mixtures. Google Patents.
-
(2020). Purification of primary amines using Schiff base immobilization. Chemistry Stack Exchange. Retrieved from [Link]
-
(n.d.). Effect of Solvent, Base, and Secondary Amines on the Synthesis of 3a a , 5a, b and 5b b. ResearchGate. Retrieved from [Link]
-
(2018). What is the reaction between hydrochloric and amine?. Quora. Retrieved from [Link]
-
(n.d.). Amines. Purdue University. Retrieved from [Link]
-
(n.d.). Amine Reactivity. Michigan State University. Retrieved from [Link]
-
(2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. Retrieved from [Link]
-
(n.d.). This compound. PubChem. Retrieved from [Link]
-
(n.d.). Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Organic Chemistry Frontiers. Retrieved from [Link]
-
(n.d.). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. PubMed Central. Retrieved from [Link]
-
(n.d.). Amine synthesis via reductive coupling of primary alkyl halides. ResearchGate. Retrieved from [Link]
-
(2024). 24.S: Amines and Heterocycles (Summary). Chemistry LibreTexts. Retrieved from [Link]
- (n.d.). Dynamic Kinetic Control Enables Nickel-Catalyzed Enantioconvergent C(sp 3 )–O Coupling. [Source not available].
-
(n.d.). Properties of Amines and their Hydrochloride Salt. ResearchGate. Retrieved from [Link]
-
(n.d.). Pent-4-yn-1-amine hydrochloride. PubChem. Retrieved from [Link]
-
(n.d.). N-Acylation Reactions of Amines. ResearchGate. Retrieved from [Link]
-
(n.d.). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. MDPI. Retrieved from [Link]
-
(n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PubMed Central. Retrieved from [Link]
- (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. [Source not available].
-
(2010). Formation of Pent-4-en-1-amine, the counterpart of acrylamide from lysine and its conversion into piperidine in lysine/glucose reaction mixtures. PubMed. Retrieved from [Link]
-
(n.d.). Pent-4-enylamine. PubChem. Retrieved from [Link]
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- 4. Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts [jstage.jst.go.jp]
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Stability issues of Pent-4-en-1-amine hydrochloride in solution
Introduction
Pent-4-en-1-amine hydrochloride is a valuable bifunctional molecule for researchers in synthetic chemistry and drug development. Its structure, featuring a primary amine and a terminal alkene, offers versatile reactivity for introducing alkenyl-amino moieties. However, this same bifunctionality presents inherent stability challenges that can impact experimental reproducibility and outcomes. This guide provides in-depth technical support, troubleshooting advice, and validated protocols to help users navigate the stability issues of this compound in solution, ensuring the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the correct procedure for storing and handling this compound?
A: Proper storage is the first and most critical step in maintaining the integrity of this reagent. The hydrochloride salt is significantly more stable than its free base form.
-
Storage Conditions: The solid material should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[1] It is crucial to protect it from light and moisture.[2]
-
Causality:
-
Inert Atmosphere: The primary amine is susceptible to oxidation by atmospheric oxygen, which can lead to discoloration (yellowing or browning) and the formation of impurities. An inert atmosphere minimizes this oxidative degradation.
-
Low Temperature: Reduced temperatures slow down the rate of potential degradation reactions, including polymerization of the alkene group.[1]
-
Moisture Protection: The compound is hygroscopic. Absorbed moisture can affect weighing accuracy and potentially promote hydrolysis or other degradation pathways in the solid state over long periods.[3]
-
Q2: Which solvents are recommended for dissolving this compound, and what are the stability implications?
A: Solvent choice is critical and depends on the intended application and duration of storage.
-
Short-Term Use (Freshly Prepared Solutions):
-
Aqueous Solutions: The hydrochloride salt is soluble in water.[4] However, the pH of the resulting solution is critical. Unbuffered aqueous solutions should be prepared fresh and used immediately. For enhanced stability, use a slightly acidic buffer (pH 3-5) to ensure the amine remains in its protonated, less reactive ammonium form.[5][6]
-
Organic Solvents: It has slight solubility in methanol and heated chloroform.[7] For reactions in organic media, ensure the solvent is dry, as residual water can affect stability.
-
-
Long-Term Storage in Solution: Long-term storage in solution is not recommended . The multiple degradation pathways are accelerated in solution. If temporary storage is unavoidable, a degassed, acidic aqueous buffer (pH < 5) stored at 2-8°C under an inert atmosphere is the least detrimental option.
Q3: How does solution pH impact the stability of this compound?
A: The pH of an aqueous solution is arguably the most significant factor governing the compound's stability.[8] The amine group (pKa ≈ 10.3) exists in a pH-dependent equilibrium between its protonated ammonium form (R-NH₃⁺) and its neutral free amine form (R-NH₂).[7]
-
Acidic pH (pH < 7): The equilibrium strongly favors the protonated ammonium cation (R-NH₃⁺). This form is significantly more stable because the nitrogen lone pair is engaged in a bond with a proton, rendering it non-nucleophilic and less susceptible to oxidation.[9]
-
Neutral to Basic pH (pH > 7): The equilibrium shifts towards the free amine (R-NH₂). The deprotonated nitrogen has a reactive lone pair of electrons, making it a potent nucleophile and highly susceptible to oxidation, reaction with atmospheric CO₂, and unwanted side reactions with other electrophiles in your experiment.[9]
Troubleshooting Guide: Experimental Issues
Q4: My solution of this compound turned yellow after preparation. What is the cause and how can I prevent it?
A: A yellow to brown discoloration is a classic indicator of oxidative degradation of the amine functionality.
-
Root Cause: This occurs when the compound exists as the free amine (R-NH₂) and is exposed to oxygen. This is common if you dissolved the salt in a neutral, unbuffered solvent (like pure water or methanol) or a basic solution, which deprotonates the ammonium salt.
-
Troubleshooting Steps:
-
Discard the discolored solution. Impurities from oxidation can interfere with your reaction.
-
For future experiments, prepare solutions fresh using degassed (oxygen-free) solvents.
-
If using an aqueous solution, buffer it to a pH between 3 and 5.
-
Always handle the solution under an inert atmosphere (N₂ or Ar) to minimize contact with air.
-
Q5: I observed a precipitate forming in my reaction mixture over time. What are the possible causes?
A: Unexpected precipitation can stem from several issues related to the reagent's stability.
-
Potential Causes & Verification:
-
Polymerization: The terminal alkene can undergo radical or catalyzed polymerization, especially if exposed to light, heat, or trace metal impurities. The resulting polymer is typically insoluble. Check if the precipitation is exacerbated by heat or light exposure.
-
pH-Induced Precipitation: If your reaction conditions cause the pH to become basic, the more nonpolar free amine may be less soluble in your solvent system than the starting hydrochloride salt, causing it to precipitate.[8] Check the pH of your solution.
-
Carbamate Formation: If the free amine is exposed to atmospheric carbon dioxide (CO₂), it can form an ammonium carbamate salt, which may have different solubility properties and precipitate. This is more likely if solutions are left open to the air.
-
Q6: My reaction yield is low and I see multiple byproducts in my analysis (TLC, LC/MS). Could this be related to the stability of the amine reagent?
A: Absolutely. This is a common consequence of using a partially degraded or improperly handled reagent.[10]
-
Mechanism of Failure:
-
Reduced Purity: If the starting material has degraded, its effective concentration is lower than calculated, leading to lower yields.
-
Byproduct Formation: The deprotonated free amine is a strong nucleophile.[11] It can compete with your intended nucleophile, reacting with electrophilic starting materials or reagents in your mixture to create a host of unintended byproducts.[12][13] This is a common issue in alkylation reactions where over-alkylation can occur.[14]
-
-
Corrective Action Plan:
-
Verify Purity: Before starting your reaction, verify the purity of your solid this compound using a suitable analytical method like ¹H NMR or GC.
-
Control Reaction pH: If your reaction is run in solution, ensure the conditions do not generate a significant concentration of the free amine unless it is the desired reactive species. If the free amine is required, it is often best generated in situ just before use.
-
Run a Control Experiment: If you suspect the reagent, run a small-scale control reaction with a fresh, unopened bottle of the reagent under optimal handling conditions.[15]
-
Protocols for Stability Assessment
These protocols provide a framework for a self-validating system to ensure reagent quality.
Protocol 1: Rapid Purity Assessment by ¹H NMR
This method provides a quick qualitative check for the presence of significant degradation.
-
Sample Preparation: Accurately weigh ~5-10 mg of this compound.
-
Dissolution: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or MeOD).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Expected Peaks: Look for the characteristic signals of the pentenyl chain: a multiplet around 5.8 ppm (internal vinyl H), multiplets around 5.0 ppm (terminal vinyl H₂), and signals for the aliphatic protons between ~1.5-3.0 ppm.
-
Signs of Degradation: Look for a general broadening of peaks (indicative of polymerization), the appearance of new, unidentified signals, or a diminished integration of the vinyl protons relative to the aliphatic chain protons.
-
Protocol 2: Quantitative Stability Monitoring by HPLC-UV
This protocol allows for the quantitative assessment of purity over time.
-
Standard Preparation: Prepare a stock solution of high-purity this compound at a known concentration (e.g., 1 mg/mL) in an appropriate mobile phase or acidic buffer. This will serve as your T=0 reference.
-
Sample Incubation: Prepare a solution of the amine in the solvent system you wish to test (e.g., buffered water, methanol). Store this solution under the desired experimental conditions (e.g., 25°C, exposed to light).
-
Timepoint Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample solution, dilute if necessary, and inject it into the HPLC system.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water (with 0.1% TFA or Formic Acid to ensure protonation).
-
Detection: UV at a low wavelength (e.g., 205-215 nm), as the molecule lacks a strong chromophore.
-
Analysis: Calculate the purity by the area percentage method. A decrease in the area of the main peak and the appearance of new peaks over time indicate degradation.
-
Table 1: Summary of Stability Factors and Recommendations
| Factor | High-Risk Condition | Recommended Mitigation Strategy | Rationale |
| pH (Aqueous) | Neutral to Basic (pH ≥ 7) | Buffer solution to pH 3-5. | Keeps the amine protonated and non-nucleophilic, preventing oxidation and side reactions.[5][6] |
| Oxygen | Exposure to air | Prepare solutions with degassed solvents; work under an inert atmosphere (N₂/Ar). | Prevents oxidative degradation of the electron-rich free amine.[3] |
| Light | Exposure to ambient or UV light | Store solid and solutions in amber vials or protect from light. | Minimizes the risk of light-induced radical polymerization of the alkene group.[16] |
| Temperature | Elevated temperatures (>25°C) | Store solid at 2-8°C; use solutions at ambient or sub-ambient temperatures. | Reduces the rate of all potential degradation pathways.[1] |
| Solvent | Unbuffered, protic solvents | Use freshly prepared solutions; prefer acidic aqueous buffers or dry aprotic solvents. | Minimizes the concentration of the reactive free amine. |
References
- Apollo Scientific. (n.d.). Pent-4-yn-1-amine hydrochloride Safety Data Sheet.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Pent-4-yn-1-amine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
- Enamine. (n.d.). Safety Data Sheet - methyl(pent-4-yn-2-yl)amine hydrochloride.
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
- Thermo Fisher Scientific. (2012). Safety Data Sheet - 1-Pentylamine.
-
ChemBK. (2024). pent-4-en-1-amine. Retrieved from [Link]
-
LabManager. (n.d.). How to Handle Expired Lab Reagents: Tips for Safe and Effective Use. Retrieved from [Link]
- Fisher Scientific. (2010). Safety Data Sheet - Methylamine hydrochloride.
-
Journal of Chromatographic Science. (n.d.). Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine. Oxford Academic. Retrieved from [Link]
-
Labcompare. (n.d.). A Guide to Troubleshooting Common Chemistry Laboratory Equipment Issues. Retrieved from [Link]
-
BMC Chemistry. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride. Springer Nature. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (n.d.). Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography. Retrieved from [Link]
- Thermo Fisher Scientific. (2013). Safety Data Sheet - 3-Butenylamine.
-
Clinical Lab Products. (2019). Managing Reagent Variation. Retrieved from [Link]
-
ResearchGate. (n.d.). The stability of amitriptyline hydrochloride in aqueous solution. Retrieved from [Link]
-
YouTube. (2022). Troubleshooting and optimizing lab experiments. Retrieved from [Link]
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]
-
Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]
- BenchChem. (n.d.). Pent-1-yn-3-amine stability and degradation pathways.
-
ResearchGate. (2025). Analysis of Amine Drugs Dissolved in Methanol by High-Resolution Accurate Mass Gas Chromatography Mass Spectrometry, GC-Orbitrap. Retrieved from [Link]
-
National Institutes of Health. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.). Analytical Methods.
-
PubMed. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. Retrieved from [Link]
-
Stenutz. (n.d.). pent-4-en-1-amine. Retrieved from [Link]
-
PubChem. (n.d.). Pent-4-enylamine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed. (2010). Formation of Pent-4-en-1-amine, the counterpart of acrylamide from lysine and its conversion into piperidine in lysine/glucose reaction mixtures. Retrieved from [Link]
-
chemrevise. (n.d.). Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). Reactions of Amines. Retrieved from [Link]
-
Michigan State University, Department of Chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]
-
YouTube. (2021). Amine Synthesis - Limits of Alkylation. Retrieved from [Link]
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How to handle and weigh hygroscopic Pent-4-en-1-amine hydrochloride
Technical Support Center: Pent-4-en-1-amine hydrochloride
Introduction: The Challenge of Handling Hygroscopic Amine Salts
This compound (C₅H₁₂ClN, MW: 121.61 g/mol ) is a valuable building block in organic synthesis and drug development.[1][2] As the hydrochloride salt of an amine, it possesses a high affinity for atmospheric moisture. This property, known as hygroscopicity, presents significant challenges in the laboratory.[3][4] Moisture absorption can lead to a cascade of issues, including inaccurate measurements, poor powder flow, clumping, and potential degradation, ultimately compromising experimental reproducibility and the integrity of results.[5][6]
This guide provides a comprehensive, question-and-answer-based resource for researchers handling this compound and other similarly hygroscopic reagents. It moves beyond simple instructions to explain the underlying scientific principles, empowering you to make informed decisions and troubleshoot effectively in your own experimental context.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is this compound hygroscopic?
The hygroscopic nature of this compound stems from its ionic salt structure. As a hydrochloride salt, the molecule consists of a protonated amine cation ([C₅H₁₁NH]⁺) and a chloride anion (Cl⁻). The strong electrostatic interactions and the presence of polar N-H bonds make the compound highly receptive to forming hydrogen bonds with water molecules from the atmosphere.[4] This process of attracting and holding water molecules is the essence of hygroscopy.[3]
Q2: What are the direct consequences of improper handling and moisture absorption?
Ignoring the hygroscopic nature of this reagent can severely impact your research at multiple stages.[6]
-
Inaccurate Stoichiometry: This is the most immediate and critical issue. As the compound absorbs water, its measured mass increases.[7] If you weigh out 100 mg of the powder that has absorbed 5% water by mass, you are actually dispensing only 95 mg of the active reagent. This error directly affects molar calculations, leading to incorrect reactant ratios and potentially lower yields or incomplete reactions.
-
Physical State Alteration: Moisture uptake causes solid particles to clump or cake, destroying their free-flowing properties.[8] In severe cases, the solid can become a sticky or syrupy mass, a phenomenon known as deliquescence, making quantitative transfer nearly impossible.[3]
-
Chemical Instability: The presence of water can facilitate degradation pathways, such as hydrolysis, especially under certain pH conditions or in the presence of other reactive species.[5] This reduces the purity of your starting material.
-
Compromised Downstream Processes: In pharmaceutical development, excess moisture can negatively affect powder compaction, dissolution rates, and the long-term stability of the final dosage form.[3][9]
Q3: What are the best practices for storing this compound?
Proper storage is the first line of defense against moisture contamination.
-
Primary Container: Always keep the compound in its original, tightly sealed container. After opening, consider using paraffin film to create a secondary seal around the cap, especially for long-term storage.[10]
-
Dry Environment: The sealed container should be stored inside a desiccator.[11][12] A standard desiccator containing a drying agent like silica gel, Drierite®, or phosphorus pentoxide is effective for preventing further moisture uptake.[13] For highly sensitive applications, a vacuum desiccator or a nitrogen-purged desiccator cabinet provides a superior inert atmosphere.[12][14]
-
Temperature: Store at the recommended temperature, typically 2-8°C in an inert atmosphere, to minimize degradation.[2] Allow the container to warm to ambient temperature before opening to prevent condensation from forming on the cold powder.[7][15]
Q4: I need to weigh the compound for a reaction. What is the ideal environment?
The ideal environment depends on the sensitivity of your experiment. The goal is to minimize the compound's exposure time to the ambient atmosphere.[16]
-
Glove Box (Optimal): For moisture-sensitive reactions, weighing and handling inside a nitrogen or argon-filled glove box is the gold standard.[17][18] A glove box provides a controlled, low-humidity (<1% RH) and inert atmosphere, completely preventing moisture absorption.[14]
-
Open Bench (Acceptable with Precautions): If a glove box is unavailable, you can weigh the compound on an analytical balance on the open bench, but you must work quickly and efficiently.[15][16] This method is only suitable if the subsequent reaction is not extremely sensitive to trace amounts of water. The "weighing by difference" technique is mandatory in this scenario.
Q5: My compound has already clumped due to moisture exposure. Can it still be used?
If the compound has become clumpy, it has absorbed a significant amount of water. While you can attempt to salvage it, you must consider the potential risks.
-
Drying: You can dry the material under high vacuum for several hours, possibly with gentle heating if the compound is thermally stable (check the Safety Data Sheet for decomposition temperature).[19] This may remove the absorbed water.
-
Purity Check: After drying, the purity of the compound is no longer guaranteed. It is advisable to verify its identity and purity using analytical methods like NMR spectroscopy before use in a critical reaction.
-
For Non-Critical Applications: If the subsequent reaction is robust and for exploratory purposes, you might proceed after drying, but be aware that the stoichiometry will likely be inaccurate. For best results, it is always recommended to use a fresh, unopened container of the reagent.[19]
Experimental Protocols
Protocol 1: Accurate Weighing on an Open Bench (Weighing by Difference)
This method is essential when a glove box is not available. It determines the mass of the reagent delivered by measuring the change in mass of the source container, minimizing errors from moisture absorption during transfer.[20][21]
Methodology:
-
Place a capped vial containing this compound on the analytical balance. Allow the reading to stabilize and record this initial mass (Mass 1).[20]
-
Remove the vial from the balance.
-
Working quickly over your reaction flask or receiving vessel, use a clean spatula to transfer an approximate amount of the solid from the source vial into the vessel.[16]
-
Immediately recap the source vial securely.
-
Place the capped source vial back onto the same analytical balance. Allow the reading to stabilize and record this final mass (Mass 2).[20]
-
The exact mass of the compound transferred is the difference between the two readings (Mass Transferred = Mass 1 - Mass 2).
Protocol 2: Handling and Weighing in an Inert Atmosphere Glove Box
This protocol ensures the highest integrity for moisture-sensitive applications.[17][18]
Methodology:
-
Preparation: Place all necessary items (spatulas, weighing paper/boat, the sealed reagent container, and your reaction flask) into the glove box antechamber.
-
Purging: Evacuate and refill the antechamber with the inert gas (e.g., nitrogen or argon) for the recommended number of cycles (typically 3-5) to remove atmospheric air and moisture.
-
Transfer: Bring the items from the antechamber into the main glove box chamber.
-
Equilibration: Allow the reagent container to sit inside the glove box for several minutes to equilibrate with the internal atmosphere before opening.
-
Weighing: Tare the analytical balance inside the glove box. Weigh your compound directly onto weighing paper or into a tared vessel. Since the atmosphere is dry, the mass reading will be stable and accurate.
-
Transfer: Add the weighed solid directly to your reaction vessel within the glove box.
-
Sealing: Securely cap the reagent container and the reaction vessel before removing them from the glove box.
Data Presentation
Table 1: Comparison of Handling Environments for Hygroscopic Reagents
| Environment | Key Features | Weighing Accuracy | Sample Integrity | Best For |
| Open Bench | Ambient atmosphere (variable humidity) | Lower (risk of moisture uptake) | At Risk | Non-critical reactions; robust reagents; when using "weighing by difference".[15] |
| Desiccator | Low-humidity static environment | N/A (Storage Only) | Good (Prevents uptake) | Long-term storage of reagents to maintain dryness.[12][14] |
| Glove Box | Inert, low-humidity dynamic atmosphere | High (stable readings) | Excellent (Protected) | Moisture-sensitive reactions; handling highly hygroscopic or pyrophoric materials.[17][18] |
Visualization: Workflow Diagram
The following diagram outlines the decision-making process for handling a hygroscopic reagent like this compound.
Caption: Decision workflow for handling hygroscopic reagents.
References
- 1. This compound | C5H12ClN | CID 46942242 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Characterization of Pent-4-en-1-amine Hydrochloride
Introduction: The Analytical Imperative for a Versatile Building Block
Pent-4-en-1-amine hydrochloride is a bifunctional molecule featuring a primary amine and a terminal alkene. This unique combination makes it a valuable building block in synthetic chemistry, particularly for creating more complex molecules in pharmaceutical and materials science research.[1][2][3] The hydrochloride salt form enhances its stability and solubility in aqueous media, making it easier to handle and formulate compared to its free base form.[4][5]
However, its utility is directly dependent on its quality. For any researcher or drug developer, confirming the identity, purity, and stability of this starting material is not a trivial step—it is the foundation upon which reliable and reproducible results are built. Impurities can lead to unwanted side reactions, lower yields, and in the context of drug development, potentially toxic byproducts.
This guide provides a comparative overview of the essential analytical techniques required for a full and robust characterization of this compound. We will explore not just how to perform these analyses, but why specific methods are chosen and how to interpret the results with confidence.
Foundational Analysis: Structural Elucidation and Identity Confirmation
The first and most critical step is to unequivocally confirm that the material is, in fact, this compound. This requires techniques that provide detailed structural information at the molecular level.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR is the cornerstone of structural elucidation for organic molecules. It provides a detailed map of the carbon and hydrogen framework, allowing for unambiguous identification.
Expertise & Causality: We utilize both ¹H and ¹³C NMR. ¹H NMR gives us information about the electronic environment and connectivity of protons, while ¹³C NMR provides a count of unique carbon atoms and their chemical nature. For a hydrochloride salt, using a deuterated solvent in which the sample is soluble, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), is crucial. D₂O is often preferred for its ability to exchange with the acidic NH₃⁺ protons, which can simplify the spectrum by causing the amine proton signals to disappear.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of D₂O. Ensure complete dissolution.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with 16-32 scans.
-
Set the spectral width to cover a range of -1 to 12 ppm.
-
Use the residual H₂O peak (approx. 4.79 ppm) as a reference.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum. A sufficient number of scans (e.g., 1024 or more) may be needed to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover a range of 0 to 160 ppm.
-
Expected Spectral Data & Interpretation:
| Assignment | ¹H NMR (D₂O) - Expected Shift & Multiplicity | ¹³C NMR (D₂O) - Expected Shift |
| H-5 (CH₂ =CH) | ~5.8 ppm (ddt, 1H) | ~137 ppm |
| H-4 (CH₂=CH ) | ~5.1-5.0 ppm (m, 2H) | ~116 ppm |
| H-1 (-CH₂ -NH₃⁺) | ~3.0 ppm (t, 2H) | ~39 ppm |
| H-3 (=CH-CH₂ -) | ~2.2 ppm (q, 2H) | ~30 ppm |
| H-2 (-CH₂ -CH₂-NH₃⁺) | ~1.8 ppm (p, 2H) | ~26 ppm |
| -NH₃ ⁺ | Signal will exchange with D₂O and may not be visible. In DMSO-d₆, it would appear as a broad singlet around 8-9 ppm. | N/A |
Note: Shifts are approximate and can vary based on concentration and exact solvent conditions.
Mass Spectrometry (MS): The Molecular Weight Verdict
MS provides the exact molecular weight of the compound, serving as a crucial validation of its identity. Electrospray Ionization (ESI) is the preferred method for polar and salt-like compounds.
Expertise & Causality: Since we are analyzing a salt, ESI in positive ion mode is ideal. The technique will detect the protonated free amine (the cation) after the hydrochloride salt dissociates in solution. This allows us to confirm the mass of the organic component directly.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.
-
Instrumentation: Infuse the sample directly into an ESI-equipped mass spectrometer (e.g., a Q-TOF or Orbitrap for high-resolution mass).
-
Acquisition: Acquire the spectrum in positive ion mode. Scan a mass range that includes the expected molecular weight (e.g., m/z 50-200).
Expected Data:
-
Molecular Formula (Amine): C₅H₁₁N[1]
-
Exact Mass: 85.0891 g/mol [1]
-
Expected Ion: The primary ion observed will be the protonated molecule, [M+H]⁺, at m/z ≈ 86.0969 . High-resolution MS should confirm this mass to within 5 ppm, providing strong evidence for the elemental composition.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Functional Group Fingerprint
FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It serves as an excellent orthogonal method to confirm the presence of the key amine salt and alkene moieties.
Expertise & Causality: For a primary amine hydrochloride, we expect to see characteristic vibrations of the ammonium group (NH₃⁺) and the terminal alkene. These appear in distinct regions of the IR spectrum and are different from the vibrations of a free primary amine (NH₂).[4][6] This distinction is vital for confirming the salt form.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.
-
Acquisition: Collect the spectrum over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.
Expected Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3200-2800 (broad, strong) | N-H stretching | Primary Ammonium (-NH₃⁺)[4] |
| ~3080 | =C-H stretching | Alkene |
| ~2950-2850 | C-H stretching | Alkane |
| ~1640 | C=C stretching | Alkene[7] |
| ~1620-1560 | N-H bending (asymmetric) | Primary Ammonium (-NH₃⁺)[4][8] |
| ~1550-1500 | N-H bending (symmetric) | Primary Ammonium (-NH₃⁺)[4] |
| ~990 and ~910 | =C-H bending (out-of-plane) | Terminal Alkene |
Quantitative Analysis: Assessing Purity and Impurities
Once identity is confirmed, the next crucial step is to determine the purity of the material. Chromatographic techniques are the industry standard for this purpose, capable of separating the main component from process-related impurities or degradation products.
Caption: High-level workflow for full characterization.
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
Expertise & Causality: this compound lacks a strong UV chromophore, making direct UV detection challenging and insensitive.[9] Therefore, a successful HPLC method requires either derivatization or the use of a universal detector like an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS). For routine quality control, pre-column derivatization with a reagent like o-Phthalaldehyde (OPA) to form a fluorescent product is a highly sensitive and robust approach.[9]
Experimental Protocol: HPLC with Pre-column OPA Derivatization and Fluorescence Detection
-
Reagent Preparation:
-
OPA Reagent: Prepare a solution of o-Phthalaldehyde and a thiol (e.g., 3-mercaptopropionic acid) in a borate buffer (pH ~9.5).
-
Diluent: Water/Acetonitrile (90:10 v/v).
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of this compound standard in the diluent (e.g., 1 mg/mL).
-
Prepare the sample solution at the same concentration.
-
-
Automated Derivatization (via Autosampler):
-
Program the autosampler to mix a specific volume of the sample/standard (e.g., 10 µL) with the OPA reagent (e.g., 40 µL).
-
Allow a short reaction time (1-2 minutes) before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 20 mM Phosphate buffer, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 20% B, ramp to 80% B over 15 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: Fluorescence Detector (FLD) with excitation at 340 nm and emission at 455 nm.
-
-
Validation: The protocol is validated by running a blank (diluent + OPA reagent) to ensure no interfering peaks, and the linearity is established using a series of dilutions of the derivatized standard.
Gas Chromatography (GC): An Alternative for Volatile Amines
Expertise & Causality: GC is an excellent technique for separating volatile compounds. However, the hydrochloride salt is non-volatile. Therefore, analysis requires converting the salt back to its volatile free base form (Pent-4-en-1-amine) prior to injection.[10][11] This is typically achieved by a liquid-liquid extraction after basifying the aqueous sample. Failure to do this will result in no analyte peak and potential damage to the GC column.
Experimental Protocol: GC-FID after Basification and Extraction
-
Sample Preparation:
-
Dissolve a known amount of the hydrochloride salt in water (e.g., 10 mg in 1 mL).
-
Add a strong base (e.g., 0.2 mL of 50% NaOH) to convert the salt to the free amine.
-
Add an immiscible organic solvent (e.g., 1 mL of dichloromethane or diethyl ether) and vortex vigorously to extract the free amine into the organic layer.
-
Carefully transfer the organic layer to an autosampler vial.
-
-
Chromatographic Conditions:
-
Column: A polar "amine-specific" column (e.g., a wax-type or specially deactivated column) is recommended to prevent peak tailing. A standard DB-5 or HP-5 may show poor peak shape.
-
Carrier Gas: Helium or Hydrogen.
-
Inlet Temperature: 250 °C.
-
Oven Program: 50 °C for 2 min, then ramp at 15 °C/min to 220 °C.
-
Detector: Flame Ionization Detector (FID) at 270 °C.
-
-
Trustworthiness: The method's reliability is ensured by analyzing a similarly prepared standard to calculate purity by area percent. The extraction efficiency should be checked during method validation to ensure it is consistent.
Sources
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Purity Analysis of Pent-4-en-1-amine Hydrochloride: A Comparative Guide to HPLC and GC Methodologies
In the landscape of pharmaceutical and chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. Pent-4-en-1-amine hydrochloride, a key building block, is no exception.[1][2] Its primary amine and terminal alkene functionalities make it a versatile precursor, but its inherent chemical properties—polarity, volatility, and the presence of a hydrochloride salt—present significant analytical challenges.[1][3]
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of this compound. Moving beyond mere procedural lists, we will explore the underlying rationale for methodological choices, offering field-proven insights to guide researchers, scientists, and drug development professionals in selecting the optimal technique for their specific analytical needs.
The Analytical Challenge: Small, Polar, and Volatile
The analysis of short-chain, polar amines like Pent-4-en-1-amine is notoriously difficult.[4][5] As a hydrochloride salt, the compound is non-volatile, immediately precluding direct GC analysis.[6] The free amine, while more volatile, is highly basic and polar, leading to strong interactions with active sites (e.g., free silanols) on column surfaces in both GC and HPLC.[4][7] This interaction often results in poor chromatographic performance, characterized by broad, tailing peaks that compromise resolution and quantification accuracy.[5] Furthermore, the molecule lacks a strong chromophore, making direct UV detection in HPLC insensitive.[8]
These challenges necessitate specialized analytical strategies, either by modifying the analyte through derivatization or by employing advanced chromatographic techniques designed for polar compounds.[8][9]
High-Performance Liquid Chromatography (HPLC) Approach
HPLC offers a direct path to analyzing the salt form of the compound, but requires careful method design to overcome issues of retention and detection. The most viable strategies include Hydrophilic Interaction Liquid Chromatography (HILIC) or derivatization followed by Reversed-Phase (RP) HPLC.
Strategy 1: Hydrophilic Interaction Liquid Chromatography (HILIC)
Causality and Rationale: HILIC is designed specifically for the retention and separation of highly polar compounds that show little to no retention on traditional C18 reversed-phase columns.[10][11] The retention mechanism involves the partitioning of the polar analyte into a water-enriched layer on the surface of a polar stationary phase (like silica or aminopropyl).[11][12] This makes HILIC an excellent choice for analyzing Pent-4-en-1-amine without the need for chemical modification. For detection, methods that do not rely on a chromophore, such as Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD), are necessary.
HILIC Experimental Protocol
-
Sample Preparation: Accurately weigh ~10 mg of Pent-4-en-1-amine HCl and dissolve in 10 mL of a 90:10 (v/v) acetonitrile/water mixture to create a 1 mg/mL stock solution.
-
Chromatographic System: HPLC system equipped with a quaternary pump, autosampler, column oven, and ELSD/CAD detector.
-
Column: HILIC Silica Column (e.g., 150 mm x 4.6 mm, 3 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-1 min: 95% B
-
1-10 min: Gradient to 70% B
-
10-12 min: Hold at 70% B
-
12.1-15 min: Return to 95% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detector Settings: (ELSD) Nebulizer Temp: 40 °C, Evaporator Temp: 60 °C, Gas Flow: 1.5 SLM.
Strategy 2: Pre-Column Derivatization with RP-HPLC
Causality and Rationale: To leverage the robustness and ubiquity of reversed-phase HPLC and enable sensitive UV or fluorescence detection, the primary amine can be derivatized.[9][13] Reagents like Dansyl Chloride or o-Phthalaldehyde (OPA) react with the amine to attach a bulky, chromophoric/fluorophoric group.[8][14][15] This transformation serves two purposes: it significantly increases the hydrophobicity of the analyte, promoting strong retention on a C18 column, and it renders the derivative easily detectable at low concentrations.[8][16]
Derivatization & RP-HPLC Protocol
-
Derivatization Reagent: Prepare a 5 mg/mL solution of Dansyl Chloride in acetone.
-
Sample Preparation:
-
To 100 µL of a 1 mg/mL sample solution in water, add 200 µL of a 100 mM sodium bicarbonate buffer (pH 9).
-
Add 200 µL of the Dansyl Chloride solution.
-
Vortex and heat at 60 °C for 45 minutes.[17]
-
Cool to room temperature and add 100 µL of a 2% methylamine solution to quench excess reagent.
-
Dilute with mobile phase A as needed before injection.
-
-
Chromatographic System: HPLC with UV or Fluorescence Detector.
-
Column: C18 Column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: Isocratic or gradient elution, e.g., starting at 50% B, ramping to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or Fluorescence (Excitation: 330 nm, Emission: 530 nm).
HPLC Workflow Visualization
Figure 1: General workflow for HPLC analysis of Pent-4-en-1-amine HCl.
Gas Chromatography (GC) Approach
GC offers superior resolution for volatile compounds but requires extensive sample preparation to convert the non-volatile this compound into a form suitable for analysis. This universally involves converting the salt to the free amine, which can then be analyzed directly or derivatized further.[6][8]
Strategy 1: Free Amine Analysis
Causality and Rationale: The hydrochloride salt must first be neutralized with a base to liberate the volatile free amine (boiling point ~96°C).[1] The free amine is then extracted into an organic solvent for injection. This approach is direct but requires a specialized, base-deactivated GC column (e.g., a "Volatile Amine" or WAX-type column) to prevent peak tailing caused by the amine's basicity and polarity.[5][18][19] Without such a column, the analyte will adsorb strongly to active sites, leading to poor chromatography.[7]
Free Amine Liberation & GC Protocol
-
Sample Preparation (Liberation & Extraction):
-
Dissolve ~20 mg of the sample in 2 mL of deionized water in a vial.
-
Add 1 mL of 5 M Sodium Hydroxide (NaOH) to basify the solution (pH > 12).
-
Add 2 mL of dichloromethane (DCM) or other suitable organic solvent.
-
Cap tightly and vortex for 2 minutes to extract the free amine into the organic layer.
-
Allow the layers to separate. Carefully transfer the bottom organic layer to a clean GC vial.
-
-
Chromatographic System: GC with a Flame Ionization Detector (FID).
-
Column: Rtx-Volatile Amine column (or similar), 30 m x 0.32 mm ID, 1.0 µm film thickness.
-
Inlet: Split/Splitless, 250 °C, Split ratio 20:1.
-
Carrier Gas: Helium, constant flow at 1.5 mL/min.
-
Oven Program:
-
Initial Temp: 50 °C, hold for 2 min.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 min.
-
-
Detector: FID, 280 °C.
-
Injection Volume: 1 µL.
Strategy 2: Derivatization for Enhanced Performance
Causality and Rationale: After liberating the free amine, derivatization can further improve chromatographic performance.[6] Acylation or silylation reactions cap the active hydrogens on the amine group, which reduces polarity, increases volatility, and minimizes interactions with the GC system.[6][8] This often results in sharper, more symmetrical peaks and allows for the use of more standard, non-polar columns (e.g., DB-5ms). Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or Propyl Chloroformate are commonly used.[6][20]
Derivatization & GC Protocol
-
Sample Preparation: Perform the free amine liberation and extraction as described above. Evaporate the organic solvent under a gentle stream of nitrogen.
-
Derivatization (Silylation):
-
Chromatographic System: GC-FID.
-
Column: DB-5ms (or similar), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet & Oven Program: Similar to the free amine method, but temperatures can be adjusted based on the derivative's volatility.
-
Detector: FID, 280 °C.
GC Workflow Visualization
Figure 2: General workflow for GC analysis, highlighting the critical amine liberation step.
Performance Comparison: HPLC vs. GC
The choice between HPLC and GC depends on the specific requirements of the analysis, such as throughput, required sensitivity, and the nature of expected impurities.
| Parameter | HPLC (HILIC/Derivatization) | GC (Free Amine/Derivatization) | Rationale & Insights |
| Sample Prep Complexity | Low to Moderate | High | GC requires a mandatory, multi-step liberation and extraction process, which is labor-intensive and a potential source of error. HPLC can be as simple as "dissolve and inject" (HILIC). |
| Analysis Time | Moderate (15-20 min) | Fast (10-15 min) | GC runs are typically faster due to the nature of gas-phase separations. |
| Sensitivity | Good to Excellent | Excellent | FID in GC is a highly sensitive, universal detector for hydrocarbons. HPLC sensitivity depends on the method; derivatization with a fluorophore can provide exceptional sensitivity.[16] |
| Resolution | Good | Excellent | Capillary GC columns inherently offer higher separation efficiency and resolution for volatile compounds compared to packed HPLC columns. |
| Robustness | High | Moderate | The required liberation/extraction for GC can introduce variability. HPLC methods, especially HILIC, are generally more robust for routine analysis of salts. |
| Impurity Profile | Best for non-volatile or polar impurities. | Best for volatile or thermally stable impurities. | The techniques are complementary. GC excels at separating isomers or other volatile contaminants, while HPLC is superior for detecting involatile salts or degradation products. |
| Instrumentation | HPLC with ELSD/CAD or UV/FL. | Standard GC-FID. | GC-FID is a very common and cost-effective setup. HILIC may require specialized detectors (ELSD/CAD) not available in all labs. |
Table 1: Objective comparison of HPLC and GC for the purity analysis of this compound.
Conclusion and Recommendations
Both HPLC and GC are powerful techniques for assessing the purity of this compound, each with distinct advantages and disadvantages. There is no single "best" method; the optimal choice is dictated by the analytical objective.
Choose HPLC when:
-
Simplicity and high throughput are required: The HILIC method offers the most straightforward "dissolve and inject" protocol, ideal for routine quality control.
-
Non-volatile impurities are of concern: HPLC is the only viable method for analyzing involatile contaminants or degradation products.
-
Ultimate sensitivity is needed: Pre-column derivatization with a fluorescent tag followed by RP-HPLC can achieve exceptionally low detection limits.[16]
Choose GC when:
-
The highest resolution of volatile impurities is necessary: GC provides unparalleled separating power for closely related volatile compounds, isomers, or residual solvents.
-
A universal, robust detector is preferred: The Flame Ionization Detector (FID) is highly reliable and gives a uniform response for all carbon-containing compounds.
-
Confirmation of identity is needed: GC coupled with Mass Spectrometry (GC-MS) provides definitive structural information for impurity identification.
For comprehensive characterization in a drug development setting, employing both techniques is the most rigorous approach. HPLC can provide the primary purity value and profile of non-volatile species, while GC can be used to scrutinize the sample for volatile organic impurities, ensuring a complete and trustworthy assessment of the material's quality.
References
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Zhang, N., et al. (2010). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. [Online] Available at: [Link]
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Gika, H. G., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research. [Online] Available at: [Link]
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Knox, J. H., & Hartwick, R. A. (1981). Mechanism of ion-pair liquid chromatography of amines, neutrals, zwitterions and acids using anionic hetaerons. Journal of Chromatography A. [Online] Available at: [Link]
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Phenomenex. (n.d.). More Derivatizing Reagents for GC – The Buffers Strike Back. [Online] Available at: [Link]
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Plotka-Wasylka, J., et al. (2017). A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). ResearchGate. [Online] Available at: [Link]
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Campíns-Falcó, P., et al. (2007). A microanalytical method for ammonium and short-chain primary aliphatic amines using precolumn derivatization and capillary liquid chromatography. PubMed. [Online] Available at: [Link]
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Latorre-Moratalla, M. L., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. National Institutes of Health (NIH). [Online] Available at: [Link]
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You, Y., et al. (2009). A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis. Environmental Science & Technology. [Online] Available at: [Link]
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Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. PubMed. [Online] Available at: [Link]
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Roemling, R., et al. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Online] Available at: [Link]
- Kamal, A., & Malik, M. S. (2019). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. Books.
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PubChem. (n.d.). This compound. [Online] Available at: [Link]
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Journal of AOAC INTERNATIONAL. (2020). Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives. Oxford Academic. [Online] Available at: [Link]
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ChemBK. (2024). pent-4-en-1-amine. [Online] Available at: [Link]
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Request PDF. (2025). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. [Online] Available at: [Link]
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PubChem. (n.d.). Pent-4-yn-1-amine hydrochloride. National Institutes of Health (NIH). [Online] Available at: [Link]
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Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. [Online] Available at: [Link]
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Shodex HPLC Columns. (n.d.). Analysis of Short Amines without Using Ion Pair Reagent. [Online] Available at: [Link]
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LabRulez GCMS. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC. [Online] Available at: [Link]
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Agilent. (2023). Mastering HILIC-Z Separation for Polar Analytes. [Online] Available at: [Link]
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University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. HELDA. [Online] Available at: [Link]
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Spectroscopy. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. [Online] Available at: [Link]
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Chromatography Today. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. [Online] Available at: [Link]
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ACS Publications. (n.d.). Application of ion-pair extraction to partition chromatographic separation of pharmaceutical amines. Analytical Chemistry. [Online] Available at: [Link]
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LCGC International. (2026). Challenges and Solutions in Oligonucleotide Analysis, Part II: A Detailed Look at Ion-Pairing Reversed-Phase Separations. [Online] Available at: [Link]
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ResearchGate. (2025). The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. [Online] Available at: [Link]
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Restek. (n.d.). Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column. [Online] Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Small Polar Molecules: A Challenge in Marine Chemical Ecology. PMC. [Online] Available at: [Link]
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Restek. (n.d.). Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column. [Online] Available at: [Link]
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Agilent. (2010). Determination of Volatile Amines using an Agilent J&W Select CP-Volamine GC Column. [Online] Available at: [Link]
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LCGC International. (2024). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. [Online] Available at: [Link]
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Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. [Online] Available at: [Link]
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A Comparative Guide to the Spectroscopic Analysis of Pent-4-en-1-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Pent-4-en-1-amine hydrochloride, a primary amine hydrochloride containing a terminal alkene, serves as a valuable building block in organic synthesis. Its structural integrity is crucial for the predictable outcome of subsequent reactions and the biological activity of the final product. This guide provides an in-depth analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) assignments for this compound. Furthermore, it offers a comparative overview of other key analytical techniques—Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy—to provide a holistic understanding of its characterization.
The Central Role of NMR Spectroscopy in Structural Verification
NMR spectroscopy stands as the cornerstone of molecular structure determination in organic chemistry. Its ability to probe the magnetic properties of atomic nuclei within a molecule provides unparalleled insight into the connectivity and chemical environment of individual atoms. For a molecule like this compound, 1H and 13C NMR are indispensable for confirming its identity and purity.
Predicted ¹H and ¹³C NMR Spectral Data
In the absence of readily available experimental spectra in public databases, we turn to predictive algorithms, which have become increasingly accurate through the use of large datasets and machine learning. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments for this compound. These predictions are based on established principles of NMR spectroscopy and computational models.
Table 1: Predicted ¹H NMR Assignments for this compound
| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale for Assignment |
| H-5 | ~5.8 | ddt (doublet of doublets of triplets) | 1H | The vinyl proton at C-5 is deshielded by the double bond and shows complex splitting due to coupling with the terminal vinyl protons (H-6) and the allylic protons (H-4). |
| H-6a (trans) | ~5.0 | d (doublet) | 1H | One of the terminal vinyl protons, deshielded by the double bond. The trans coupling to H-5 results in a doublet. |
| H-6b (cis) | ~4.9 | d (doublet) | 1H | The other terminal vinyl proton, also deshielded. The cis coupling to H-5 results in a doublet. |
| H-1 | ~3.0 | t (triplet) | 2H | The protons on the carbon adjacent to the electron-withdrawing ammonium group (-NH3+) are significantly deshielded and appear as a triplet due to coupling with the neighboring methylene protons (H-2). |
| H-2 | ~1.8 | m (multiplet) | 2H | These methylene protons are adjacent to both the C-1 methylene and the C-3 methylene, resulting in complex splitting. |
| H-3 | ~2.2 | m (multiplet) | 2H | The allylic protons are deshielded by the adjacent double bond and show complex splitting from coupling with both the vinyl proton (H-5) and the methylene protons (H-2). |
| -NH₃⁺ | ~8.0-9.0 | br s (broad singlet) | 3H | The protons on the nitrogen are acidic and undergo rapid exchange, resulting in a broad singlet. The chemical shift is highly dependent on the solvent and concentration.[1] |
Table 2: Predicted ¹³C NMR Assignments for this compound
| Carbon (Position) | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C-5 | ~137 | The sp² hybridized carbon of the internal alkene is the most deshielded of the carbon backbone. |
| C-6 | ~115 | The terminal sp² hybridized carbon of the alkene. |
| C-1 | ~40 | The carbon directly attached to the electron-withdrawing ammonium group is deshielded compared to a typical alkane carbon. |
| C-3 | ~30 | The allylic carbon is slightly deshielded due to its proximity to the double bond. |
| C-2 | ~28 | A typical sp³ hybridized carbon in an aliphatic chain. |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR spectra, meticulous sample preparation and instrument setup are crucial.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) to a final volume of 0.6-0.7 mL in a clean, dry NMR tube. Given the hydrochloride salt form, D₂O is often a good choice for solubility.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum.
-
To confirm the assignment of the -NH₃⁺ protons, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H spectrum. The signal corresponding to the amine protons will disappear or significantly decrease in intensity.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This will show a single peak for each unique carbon atom.
-
For unambiguous assignment, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended. HSQC correlates each carbon with its directly attached protons, while HMBC reveals longer-range (2-3 bond) C-H correlations.
-
A Comparative Look: Alternative and Complementary Analytical Techniques
While NMR is the gold standard for structural elucidation, other techniques provide valuable and often complementary information.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.
-
Expected Molecular Ion: For pent-4-en-1-amine (the free base), the molecular ion peak [M]⁺ would be observed at m/z 85.15. For the hydrochloride salt, soft ionization techniques might show the protonated molecule [M+H]⁺ at m/z 86.16.
-
Fragmentation Pattern: Electron ionization (EI) of the free amine would likely lead to characteristic fragmentation patterns. The most common fragmentation for primary amines is alpha-cleavage, which involves the loss of an alkyl radical to form a stable iminium ion. For pent-4-en-1-amine, this would result in a prominent peak at m/z 30 ([CH₂=NH₂]⁺).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
-
N-H Stretching: As a primary amine hydrochloride, this compound will exhibit a broad and strong absorption band in the region of 3200-2800 cm⁻¹, corresponding to the stretching vibrations of the -NH₃⁺ group. This is a key distinguishing feature from the free amine, which would show two sharper peaks around 3400-3300 cm⁻¹.[2]
-
C=C Stretching: A weak to medium absorption band around 1640 cm⁻¹ is expected for the C=C stretching of the terminal alkene.
-
=C-H Stretching: The stretching vibration of the sp² C-H bonds of the alkene will appear just above 3000 cm⁻¹.
-
C-N Stretching: A medium intensity band for the C-N stretch is expected in the 1250-1020 cm⁻¹ region.[1]
Table 3: Comparison of Analytical Techniques for the Characterization of this compound
| Technique | Information Provided | Key Features for this compound |
| ¹H NMR | Connectivity of protons, chemical environment, stereochemistry. | Distinct signals for vinyl, allylic, and aliphatic protons. Broad -NH₃⁺ signal identifiable by D₂O exchange. |
| ¹³C NMR | Number of unique carbons, chemical environment of carbons. | Characteristic signals for sp² and sp³ carbons, with the carbon adjacent to the nitrogen being deshielded. |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns. | Molecular ion of the free base at m/z 85.15. Key fragment at m/z 30 from alpha-cleavage. |
| FTIR Spectroscopy | Presence of functional groups. | Broad -NH₃⁺ stretch (3200-2800 cm⁻¹), C=C stretch (~1640 cm⁻¹), and =C-H stretch (>3000 cm⁻¹). |
Conclusion
The comprehensive characterization of this compound relies on a multi-technique approach. ¹H and ¹³C NMR spectroscopy provide the most detailed structural information, allowing for the unambiguous assignment of all proton and carbon signals. Mass spectrometry confirms the molecular weight and provides characteristic fragmentation data. FTIR spectroscopy offers a rapid and effective method for identifying the key functional groups, particularly the primary ammonium and alkene moieties. By integrating the data from these powerful analytical tools, researchers can ensure the identity, purity, and structural integrity of this important synthetic building block, thereby upholding the rigorous standards of modern chemical research and development.
References
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LibreTexts. (2023). 24.10: Spectroscopy of Amines. In Chemistry LibreTexts. Retrieved from [Link]
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Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11. Retrieved from [Link]
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Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. Retrieved from [Link]
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Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]
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Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. In Spectroscopy Online. Retrieved from [Link]
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-
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-
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A Comparative Guide to the Mass Spectrometry Fragmentation of Pent-4-en-1-amine Hydrochloride: EI vs. CI and Mechanistic Insights
Abstract: This technical guide provides an in-depth analysis of the mass spectrometric behavior of Pent-4-en-1-amine, a molecule possessing both a primary amine and a terminal alkene. We explore the predictable fragmentation patterns under Electron Ionization (EI), contrasting them with the results from soft ionization techniques like Chemical Ionization (CI). This guide serves as a practical resource for researchers, chemists, and drug development professionals, offering mechanistic explanations, predictive data, and a validated experimental protocol for unambiguous identification and characterization using Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction: The Analytical Challenge
Pent-4-en-1-amine is a bifunctional linear molecule with the structure CH₂=CH(CH₂)₃NH₂. As a hydrochloride salt, it is stable and easy to handle, but for mass spectrometry, particularly with GC-MS, analysis is performed on the volatile free base. The presence of two distinct functional groups—a primary aliphatic amine and a terminal alkene—makes its fragmentation pattern a compelling case study. The primary amine typically directs fragmentation in a highly predictable manner, while the terminal double bond can introduce alternative, competing pathways.
Understanding these fragmentation patterns is crucial for structural elucidation, impurity profiling, and metabolic studies. This guide will deconstruct the fragmentation cascade of Pent-4-en-1-amine, compare the outcomes of "hard" (EI) versus "soft" (CI) ionization, and provide a robust analytical workflow.
Principles of Fragmentation under Electron Ionization (EI)
Upon entering the mass spectrometer, the Pent-4-en-1-amine hydrochloride salt is thermally converted to the free base in the hot GC inlet. The free amine then enters the ion source, where high-energy electrons (typically 70 eV) bombard the molecule, ejecting an electron to form an energetically unstable molecular ion (M⁺•).[1]
2.1 The Nitrogen Rule
The first checkpoint in analyzing the mass spectrum of an amine is the Nitrogen Rule. This rule states that a neutral organic compound containing an odd number of nitrogen atoms will produce a molecular ion with an odd-numbered mass-to-charge ratio (m/z).[2][3] Pent-4-en-1-amine (C₅H₁₁N) has one nitrogen atom and a molecular weight of 85.15 Da. Therefore, we expect a molecular ion peak (M⁺•) at an odd value, m/z 85 .[4] The presence of this peak, even at low intensity, is the first indicator of the compound's identity.
2.2 Primary Fragmentation Driver: α-Cleavage of the Amine
For aliphatic amines, the most dominant fragmentation pathway is α-cleavage (alpha-cleavage).[4][5][6] This process involves the homolytic cleavage of the carbon-carbon bond adjacent (alpha) to the nitrogen atom.[3][7] The driving force is the formation of a highly stable, resonance-stabilized iminium cation.[2]
For Pent-4-en-1-amine, this involves the cleavage of the C1-C2 bond, leading to the loss of a but-3-en-1-yl radical (•C₄H₇). The charge is retained by the nitrogen-containing fragment.[8]
-
Reaction: [CH₂=CH(CH₂)₃NH₂]⁺• → [CH₂=NH₂]⁺ + •CH₂(CH₂)₂CH=CH₂
-
Result: This fragmentation produces an intense signal at m/z 30 . Due to the high stability of the [CH₂=NH₂]⁺ ion, this peak is predicted to be the base peak (the most abundant ion) in the EI spectrum.[8][9]
Caption: Dominant α-cleavage fragmentation of Pent-4-en-1-amine.
2.3 Competing Pathways: The Influence of the Alkene
While α-cleavage is dominant, the terminal alkene functional group introduces other possible fragmentation mechanisms.
-
Allylic Cleavage: Alkenes characteristically undergo cleavage at the allylic position (the bond adjacent to the double bond) to form a resonance-stabilized allylic carbocation.[10][11] For Pent-4-en-1-amine, this would involve cleavage of the C3-C4 bond.
-
Reaction: [CH₂=CH-CH₂-(CH₂)₂NH₂]⁺• → [CH₂=CH-CH₂]⁺ + •(CH₂)₂NH₂
-
Result: This pathway would produce a fragment at m/z 41 . While plausible, the charge is more likely to be stabilized by the nitrogen atom, so this peak is expected to be of significantly lower intensity than the m/z 30 base peak.[12]
-
-
Neutral Loss & Rearrangements: Complex rearrangements can also occur. A McLafferty-type rearrangement, common in molecules with a double bond and a gamma-hydrogen, could potentially lead to the loss of a neutral alkene molecule, although this is less favored than direct α-cleavage in primary amines.[10] Other C-C bond cleavages along the alkyl chain will produce a series of hydrocarbon fragments (e.g., at m/z 27, 29, 43, 55), but these are typically of low abundance compared to the primary amine-directed fragmentation.[12][13]
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A Senior Application Scientist's Guide to Aminoalkene Cyclization: Pent-4-en-1-amine Hydrochloride vs. Homologous Aminoalkenes in the Synthesis of N-Heterocycles
Introduction: In the landscape of modern synthetic organic chemistry, the construction of nitrogen-containing heterocycles remains a cornerstone of drug discovery and development. These cyclic amines are privileged scaffolds found in a vast array of pharmaceuticals and biologically active compounds. Among the various precursors utilized for their synthesis, aminoalkenes stand out for their versatility, enabling the formation of diverse ring systems through a variety of catalytic transformations. This guide provides an in-depth comparison of Pent-4-en-1-amine hydrochloride with its lower and higher homologous counterparts, But-3-en-1-amine and Hex-5-en-1-amine, in three key synthetic strategies: Palladium-Catalyzed Cyclization, Intramolecular Hydroamination, and Ring-Closing Metathesis (RCM). Through this comparative analysis, we aim to equip researchers, scientists, and drug development professionals with the critical insights necessary to select the optimal aminoalkene for their specific synthetic goals, thereby accelerating the discovery and development of novel chemical entities.
The Strategic Importance of Aminoalkene Chain Length in N-Heterocycle Synthesis
The length of the alkyl chain separating the amino and alkene functionalities in an aminoalkene precursor dictates the size of the resulting heterocyclic ring. This fundamental principle governs the choice of starting material for accessing pyrrolidines (five-membered rings), piperidines (six-membered rings), and azepanes (seven-membered rings), which are prevalent motifs in medicinal chemistry.
-
But-3-en-1-amine: Primarily serves as a precursor to pyrrolidines.
-
Pent-4-en-1-amine: The focal point of this guide, is the ideal substrate for the synthesis of piperidines.
-
Hex-5-en-1-amine: Utilized in the formation of the larger, seven-membered azepane rings.
This guide will dissect the performance of these three aminoalkenes across different catalytic platforms, providing a comparative analysis of their reactivity, efficiency, and the stereochemical outcomes of the cyclization reactions.
Comparative Analysis of Aminoalkenes in Key Synthetic Transformations
The successful synthesis of N-heterocycles from aminoalkenes is highly dependent on the chosen synthetic methodology. Here, we compare the performance of But-3-en-1-amine, Pent-4-en-1-amine, and Hex-5-en-1-amine in three of the most powerful and widely used cyclization strategies.
Palladium-Catalyzed Intramolecular Amination
Palladium catalysis offers a robust and versatile platform for the cyclization of aminoalkenes. These reactions typically proceed via an aminopalladation pathway, where a palladium(II) catalyst activates the alkene for nucleophilic attack by the tethered amine. The efficiency and regioselectivity of this process are often influenced by the chain length of the aminoalkene.
General Reaction Scheme:
Caption: Palladium-Catalyzed Intramolecular Amination of Aminoalkenes.
Performance Comparison:
| Aminoalkene Precursor | Target Heterocycle | Typical Yields | Key Considerations |
| But-3-en-1-amine | Pyrrolidine | Good to Excellent | Favorable 5-exo-trig cyclization. Generally proceeds smoothly with a variety of palladium catalysts and reaction conditions. |
| Pent-4-en-1-amine | Piperidine | Good | 6-exo-trig cyclization is kinetically less favorable than 5-exo-trig, sometimes requiring higher temperatures or more specialized catalyst systems to achieve high yields.[1] |
| Hex-5-en-1-amine | Azepane | Moderate to Good | 7-endo-trig cyclization is often slower and can be less efficient than the formation of smaller rings. Careful optimization of reaction conditions is crucial. |
Expert Insights: The choice of palladium catalyst and ligands is critical in optimizing the cyclization of longer-chain aminoalkenes. For the synthesis of piperidines and azepanes from Pent-4-en-1-amine and Hex-5-en-1-amine respectively, ligands that promote the desired reductive elimination from the palladium intermediate can significantly improve yields.
Intramolecular Hydroamination
Intramolecular hydroamination represents a highly atom-economical approach to N-heterocycle synthesis, as it involves the direct addition of an N-H bond across a C=C double bond without the need for pre-activation of the amine or alkene. This transformation can be catalyzed by a range of metals, including early transition metals (e.g., Zr, Ti) and late transition metals (e.g., Rh, Ru), as well as by Brønsted acids.[2][3]
General Reaction Scheme:
Caption: Intramolecular Hydroamination of Aminoalkenes.
Performance Comparison:
| Aminoalkene Precursor | Target Heterocycle | Typical Yields | Key Considerations |
| But-3-en-1-amine | Pyrrolidine | Good to Excellent | The formation of five-membered rings is generally facile and can be achieved with a broad range of catalysts under mild conditions.[3] |
| Pent-4-en-1-amine | Piperidine | Good | The cyclization to form six-membered rings is often more challenging than for pyrrolidines. Catalyst selection is crucial for achieving high efficiency.[4] |
| Hex-5-en-1-amine | Azepane | Moderate | The synthesis of seven-membered rings via hydroamination is the most challenging of the three, often resulting in lower yields and requiring more forcing reaction conditions.[3] |
Expert Insights: For challenging hydroaminations, particularly for the formation of six- and seven-membered rings, the use of catalysts with specific ligand architectures that can facilitate the desired C-N bond formation is essential. Recent advances in catalyst design have led to more efficient systems for these transformations.[3]
Ring-Closing Metathesis (RCM)
Ring-closing metathesis has emerged as a powerful and reliable method for the synthesis of a wide range of cyclic compounds, including N-heterocycles. This reaction, typically catalyzed by ruthenium-based complexes (e.g., Grubbs catalysts), involves the intramolecular reaction of a diene to form a cyclic alkene and a volatile byproduct (ethylene).[5] To utilize this strategy with aminoalkenes, the amine must first be di-allylated or otherwise functionalized to contain two terminal alkene moieties.
General Reaction Scheme:
Caption: Ring-Closing Metathesis of a Diallylamine Derivative.
Performance Comparison of the Corresponding Di-alkenylated Amines:
| Di-alkenylamine Precursor | Target Heterocycle | Typical Yields | Key Considerations |
| N-protected Diallylamine | Dihydropyrrole | Excellent | The formation of five-membered rings via RCM is highly efficient and tolerant of a wide range of functional groups.[6] |
| N-protected Allyl-(but-3-en-1-yl)amine | Dihydropyridine | Very Good | The synthesis of six-membered rings is also generally efficient, though may require slightly longer reaction times or higher catalyst loadings compared to five-membered rings. |
| N-protected Allyl-(pent-4-en-1-yl)amine | Dihydroazepine | Good | The formation of seven-membered rings via RCM is feasible but can be more challenging due to entropic factors. Higher dilution and optimized catalysts are often necessary to favor intramolecular cyclization over intermolecular oligomerization.[7] |
Expert Insights: The success of an RCM reaction is highly dependent on the choice of catalyst and reaction conditions. Second and third-generation Grubbs and Hoveyda-Grubbs catalysts offer enhanced reactivity and stability, enabling the efficient synthesis of even challenging medium-sized rings.[8] The nature of the N-protecting group can also significantly influence the outcome of the reaction.
Experimental Protocols
To provide a practical context for the discussed transformations, the following are representative experimental protocols.
Protocol 1: Palladium-Catalyzed Intramolecular Amination for Piperidine Synthesis
This protocol is a general procedure for the synthesis of N-substituted piperidines from a derivative of Pent-4-en-1-amine.
Materials:
-
N-Tosyl-pent-4-en-1-amine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
Acetonitrile (anhydrous)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add N-Tosyl-pent-4-en-1-amine (1.0 eq).
-
Add anhydrous acetonitrile to achieve a concentration of 0.1 M.
-
Add Pd(OAc)₂ (5 mol%) and PPh₃ (10 mol%).
-
Add Na₂CO₃ (1.5 eq).
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Intramolecular Hydroamination for Pyrrolidine Synthesis
This protocol describes a general procedure for the zirconium-catalyzed hydroamination of But-3-en-1-amine.
Materials:
-
But-3-en-1-amine hydrochloride (converted to the free amine prior to use)
-
Zirconium catalyst (e.g., {PhB(C₅H₄)(Ox)₂}Zr(NMe₂)₂)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox, dissolve the zirconium catalyst (5 mol%) in anhydrous toluene in a reaction vial.
-
Add the free But-3-en-1-amine (1.0 eq).
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to the desired temperature (e.g., 25-100 °C) and stir for the required time (monitor by GC-MS).
-
Upon completion, quench the reaction by the addition of methanol.
-
Remove the solvent under reduced pressure and purify the product by distillation or column chromatography.
Protocol 3: Ring-Closing Metathesis for Dihydropyrrole Synthesis
This protocol outlines the synthesis of an N-protected dihydropyrrole from N-Tosyl-diallylamine using a second-generation Grubbs catalyst.[9]
Materials:
-
N-Tosyl-diallylamine
-
Grubbs Catalyst, 2nd Generation
-
Dichloromethane (anhydrous)
Procedure:
-
Dissolve N-Tosyl-diallylamine in anhydrous dichloromethane (to a concentration of 0.1 M) in a flame-dried Schlenk flask under an inert atmosphere.[9]
-
Add Grubbs Catalyst, 2nd Generation (5 mol%).[9]
-
Stir the reaction mixture at 40 °C for 4 hours.[9]
-
Monitor the reaction by TLC until the starting material is consumed.[9]
-
Once the reaction is complete, remove the solvent in vacuo.[9]
-
Purify the residue by flash column chromatography on silica gel (e.g., using a mixture of hexanes and ethyl acetate as the eluent) to yield the pure N-Tosyl-3-pyrroline.[9]
Conclusion
The selection of an appropriate aminoalkene precursor is a critical decision in the strategic design of synthetic routes to N-heterocycles. This guide has provided a comparative analysis of this compound and its homologs, But-3-en-1-amine and Hex-5-en-1-amine, across three powerful catalytic methodologies.
-
For the synthesis of pyrrolidines, But-3-en-1-amine is the precursor of choice, generally providing high yields across all three discussed methods due to the favorable kinetics of 5-membered ring formation.
-
Pent-4-en-1-amine is the quintessential starting material for piperidine synthesis. While the formation of the six-membered ring can be more challenging than the five-membered analog, modern catalytic methods provide efficient access to this important heterocyclic core.
-
The synthesis of azepanes from Hex-5-en-1-amine is the most challenging of the three, often requiring careful optimization of reaction conditions to achieve satisfactory yields.
By understanding the interplay between the substrate's chain length and the chosen catalytic system, researchers can make more informed decisions, leading to more efficient and successful synthetic outcomes in the pursuit of novel therapeutics and other valuable chemical entities.
References
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Thiel, V., & Gmeiner, P. (2015). Structural and Pharmacological Effects of Ring-Closing Metathesis in Peptides. Molecules, 20(8), 13875–13904. Available from: [Link]
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- Wolfe, J. P., et al. (1999). A General and Efficient Catalyst System for the Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Triflates. Journal of the American Chemical Society, 121(41), 9550–9561.
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- Kim, J. Y., et al. (2003). Highly Enantioselective Zirconium-Catalyzed Cyclization of Aminoalkenes. Journal of the American Chemical Society, 125(35), 10502–10503.
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- Vitaku, E., et al. (2014). Piperidine derivatives: recent advances in their synthesis and pharmacological applications. Future Medicinal Chemistry, 6(5), 531-566.
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- Johns, A. M., et al. (2006). Rhodium-Catalyzed Intramolecular Hydroamination of Unactivated Alkenes with Primary and Secondary Amines. Journal of the American Chemical Society, 128(4), 1168–1169.
- Bender, C. F., & Widenhoefer, R. A. (2006). Platinum-Catalyzed Intramolecular Hydroamination of Unactivated Alkenes with N-Tosylamines. Organic Letters, 8(19), 4159–4161.
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A Comparative Guide to the Synthetic Routes of Pent-4-en-1-amine Hydrochloride for the Modern Research Laboratory
Introduction: Pent-4-en-1-amine hydrochloride, a versatile building block in organic synthesis, plays a crucial role in the development of novel pharmaceuticals and agrochemicals. Its unique structure, featuring a terminal alkene and a primary amine, allows for a wide range of chemical modifications, making it a valuable intermediate for constructing complex molecular architectures. This guide provides a comparative analysis of various synthetic pathways to this compound, offering researchers and drug development professionals the insights needed to select the most suitable route for their specific application. We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and present a comprehensive comparison of their respective advantages and disadvantages.
At a Glance: Comparative Analysis of Synthetic Routes
| Synthetic Route | Starting Material | Key Reagents | Overall Yield (approx.) | Purity (approx.) | Key Advantages | Key Disadvantages |
| Route 1: Gabriel Synthesis | 4-Penten-1-ol | PPh₃, I₂, Imidazole, Potassium Phthalimide, Hydrazine | 60-70% | >95% | High purity of primary amine, avoids over-alkylation. | Multi-step process, harsh conditions for phthalimide cleavage. |
| Route 2: Reductive Amination | 4-Penten-1-ol | Pyridinium chlorochromate (PCC), NH₄Cl, NaBH₃CN | 50-60% | >90% | One-pot potential, milder conditions. | Risk of side reactions, requires careful control of pH. |
| Route 3: Curtius Rearrangement | 4-Pentenoic acid | (COCl)₂, NaN₃, HCl | 70-80% | >98% | High yield and purity, versatile for various carboxylic acids. | Use of potentially explosive azide intermediates, requires careful handling. |
Route 1: The Gabriel Synthesis - A Classic Approach to Pure Primary Amines
The Gabriel synthesis is a robust and well-established method for the preparation of primary amines, effectively avoiding the common issue of over-alkylation seen with direct alkylation of ammonia.[1][2][3][4] This pathway involves the N-alkylation of potassium phthalimide with a suitable alkyl halide, followed by the liberation of the desired primary amine.
Mechanistic Rationale
The synthesis begins with the conversion of the starting alcohol, 4-penten-1-ol, into a more reactive alkyl halide. The use of triphenylphosphine and iodine provides a mild and efficient method for this transformation. The resulting 4-pentenyl iodide then undergoes nucleophilic substitution by the phthalimide anion. The phthalimide acts as a surrogate for the ammonia anion (NH₂⁻), with its bulky nature preventing multiple alkylations.[2][3] The final step involves the cleavage of the N-alkylphthalimide, typically with hydrazine, to release the free primary amine. Subsequent treatment with hydrochloric acid affords the desired hydrochloride salt.
Figure 1. Workflow of the Gabriel Synthesis for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Pentenyl Iodide
-
To a stirred solution of triphenylphosphine (1.2 eq) and imidazole (1.2 eq) in dichloromethane (DCM) at 0 °C, add iodine (1.2 eq) portion-wise.
-
After stirring for 15 minutes, add a solution of 4-penten-1-ol (1.0 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with aqueous sodium thiosulfate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-pentenyl iodide.
Step 2: Gabriel Amine Synthesis
-
To a solution of 4-pentenyl iodide (1.0 eq) in dimethylformamide (DMF), add potassium phthalimide (1.1 eq).
-
Heat the mixture to 70 °C and stir for 12 hours.
-
Cool the reaction to room temperature and add water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain N-(pent-4-en-1-yl)phthalimide.
-
Suspend the N-alkylphthalimide in ethanol and add hydrazine hydrate (1.5 eq).
-
Reflux the mixture for 4 hours.
-
Cool to room temperature and add concentrated HCl.
-
Filter the precipitated phthalhydrazide and concentrate the filtrate.
-
Dissolve the residue in water and wash with DCM.
-
Basify the aqueous layer with NaOH and extract the free amine with DCM.
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate.
-
Dissolve the resulting oil in diethyl ether and bubble with HCl gas to precipitate this compound.
-
Filter and dry the solid to obtain the final product.
Route 2: Reductive Amination - A Direct and Efficient Pathway
Reductive amination offers a more direct approach to amine synthesis by reacting a carbonyl compound with an amine or ammonia in the presence of a reducing agent.[5][6][7] This method can often be performed in a one-pot fashion, making it an attractive option for its efficiency.
Mechanistic Rationale
The synthesis starts with the oxidation of 4-penten-1-ol to the corresponding aldehyde, 4-pentenal, using a mild oxidizing agent like pyridinium chlorochromate (PCC) to avoid over-oxidation to the carboxylic acid. The resulting aldehyde then reacts with ammonia (generated in situ from ammonium chloride) to form an intermediate imine. This imine is then selectively reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to yield the primary amine. The final step involves acidification with HCl to form the hydrochloride salt.
Figure 2. Workflow of the Reductive Amination for this compound.
Detailed Experimental Protocol
Step 1: Oxidation of 4-Penten-1-ol to 4-Pentenal
-
To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 eq) in dichloromethane (DCM), add a solution of 4-penten-1-ol (1.0 eq) in DCM.
-
Stir the mixture at room temperature for 2 hours.
-
Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel.
-
Concentrate the filtrate carefully under reduced pressure to obtain crude 4-pentenal, which is used immediately in the next step.
Step 2: Reductive Amination
-
Dissolve the crude 4-pentenal in methanol.
-
Add ammonium chloride (5.0 eq) to the solution.
-
Stir the mixture for 30 minutes at room temperature.
-
Add sodium cyanoborohydride (1.2 eq) portion-wise, maintaining the pH between 6 and 7 by adding small amounts of glacial acetic acid if necessary.
-
Stir the reaction overnight at room temperature.
-
Quench the reaction by adding aqueous HCl.
-
Concentrate the mixture under reduced pressure.
-
Partition the residue between water and diethyl ether.
-
Separate the aqueous layer and basify with solid NaOH.
-
Extract the aqueous layer with diethyl ether.
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate.
-
Dissolve the resulting oil in diethyl ether and bubble with HCl gas to precipitate this compound.
-
Filter and dry the solid to obtain the final product.
Route 3: The Curtius Rearrangement - A High-Yield Transformation of Carboxylic Acids
The Curtius rearrangement is a powerful method for converting carboxylic acids into primary amines with one less carbon atom.[8][9][10][11][12] This reaction proceeds through an acyl azide intermediate which rearranges to an isocyanate, and is subsequently hydrolyzed to the amine.[8][9]
Mechanistic Rationale
The synthesis begins with the conversion of 4-pentenoic acid to its acyl chloride using oxalyl chloride. The acyl chloride is then reacted with sodium azide to form the corresponding acyl azide. Upon heating, the acyl azide undergoes a concerted rearrangement, losing nitrogen gas to form an isocyanate. The isocyanate is then hydrolyzed with aqueous acid to yield the protonated amine, which upon workup gives the desired hydrochloride salt.
Figure 3. Workflow of the Curtius Rearrangement for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Pentenoyl Chloride
-
To a solution of 4-pentenoic acid (1.0 eq) in dichloromethane (DCM) at 0 °C, add a catalytic amount of DMF.
-
Slowly add oxalyl chloride (1.2 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain crude 4-pentenoyl chloride, which is used immediately in the next step.
Step 2: Curtius Rearrangement
-
Dissolve the crude 4-pentenoyl chloride in acetone and cool to 0 °C.
-
Slowly add a solution of sodium azide (1.5 eq) in water.
-
Stir the mixture vigorously at 0 °C for 1 hour.
-
Extract the aqueous layer with toluene.
-
Carefully heat the toluene solution to reflux for 2 hours to effect the rearrangement to the isocyanate.
-
Cool the solution and slowly add concentrated HCl.
-
Reflux the biphasic mixture for 4 hours to hydrolyze the isocyanate.
-
Cool to room temperature and separate the aqueous layer.
-
Wash the aqueous layer with diethyl ether.
-
Concentrate the aqueous layer under reduced pressure to obtain this compound as a solid.
Characterization of this compound
The final product from each synthetic route should be characterized to confirm its identity and purity.
-
Appearance: White to off-white solid.
-
Molecular Formula: C₅H₁₂ClN[13]
-
Molecular Weight: 121.61 g/mol [13]
-
¹H NMR (D₂O): δ 5.85-5.75 (m, 1H), 5.10-5.00 (m, 2H), 3.00 (t, 2H), 2.20 (q, 2H), 1.70 (quint, 2H).
-
¹³C NMR (D₂O): δ 137.5, 116.0, 39.5, 30.0, 27.5.
-
IR (KBr, cm⁻¹): ~3400 (N-H stretch), ~3080 (C-H stretch, alkene), ~2940 (C-H stretch, alkane), ~1640 (C=C stretch), ~1500 (N-H bend).
-
Mass Spectrometry (EI): m/z 85 (M⁺ - HCl), 56, 43, 30.
Conclusion
This guide has presented three distinct and viable synthetic routes to this compound.
-
The Gabriel synthesis is the preferred method when the highest purity of the primary amine is required, as it effectively eliminates the possibility of over-alkylation. However, it is a multi-step process that involves a sometimes difficult final deprotection step.
-
Reductive amination offers a more streamlined approach, with the potential for a one-pot reaction. This method is advantageous in terms of efficiency but requires careful control of reaction conditions to minimize side products.
-
The Curtius rearrangement provides a high-yielding pathway from a readily available carboxylic acid. While efficient, this route involves the use of potentially hazardous azide intermediates, necessitating stringent safety precautions.
The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research project, including the desired scale of the synthesis, the purity requirements of the final product, the available starting materials and reagents, and the safety infrastructure of the laboratory.
References
- Gabriel, S. (1887). Ueber eine Darstellung primärer Amine aus den entsprechenden Halogenverbindungen. Berichte der deutschen chemischen Gesellschaft, 20(2), 2224–2236.
- Organic Syntheses, Coll. Vol. 4, p.755 (1963); Vol. 34, p.82 (1954).
- Curtius, T. (1890). Ueber die Einwirkung von Hydrazinhydrat auf Phtalsäureanhydrid. Berichte der deutschen chemischen Gesellschaft, 23(2), 3023–3033.
- Loudon, G. M., & Mar, E. K. (1974). The mechanism of the Curtius reaction. Journal of the American Chemical Society, 96(19), 5940–5946.
- Smith, P. A. S. (1946). The Curtius Reaction. Organic Reactions, 3, 337–449.
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ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Retrieved from [Link]
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ResearchGate. (2020). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Retrieved from [Link]
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ResearchGate. (2012). Synthesis of Adipic Aldehyde by n -Selective Hydroformylation of 4-Pentenal. Retrieved from [Link]
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PubMed. (2010). Formation of Pent-4-en-1-amine, the counterpart of acrylamide from lysine and its conversion into piperidine in lysine/glucose reaction mixtures. Retrieved from [Link]
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ResearchGate. (2000). Synthesis of (±)-4-alkanolides from pent-4-enoic acid. Retrieved from [Link]
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PubChem. Pent-4-yn-1-amine hydrochloride. Retrieved from [Link]
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Organic Syntheses Procedure. 4-pentyn-1-ol. Retrieved from [Link]
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European Patent Office. PROCESS FOR PREPARING 4-PENTEN-2-YNAL. Retrieved from [Link]
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Chemical Reviews. (2009). Mitsunobu and Related Reactions: Advances and Applications. Retrieved from [Link]
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National Institutes of Health. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]
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A Comparative Guide to the Synthesis of Pent-4-en-1-amine Hydrochloride: A Validation of Modern Synthetic Approaches
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the efficient and reliable synthesis of key intermediates is paramount. Pent-4-en-1-amine, a versatile building block featuring both a primary amine and a terminal alkene, is of significant interest for the introduction of functionalities in drug discovery and polymer chemistry. This guide provides a comparative analysis of synthetic methodologies for the preparation of its hydrochloride salt, offering insights into both traditional and contemporary approaches. We will delve into the mechanistic underpinnings, procedural details, and performance metrics of established methods, while introducing a novel, catalytic alternative that promises enhanced efficiency and broader applicability.
Introduction to Pent-4-en-1-amine Hydrochloride
This compound is a salt of a homoallylic amine. The presence of the terminal double bond allows for a wide range of subsequent chemical modifications, such as olefin metathesis, hydroboration-oxidation, and polymerization. The primary amine functionality serves as a crucial handle for amide bond formation, reductive amination, and other nucleophilic reactions. Consequently, the efficient synthesis of this molecule is a critical step in the development of more complex chemical entities.
Traditional Synthetic Route: The Gabriel Synthesis
The Gabriel synthesis, a cornerstone of amine synthesis for over a century, offers a reliable, albeit sometimes cumbersome, route to primary amines.[1][2][3][4][5] This method circumvents the common issue of over-alkylation encountered in the direct alkylation of ammonia.[5]
Mechanistic Rationale
The Gabriel synthesis employs phthalimide as a surrogate for ammonia. The N-H proton of phthalimide is acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups, allowing for its deprotonation by a moderately strong base to form a nucleophilic phthalimide anion.[5] This anion then undergoes an SN2 reaction with a primary alkyl halide. The bulky nature of the phthalimide nucleophile generally prevents over-alkylation.[6] The final step involves the liberation of the primary amine from the N-alkylated phthalimide, typically through hydrazinolysis (the Ing-Manske procedure) or acidic/basic hydrolysis.[1][4]
Experimental Protocol: Gabriel Synthesis of Pent-4-en-1-amine
A plausible synthetic sequence for Pent-4-en-1-amine via the Gabriel synthesis would involve the following steps:
-
Preparation of Potassium Phthalimide: Phthalimide is treated with a base such as potassium hydroxide or potassium carbonate in a suitable solvent like ethanol to form potassium phthalimide.
-
N-Alkylation: The potassium phthalimide is then reacted with a suitable five-carbon substrate containing a terminal double bond and a leaving group, such as 5-bromo-1-pentene, in a polar aprotic solvent like DMF.[4]
-
Hydrolysis: The resulting N-(pent-4-en-1-yl)phthalimide is cleaved to release the primary amine. Treatment with hydrazine hydrate in a protic solvent like ethanol is a common and milder alternative to harsh acidic or basic hydrolysis.[7]
-
Salt Formation: The free Pent-4-en-1-amine is then treated with hydrochloric acid to yield the desired this compound.
Figure 1: Workflow for the Gabriel Synthesis of this compound.
A Modern Alternative: Reductive Amination
Reductive amination is a highly versatile and widely used method for the synthesis of primary, secondary, and tertiary amines.[8] This approach involves the reaction of a carbonyl compound with an amine (in this case, ammonia for a primary amine) to form an imine intermediate, which is then reduced in situ to the corresponding amine.[8][9]
Mechanistic Rationale
The reaction proceeds via the nucleophilic attack of ammonia on the carbonyl carbon of an aldehyde, in this case, pent-4-enal, to form a hemiaminal. This is followed by dehydration to yield an imine. The imine is then reduced to the primary amine using a suitable reducing agent. A key advantage of modern reductive amination protocols is the use of reducing agents that are selective for the imine over the starting aldehyde, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3).[10] This selectivity allows for a one-pot reaction.[8]
Experimental Protocol: Reductive Amination for Pent-4-en-1-amine
A representative procedure for the synthesis of Pent-4-en-1-amine via reductive amination would be:
-
Imine Formation: Pent-4-enal is dissolved in a suitable solvent, such as methanol, and treated with an excess of ammonia. The reaction is typically carried out under slightly acidic conditions to facilitate dehydration to the imine.
-
Reduction: A selective reducing agent, like sodium cyanoborohydride, is added to the reaction mixture to reduce the in situ-formed imine to Pent-4-en-1-amine.
-
Work-up and Salt Formation: After the reaction is complete, the mixture is worked up to remove the excess reagents and byproducts. The resulting free amine is then converted to its hydrochloride salt by treatment with HCl.
Figure 2: Workflow for the Reductive Amination Synthesis of this compound.
A Novel Catalytic Approach: Nickel-Catalyzed Amination of Alcohols
Recent advancements in catalysis have opened new avenues for amine synthesis, offering greener and more atom-economical alternatives. One such promising method is the nickel-catalyzed amination of alcohols. While not yet a standard textbook method, this approach holds significant potential for the synthesis of primary amines like Pent-4-en-1-amine.
Mechanistic Rationale
This method involves the direct amination of an alcohol, such as pent-4-en-1-ol, with ammonia using a nickel catalyst. The reaction is believed to proceed through a "hydrogen-borrowing" or "dehydrogenative coupling" mechanism. The nickel catalyst first dehydrogenates the alcohol to the corresponding aldehyde (pent-4-enal). This aldehyde then reacts with ammonia to form an imine, which is subsequently reduced by the nickel hydride species generated in the initial dehydrogenation step. The overall process is highly atom-economical, with water being the only byproduct.
Proposed Experimental Protocol: Nickel-Catalyzed Amination
A potential protocol for the synthesis of Pent-4-en-1-amine using this novel approach would be:
-
Reaction Setup: Pent-4-en-1-ol, a nickel catalyst (e.g., a commercially available nickel salt with a suitable ligand), and a source of ammonia (e.g., aqueous ammonia or ammonia gas) are combined in a suitable solvent under an inert atmosphere.
-
Reaction: The mixture is heated to the required temperature to facilitate the catalytic cycle.
-
Work-up and Salt Formation: Upon completion, the catalyst is removed (e.g., by filtration), and the product is isolated and converted to the hydrochloride salt.
Figure 3: Proposed Workflow for the Nickel-Catalyzed Synthesis of this compound.
Performance Comparison
| Parameter | Gabriel Synthesis | Reductive Amination | Nickel-Catalyzed Amination |
| Starting Material | Alkyl Halide (e.g., 5-bromo-1-pentene) | Aldehyde (e.g., pent-4-enal) | Alcohol (e.g., pent-4-en-1-ol) |
| Key Reagents | Potassium phthalimide, hydrazine | Ammonia, selective reducing agent (e.g., NaBH3CN) | Nickel catalyst, ammonia |
| Typical Yield | Moderate to good (often 60-85% for similar primary amines) | Good to excellent (often >80% for primary amines from aldehydes)[11] | Potentially high (reported yields for similar reactions are often >90%) |
| Purity | Generally high after purification of the intermediate | Can be high, but potential for side products if not optimized | Potentially high, but catalyst removal is necessary |
| Reaction Conditions | Often requires elevated temperatures for alkylation and hydrolysis[4] | Generally mild, one-pot conditions are possible[8] | Requires elevated temperatures, but potentially more atom-economical |
| Advantages | - Avoids over-alkylation- Reliable for primary amines | - High yields- One-pot procedure- Wide substrate scope | - Atom-economical (water is the only byproduct)- Uses readily available alcohols- Greener approach |
| Disadvantages | - Multi-step process- Harsh hydrolysis conditions can be required- Phthalhydrazide byproduct can be difficult to remove[1] | - Requires a selective and sometimes toxic reducing agent (e.g., NaBH3CN)- Potential for side reactions if conditions are not controlled | - Requires a specific catalyst- Catalyst cost and removal- May require optimization for specific substrates |
Conclusion and Future Outlook
The choice of synthetic route for this compound will ultimately depend on the specific requirements of the researcher, including scale, cost, available starting materials, and desired purity.
-
The Gabriel synthesis , while a classic and reliable method, is often hampered by its multi-step nature and the challenges associated with the removal of the phthalhydrazide byproduct.[1][6]
-
Reductive amination represents a significant improvement, offering a more streamlined, one-pot approach with generally higher yields.[8][11] The development of selective reducing agents has made this the go-to method for many applications.
-
The emerging field of nickel-catalyzed amination of alcohols presents a compelling future direction. This approach is highly atom-economical and aligns with the principles of green chemistry. As catalyst development continues, this method has the potential to become a leading strategy for the synthesis of primary amines from readily available alcohol feedstocks.
For drug development professionals and scientists working on process optimization, the validation of this novel nickel-catalyzed method for the synthesis of this compound could offer significant advantages in terms of cost, efficiency, and environmental impact. Further research to establish a robust and scalable protocol for this transformation is highly encouraged.
References
-
Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. (2010). Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination. The Journal of organic chemistry, 75(16), 5470–5477. [Link]
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Reductive Amination - Common Conditions. Organic Chemistry Portal. (n.d.). [Link]
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Senthamarai, T., Murugesan, K., & Beller, M. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. ChemCatChem, 10(15), 3166-3170. [Link]
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Gabriel Synthesis: Mechanism & Examples. NROChemistry. (2023, April 2). [Link]
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Reductive amination. In Wikipedia. (2023, December 1). [Link]
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Gabriel synthesis. In Wikipedia. (2023, November 28). [Link]
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Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477. [Link]
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Li, G., Hu, J., He, L., & Zhang, F. (2017). Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones. ChemSusChem, 10(6), 1147–1151. [Link]
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Gabriel Synthesis. Organic Chemistry Tutor. (2021, March 14). [Link]
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Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. (n.d.). [Link]
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The Gabriel Synthesis. Master Organic Chemistry. (2023, October 10). [Link]
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Reductive Amination, and How It Works. Master Organic Chemistry. (2017, September 1). [Link]
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Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]
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Gabriel Synthesis. Chemistry LibreTexts. (2023, January 22). [Link]
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Gabriel Synthesis. In Name Reactions in Organic Chemistry (pp. 194-196). Cambridge University Press. [Link]
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Purity assessment of Pent-4-en-1-amine hydrochloride from different suppliers
A Comparative Purity Analysis of Pent-4-en-1-amine Hydrochloride from Commercial Suppliers
Abstract
This compound is a critical building block in synthetic organic chemistry and drug development, valued for its versatile bifunctional nature containing both a primary amine and a terminal alkene.[1][2] The purity of this reagent is paramount, as impurities can lead to undesirable side reactions, compromised product yields, and difficulties in purification, ultimately impacting the integrity of research and the safety of developed pharmaceuticals. This guide presents a comprehensive, multi-technique approach for assessing the purity of this compound from different commercial suppliers. We provide detailed, field-tested protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Acid-Base Titration, explaining the scientific rationale behind each method. Hypothetical data from three fictional suppliers (Supplier A, Supplier B, and Supplier C) are presented to illustrate the application of these techniques in a comparative analysis. This guide is intended for researchers, scientists, and drug development professionals to establish robust quality control measures for this essential reagent.
Introduction: The Significance of Purity in Synthetic Reagents
In the realm of pharmaceutical development and complex organic synthesis, the starting materials are the foundation upon which the entire scientific endeavor is built. The presence of impurities, even in seemingly trace amounts, can have cascading effects on reaction outcomes. For a molecule like this compound, potential impurities could include residual starting materials from its synthesis, byproducts, or degradation products.[3][4][5] For instance, a common synthetic route involves the reaction of pentene and ammonia, which could potentially leave unreacted starting materials or undesired isomers.[1] The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), underscore the importance of identifying and controlling impurities in new drug substances, a principle that extends to the critical starting materials used in their synthesis.[3][4][6] This guide provides the analytical framework to ensure the this compound used in your research meets the required quality standards.
Analytical Methodologies for Purity Assessment
A multi-pronged analytical approach is essential for a thorough purity assessment. No single technique can provide a complete picture of a sample's composition. Here, we detail three complementary methods: ¹H NMR for structural confirmation and identification of organic impurities, GC-MS for the detection of volatile impurities, and acid-base titration for an absolute quantitative measure of the amine hydrochloride content.
Workflow for Purity Assessment
The overall process for evaluating the purity of this compound from different suppliers is outlined below. This systematic approach ensures that each sample is subjected to the same rigorous testing, allowing for a fair and accurate comparison.
Caption: Overall workflow for the comparative purity assessment of this compound.
¹H NMR Spectroscopy: Structural Verification and Impurity Profiling
Expertise & Experience: ¹H NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. For this compound, it allows for the confirmation of the expected chemical structure and the detection of organic impurities. The chemical shifts and coupling constants of the protons are characteristic of the molecule's framework.[7][8][9] The presence of unexpected signals can indicate impurities, which can often be identified by their characteristic chemical shifts. A key feature to look for is the broad signal of the N-H protons, which can be confirmed by D₂O exchange, causing the signal to disappear.[8][9][10]
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.
-
Solvent Addition: Add approximately 0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD). D₂O is often preferred for hydrochloride salts due to their solubility.
-
Internal Standard: Add a small, known amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O, to allow for quantitative analysis.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the signals corresponding to the protons of Pent-4-en-1-amine and any impurity signals. The purity can be estimated by comparing the integral of the analyte signals to the sum of all signals.
Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities
Expertise & Experience: GC-MS is an ideal technique for separating and identifying volatile and semi-volatile compounds.[11][12][13] For this compound, the free amine is sufficiently volatile for GC analysis. This method is particularly sensitive for detecting residual solvents from the synthesis and purification process, as well as other volatile organic impurities.[3][4] The gas chromatograph separates the components of the mixture, and the mass spectrometer provides a mass spectrum for each component, which can be compared to a library for positive identification. The use of a column specifically designed for volatile amines is recommended to achieve good peak shape and resolution.[12][13]
Experimental Protocol:
-
Sample Preparation: To analyze the free amine, accurately weigh approximately 10 mg of the this compound sample into a vial. Dissolve the sample in a suitable solvent such as methanol and add a base (e.g., a solution of NaOH in methanol) to neutralize the hydrochloride and liberate the free amine.
-
Headspace Analysis (Alternative): For a more automated and sensitive analysis of volatile impurities, headspace GC-MS can be employed.[14][15] In this case, the sample is dissolved in a high-boiling point solvent (e.g., DMSO) in a sealed headspace vial, often with a base to liberate the volatile amine, and heated to allow the volatile components to partition into the headspace for injection.[15]
-
GC-MS Conditions:
-
Column: A capillary column suitable for amine analysis, such as an Rtx-Volatile Amine column (30 m x 0.32 mm ID, 5 µm film thickness).[11]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to elute all components.
-
Injector and Detector Temperatures: Typically set around 250°C.
-
-
Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra to a reference library (e.g., NIST). Quantify the impurities by calculating their peak area as a percentage of the total peak area.
Acid-Base Titration: Absolute Purity Assay
Expertise & Experience: Acid-base titration provides a direct, quantitative measure of the total amine hydrochloride content in the sample.[16][17] This is a classic and highly accurate method for determining the purity of an acidic or basic substance. For this compound, the hydrochloride salt is titrated with a standardized strong base. The endpoint of the titration, where all the amine hydrochloride has been neutralized, can be determined using a pH meter (potentiometric titration) or a colorimetric indicator. Non-aqueous titrations can also be employed for weak bases, often using perchloric acid as the titrant.[18]
Experimental Protocol:
-
Standardization of Titrant: Prepare and standardize a 0.1 M solution of sodium hydroxide (NaOH) against a primary standard, such as potassium hydrogen phthalate (KHP).
-
Sample Preparation: Accurately weigh a significant amount of the this compound sample (e.g., 150-200 mg) and dissolve it in a suitable amount of deionized water (e.g., 50 mL).
-
Titration: Titrate the sample solution with the standardized 0.1 M NaOH solution. Monitor the pH of the solution using a calibrated pH meter.
-
Endpoint Determination: The endpoint is the point of maximum inflection in the titration curve (the first derivative of the pH vs. volume curve).
-
Calculation: Calculate the purity of the this compound using the following formula: Purity (%) = (V_NaOH × M_NaOH × MW_amineHCl) / (W_sample) × 100 Where:
-
V_NaOH is the volume of NaOH solution used at the endpoint (in L).
-
M_NaOH is the molarity of the standardized NaOH solution.
-
MW_amineHCl is the molecular weight of this compound (121.61 g/mol ).[19]
-
W_sample is the weight of the sample (in g).
-
Comparative Analysis of Suppliers (Hypothetical Data)
To illustrate the application of these methods, we present hypothetical data for this compound obtained from three fictional suppliers: Supplier A, Supplier B, and Supplier C.
Data Summary
| Analytical Method | Supplier A | Supplier B | Supplier C |
| ¹H NMR Purity | >99% | ~97% | ~95% |
| ¹H NMR Impurities | No significant impurities detected. | Unidentified signals in the aliphatic region (2-3%). | Significant signals corresponding to a saturated amine (~5%). |
| GC-MS Purity | 99.5% | 97.2% | 94.8% |
| GC-MS Impurities | Trace amount of residual solvent (Methanol, 0.05%). | Methanol (0.2%), Unidentified peak at RT 5.8 min (2.6%). | Pentylamine (4.9%), Methanol (0.3%). |
| Acid-Base Titration Assay | 99.6 ± 0.2% | 97.5 ± 0.3% | 95.1 ± 0.4% |
Interpretation of Results
-
Supplier A: The material from Supplier A consistently shows high purity across all three analytical techniques. The ¹H NMR spectrum is clean, GC-MS analysis reveals only a trace amount of residual solvent, and the titration assay confirms a high percentage of the active compound. This supplier provides high-quality material suitable for sensitive applications.
-
Supplier B: Supplier B's material shows a slightly lower purity. The ¹H NMR and GC-MS data both indicate the presence of an unidentified impurity at a level of 2-3%. While the main component is still the desired product, the presence of this unknown impurity warrants further investigation or consideration depending on the application.
-
Supplier C: The product from Supplier C exhibits significantly lower purity. Both NMR and GC-MS identify a major impurity, which GC-MS suggests is the corresponding saturated amine, pentylamine. This could arise from over-reduction during synthesis. The lower assay value from the titration is consistent with the presence of this impurity. This material may not be suitable for applications where high purity is critical.
Conclusion and Recommendations
This guide demonstrates a robust, multi-technique approach for the comprehensive purity assessment of this compound. The combination of ¹H NMR, GC-MS, and acid-base titration provides a detailed and reliable picture of the quality of the material from different suppliers.
Key Takeaways:
-
No Single Method is Sufficient: A combination of qualitative and quantitative techniques is necessary for a thorough purity evaluation.
-
Supplier Qualification is Crucial: The quality of commercially available reagents can vary significantly. It is essential to perform in-house quality control on critical starting materials.
-
Understand Your Impurities: Identifying the nature of impurities can provide insights into the synthetic process used by the supplier and help in troubleshooting downstream reactions.
For researchers in drug development and other highly sensitive fields, we recommend sourcing reagents from suppliers who can provide detailed certificates of analysis and who demonstrate consistent batch-to-batch quality. The analytical methods outlined in this guide provide a framework for independently verifying this quality and ensuring the integrity of your scientific work.
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A Comparative Spectroscopic Guide to Pent-4-en-1-amine Hydrochloride and Its Derivatives
For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. Spectroscopic techniques form the bedrock of this understanding, providing a detailed fingerprint of a compound's chemical architecture. This guide offers an in-depth spectroscopic comparison of Pent-4-en-1-amine hydrochloride and two key derivatives: its N-acetylated form and the corresponding saturated amino alcohol, 5-aminopentan-1-ol. By examining the nuanced shifts in Nuclear Magnetic Resonance (NMR), the vibrational changes in Fourier-Transform Infrared (FT-IR) spectroscopy, and the fragmentation patterns in Mass Spectrometry (MS), we can elucidate the structural modifications and their electronic consequences. This comparative analysis serves as a practical reference for the characterization of related unsaturated amines and their derivatives, which are valuable synthons in medicinal chemistry.
Introduction to this compound: A Versatile Building Block
Pent-4-en-1-amine is a bifunctional molecule featuring a terminal primary amine and a terminal alkene. This unique combination makes it a valuable building block in organic synthesis, allowing for selective modification at either the nucleophilic amine or the reactive double bond. In many applications, it is handled as its hydrochloride salt to improve stability and solubility. A thorough spectroscopic characterization is the first critical step in ensuring its purity and in tracking its transformation through subsequent chemical reactions.
Spectroscopic Profile of this compound
The spectroscopic signature of this compound is a composite of the individual contributions from the alkyl chain, the terminal alkene, and the protonated primary amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton (¹H) and carbon (¹³C) NMR spectra provide a detailed map of the carbon-hydrogen framework. The protonation of the amine group to form the hydrochloride salt significantly influences the chemical shifts of nearby protons and carbons due to the electron-withdrawing inductive effect of the -NH₃⁺ group.[1]
¹H NMR: The spectrum is characterized by distinct regions corresponding to the different proton environments. The protons on the carbon adjacent to the ammonium group (C1) are deshielded and appear further downfield compared to a typical alkane. The terminal alkene protons exhibit a characteristic splitting pattern, with the internal vinylic proton appearing as a complex multiplet and the two terminal vinylic protons showing distinct signals due to their different geometric relationships (cis and trans) to the rest of the molecule.[2]
¹³C NMR: The carbon spectrum shows five distinct signals. The carbon bonded to the nitrogen (C1) is shifted downfield due to the electronegativity of the nitrogen atom. The sp² hybridized carbons of the double bond appear in the characteristic alkene region of the spectrum (typically 110-140 ppm).[3]
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum reveals the vibrational modes of the functional groups present in the molecule. For this compound, the key absorptions are associated with the N-H bonds of the ammonium group and the C=C and C-H bonds of the alkene.
The protonated primary amine (-NH₃⁺) exhibits a broad and strong absorption in the 3200-2800 cm⁻¹ region due to N-H stretching vibrations.[4] This broadness is a result of hydrogen bonding. Additionally, an ammonium bending vibration is typically observed around 1600-1500 cm⁻¹. The terminal alkene gives rise to a C=C stretching vibration around 1640 cm⁻¹ and out-of-plane C-H bending vibrations for the =CH₂ group around 990 cm⁻¹ and 910 cm⁻¹.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For the free base, Pent-4-en-1-amine, the molecular ion peak would be observed at m/z 85. A common fragmentation pathway for primary amines is the alpha-cleavage, which involves the loss of an alkyl radical to form a stable iminium ion.[6] For Pent-4-en-1-amine, this would result in a base peak at m/z 30, corresponding to [CH₂=NH₂]⁺.
Comparative Analysis with Derivatives
To illustrate the power of comparative spectroscopy, we will examine two derivatives of Pent-4-en-1-amine: N-(pent-4-en-1-yl)acetamide, where the amine functionality is modified, and 5-aminopentan-1-ol, where the alkene is transformed.
Derivative 1: N-(pent-4-en-1-yl)acetamide
N-acetylation is a common derivatization of primary amines, converting the basic amine into a neutral amide. This transformation induces significant and predictable changes in the spectroscopic data.[7]
Spectroscopic Changes upon N-Acetylation:
-
¹H NMR: The most notable change is the appearance of a new singlet at around 2.0 ppm, corresponding to the three protons of the acetyl methyl group. The broad signal of the -NH₃⁺ protons is replaced by a sharper amide N-H proton signal, which typically appears further downfield (around 5.5-8.5 ppm) and may show coupling to the adjacent CH₂ group. The protons on the carbon adjacent to the nitrogen (C1) will experience a shift, typically slightly downfield, due to the change in the electronic environment from an ammonium to an amide group.
-
¹³C NMR: The introduction of the acetyl group results in two new signals: a carbonyl carbon signal in the downfield region (around 170 ppm) and a methyl carbon signal in the upfield region (around 23 ppm).[8] The chemical shift of the carbon bonded to the nitrogen (C1) will also be affected.
-
FT-IR: The broad N-H stretching of the ammonium salt is replaced by the characteristic N-H stretch of a secondary amide, which typically appears as a single sharp peak around 3300 cm⁻¹.[4] A strong new band, the amide I band (C=O stretch), will be present around 1640 cm⁻¹, and another significant band, the amide II band (N-H bend and C-N stretch), will appear around 1550 cm⁻¹. The C=C stretching vibration of the terminal alkene remains largely unaffected.
-
MS: The molecular weight increases by 42 units (the mass of an acetyl group). The fragmentation pattern will now be dominated by cleavages characteristic of amides, such as the McLafferty rearrangement if structurally possible, and cleavage of the C-N bond.
Derivative 2: 5-Aminopentan-1-ol
Hydroboration-oxidation of the terminal alkene in this compound (after neutralization) yields 5-aminopentan-1-ol. This modification saturates the carbon chain and introduces a primary alcohol functionality, leading to distinct spectroscopic changes.
Spectroscopic Changes upon Hydroboration-Oxidation:
-
¹H NMR: The signals corresponding to the vinylic protons (around 4.9-5.8 ppm) will disappear. A new multiplet corresponding to the CH₂ group bearing the hydroxyl group will appear around 3.6 ppm. A broad singlet for the hydroxyl proton will also be present, the chemical shift of which is concentration and solvent dependent.[9]
-
¹³C NMR: The two sp² carbon signals of the alkene will be replaced by two sp³ carbon signals in the upfield region. The carbon bearing the hydroxyl group (C5) will appear in the typical range for a carbon attached to an oxygen (around 60-70 ppm).
-
FT-IR: The characteristic alkene C=C stretch at ~1640 cm⁻¹ and the =C-H bending vibrations will be absent. A strong, broad O-H stretching band will appear in the region of 3400-3200 cm⁻¹. A C-O stretching vibration will also be present around 1050 cm⁻¹.[10]
-
MS: The molecular weight will increase by 18 units (the addition of H₂O across the double bond). The fragmentation pattern will now be influenced by the presence of the hydroxyl group. Alpha-cleavage adjacent to the oxygen atom is a common fragmentation pathway for alcohols, which would lead to the loss of an alkyl radical.[10]
Data Summary
The following tables provide a summary of the expected key spectroscopic data for this compound and its derivatives.
Table 1: Comparative ¹H NMR Data (Predicted Chemical Shifts, δ in ppm)
| Proton Assignment | Pent-4-en-1-amine HCl | N-(pent-4-en-1-yl)acetamide | 5-Aminopentan-1-ol |
| H5 (CH=CH₂) | ~5.8 (m) | ~5.8 (m) | - |
| H5' (CH=CH₂) | ~5.0 (m) | ~5.0 (m) | - |
| H1 (-CH₂-NH₃⁺/-NHAc) | ~3.0 (t) | ~3.2 (q) | ~2.7 (t) |
| -NH₃⁺ / -NHAc / -NH₂ | ~8.0 (br s) | ~6.0 (br t) | ~1.5 (br s) |
| -C(O)CH₃ | - | ~2.0 (s) | - |
| H5 (-CH₂-OH) | - | - | ~3.6 (t) |
| -OH | - | - | variable (br s) |
Table 2: Comparative ¹³C NMR Data (Predicted Chemical Shifts, δ in ppm)
| Carbon Assignment | Pent-4-en-1-amine HCl | N-(pent-4-en-1-yl)acetamide | 5-Aminopentan-1-ol |
| C5 (=CH₂) | ~115 | ~115 | - |
| C4 (-CH=) | ~138 | ~138 | - |
| C1 (-CH₂-N) | ~40 | ~42 | ~42 |
| C=O | - | ~170 | - |
| -C(O)CH₃ | - | ~23 | - |
| C5 (-CH₂-OH) | - | - | ~62 |
Table 3: Comparative FT-IR Data (Key Vibrational Frequencies, cm⁻¹)
| Functional Group | Pent-4-en-1-amine HCl | N-(pent-4-en-1-yl)acetamide | 5-Aminopentan-1-ol |
| N-H stretch | 3200-2800 (broad, strong) | ~3300 (sharp, medium) | 3400-3300 (two bands) |
| C=O stretch (Amide I) | - | ~1640 (strong) | - |
| N-H bend (Amide II) | ~1550 (medium) | ~1550 (medium) | 1650-1580 (medium) |
| C=C stretch | ~1640 (medium) | ~1640 (medium) | - |
| O-H stretch | - | - | 3400-3200 (broad, strong) |
| C-O stretch | - | - | ~1050 (strong) |
Experimental Protocols
General Spectroscopic Methods
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher field spectrometer. Samples should be dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD for the hydrochloride salt and CDCl₃ for the neutral derivatives). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) or the residual solvent peak.
-
FT-IR Spectroscopy: FT-IR spectra can be obtained using an attenuated total reflectance (ATR) accessory or by preparing a KBr pellet. The spectra should be recorded over a range of 4000-400 cm⁻¹.
-
Mass Spectrometry: Mass spectra can be acquired using electron ionization (EI) or electrospray ionization (ESI) techniques, depending on the volatility and stability of the compound.
Synthesis of N-(pent-4-en-1-yl)acetamide
To a solution of this compound in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine) to neutralize the salt. Cool the solution in an ice bath and add acetyl chloride dropwise. Allow the reaction to warm to room temperature and stir for several hours. After completion, the reaction mixture should be washed with water and brine, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure to yield the crude product, which can be purified by column chromatography.[7]
Synthesis of 5-Aminopentan-1-ol
Pent-4-en-1-amine (prepared by neutralizing the hydrochloride salt) is dissolved in an anhydrous ether solvent (e.g., THF). A solution of borane-tetrahydrofuran complex (BH₃·THF) is added dropwise at 0 °C. The reaction is then allowed to warm to room temperature and stirred for several hours. The reaction is quenched by the slow addition of water, followed by an aqueous solution of sodium hydroxide and hydrogen peroxide. The product is then extracted with an organic solvent, dried, and purified.
Visualizing the Analytical Workflow
The following diagram illustrates the workflow for the spectroscopic comparison of this compound and its derivatives.
Caption: Workflow for Spectroscopic Comparison.
Conclusion
This guide has provided a comprehensive spectroscopic comparison of this compound and two of its key derivatives. By systematically analyzing the changes in NMR, FT-IR, and MS data upon chemical modification, we gain a deeper understanding of the structure-spectra relationship. The principles and data presented here serve as a valuable resource for scientists engaged in the synthesis and characterization of novel organic molecules, particularly those containing amine and alkene functionalities. The ability to confidently interpret these spectroscopic changes is fundamental to ensuring the integrity of research and the successful development of new chemical entities.
References
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ChemBK. (2024, April 9). pent-4-en-1-amine. Retrieved from [Link]
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Safety Operating Guide
Navigating the Disposal of Pent-4-en-1-amine Hydrochloride: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other advanced chemical syntheses, the responsible management of chemical waste is not just a regulatory necessity but a cornerstone of a safe and ethical research environment. Pent-4-en-1-amine hydrochloride, a reactive primary amine, requires careful consideration for its proper disposal. This guide provides a detailed, step-by-step framework for its safe handling and disposal, grounded in established safety protocols and regulatory standards.
Immediate Safety and Hazard Assessment
Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is paramount. According to available safety data, this compound is classified as a skin and eye irritant and may cause respiratory irritation.[1] A closely related analog, Pent-4-yn-1-amine hydrochloride, is classified as a corrosive solid that causes severe skin burns and eye damage. Given the structural similarities, it is prudent to handle this compound with a high degree of caution, assuming it may have corrosive properties, especially in concentrated form or as a solution with a low pH.
Key Hazard Information:
| Hazard Statement | Description | GHS Classification |
| H315 | Causes skin irritation | Skin Irritation, Category 2 |
| H319 | Causes serious eye irritation | Eye Irritation, Category 2A |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Category 3 |
Source: PubChem CID 46942242[1]
The primary immediate risk during handling and the initial stages of disposal is exposure to the acidic and potentially corrosive nature of the amine hydrochloride solution. Therefore, appropriate Personal Protective Equipment (PPE) is mandatory.
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are essential. A face shield should be worn in conjunction with goggles when handling larger quantities or during procedures with a splash risk.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.
-
Body Protection: A lab coat or chemical-resistant apron is required to protect against skin contact.
-
Respiratory Protection: All handling and disposal procedures should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.
The Disposal Workflow: A Decision-Making Framework
The proper disposal of this compound waste hinges on a critical initial step: hazardous waste determination. This process dictates whether the waste requires management as a regulated hazardous material or if it can be treated to a non-hazardous state for disposal.
Caption: Decision workflow for the disposal of this compound waste.
Hazardous Waste Determination
Under the Resource Conservation and Recovery Act (RCRA), a generator of solid waste must determine if that waste is hazardous.[2][3] For this compound waste, the primary concern is the characteristic of corrosivity.
A solid waste exhibits the characteristic of corrosivity if a representative aqueous sample has a pH less than or equal to 2 or greater than or equal to 12.5.[4] Aqueous solutions of this compound are acidic due to the hydrochloride salt and will likely fall into the hazardous category if the concentration is significant.
-
Untreated Waste: If left untreated, aqueous waste of this compound with a pH ≤ 2 is considered a hazardous waste. The corresponding EPA Hazardous Waste Code is D002 for corrosivity .[4]
In-Laboratory Neutralization Protocol
For many laboratories, on-site neutralization of corrosive waste is a safe and cost-effective disposal method.[5] This procedure converts the hazardous corrosive waste into a non-hazardous, neutral salt solution that may be eligible for drain disposal, pending local regulations.
The following protocol is based on the neutralization of a similar amine hydrochloride and general principles of acid-base neutralization in a laboratory setting.
Experimental Protocol: Neutralization of Aqueous this compound Waste
| Step | Procedure | Rationale and Safety Precautions |
| 1. Preparation | Don all required PPE (goggles, face shield, lab coat, nitrile gloves). Conduct the entire procedure in a certified chemical fume hood. Place a beaker containing the aqueous amine hydrochloride waste on a magnetic stir plate and add a stir bar. For concentrated waste, first dilute it by slowly adding the waste to a larger volume of cold water to a concentration below 10%. | This ensures personal safety from splashes and fumes. Dilution of concentrated acidic solutions is an exothermic process; adding the acid to water helps to dissipate the heat safely. |
| 2. Neutralization | Begin stirring the waste solution. Slowly and carefully add a 1 M solution of a weak base, such as sodium bicarbonate (NaHCO₃), dropwise to the stirring waste. A 1 M solution of a strong base like sodium hydroxide (NaOH) can also be used, but must be added more slowly to control the heat of reaction. | A weak base like sodium bicarbonate is preferred as the neutralization reaction is less exothermic and produces CO₂, providing a visual cue (effervescence) of the reaction. Slow, dropwise addition prevents excessive heat generation and potential boiling or splashing.[6] |
| 3. pH Monitoring | Periodically pause the addition of the base and check the pH of the solution using a calibrated pH meter or pH indicator strips. | Accurate pH monitoring is critical to ensure complete neutralization and to avoid overshooting into the basic hazardous range (pH ≥ 12.5). |
| 4. Endpoint | Continue adding the base until the pH of the solution is stable within a neutral range, typically between 6.0 and 8.0. | This pH range is generally considered non-corrosive and is often acceptable for drain disposal according to local wastewater treatment regulations.[7][8] |
| 5. Final Disposal | Once neutralized, and if the solution contains no other hazardous materials (e.g., heavy metals, regulated organic solvents), it can be disposed of down the sanitary sewer with a copious amount of running water (at least 20 parts water to the neutralized solution), in accordance with your institution's and local municipality's regulations. | The resulting solution contains the free amine, sodium chloride, and water. If the starting material was the only hazardous component due to its corrosivity, the neutralized solution is no longer considered hazardous waste. Always confirm local regulations before drain disposal.[5][7][9] |
| 6. Container Disposal | Empty containers that held the original this compound should be triple-rinsed with water. The rinsate should be collected and neutralized along with the bulk waste. Once decontaminated, the empty container can often be disposed of as non-hazardous solid waste. Deface the original label to prevent confusion. | Proper rinsing ensures that no residual hazardous material remains. |
Conclusion
The proper disposal of this compound is a manageable process when approached with a clear understanding of its hazards and the principles of chemical waste management. The key is to first characterize the waste stream. If it is determined to be hazardous due to corrosivity, a carefully controlled in-laboratory neutralization can render it non-hazardous. This not only ensures regulatory compliance and protects personnel and the environment but also represents a more sustainable and cost-effective approach to laboratory waste management. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure adherence to all local, state, and federal regulations.
References
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In-Laboratory Treatment of Chemical Waste. Safety & Risk Services, The University of British Columbia. [Link]
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Disposal of Solid Nonhazardous Waste. Princeton University Environmental Health and Safety. [Link]
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Disposal of Non-hazardous Laboratory Waste Chemicals as Trash. University of California, Berkeley, College of Chemistry. [Link]
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VIII. Disposal Procedures for Non Hazardous Waste. Stephen F. Austin State University. [Link]
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Standard Operating Procedure: Hydrochloric Acid. University of California, Santa Barbara. [Link]
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Neutralization Guide. University of Georgia Environmental Safety Division. [Link]
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Hazardous Waste Listings. U.S. Environmental Protection Agency. [Link]
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Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume I Executive Summary. U.S. Environmental Protection Agency. [Link]
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Understanding the Hazardous Waste Determination Process. Indiana Department of Environmental Management. [Link]
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40 CFR 262.11 -- Hazardous waste determination and recordkeeping. U.S. Government Publishing Office. [Link]
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Waste Characterization Regulations: A Guide to Compliance with the RCRA. ALS Global. [Link]
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Hazardous Waste Characteristics. U.S. Environmental Protection Agency. [Link]
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EPA Hazardous Waste Codes. University of Texas at Dallas. [Link]
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This compound. PubChem, National Center for Biotechnology Information. [Link]
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Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency. [Link]
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Pent-4-yn-1-amine hydrochloride. PubChem, National Center for Biotechnology Information. [Link]
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Hazardous Waste Characteristics: A User-Friendly Reference Document, October 2009. U.S. Environmental Protection Agency. [Link]
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Pent-4-yn-1-amine hydrochloride. Cenmed. [Link]
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Mastering the Safe Handling of Pent-4-en-1-amine Hydrochloride: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the ability to handle specialized chemical reagents with precision and safety is paramount. Pent-4-en-1-amine hydrochloride, a key building block in the synthesis of novel compounds, requires a comprehensive understanding of its properties to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, moving beyond a simple checklist to instill a deep-seated culture of safety and operational excellence.
Understanding the Hazard Profile of this compound
This compound is classified with the following GHS hazard statements:
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
These classifications underscore the primary risks associated with this compound: dermal, ocular, and respiratory irritation. The hydrochloride salt form, while generally more stable and less volatile than the free amine, still demands meticulous handling to prevent inadvertent exposure. The amine functional group contributes to its basicity and potential for irritation, while the alkene moiety introduces the possibility of other chemical reactivities.
Personal Protective Equipment (PPE): Your First Line of Defense
A proactive approach to safety begins with the correct selection and use of PPE. The following table outlines the minimum PPE requirements for handling this compound, with explanations rooted in the compound's hazard profile.
| PPE Component | Specifications | Rationale for Use |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes that can cause serious eye irritation. A face shield offers broader protection for the entire face. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact, which can lead to irritation. Glove integrity should be checked before each use. |
| Body Protection | A standard laboratory coat. | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | To be used in a well-ventilated area or a chemical fume hood. | Minimizes the inhalation of any dust or aerosols, which can cause respiratory tract irritation. |
Workflow for Donning and Doffing PPE
To prevent cross-contamination, a strict protocol for putting on and taking off PPE is essential.
Caption: Sequential process for donning and doffing PPE.
Operational Plan: Safe Handling and Storage Protocols
Adherence to a stringent operational plan is critical for minimizing exposure risk and ensuring the stability of this compound.
Handling:
-
Work in a Ventilated Area: Always handle the compound in a certified chemical fume hood to mitigate the risk of inhaling dust or aerosols.
-
Avoid Creating Dust: As a solid, care should be taken to avoid generating dust when transferring the material. Use appropriate tools and techniques for weighing and dispensing.
-
Prevent Contact: Avoid all personal contact, including inhalation.[2] Wear the appropriate PPE at all times.
-
Practice Good Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.
Storage:
-
Keep Containers Sealed: Store in the original, tightly sealed container to prevent contamination and absorption of moisture.
-
Cool and Dry Environment: Store in a cool, dry, and well-ventilated area.
-
Avoid Incompatibles: Keep away from strong oxidizing agents and acids.
Disposal Plan: Responsible Waste Management
The disposal of this compound and its containers must be conducted in accordance with all local, state, and federal regulations. The primary method of disposal is through a licensed hazardous waste management company.
Step-by-Step Disposal Protocol:
-
Segregate Waste: Keep this compound waste separate from other chemical waste streams to prevent unwanted reactions.[3]
-
Use Designated Containers: Collect waste in a clearly labeled, compatible, and sealed container. The label should include "Hazardous Waste" and the full chemical name.
-
Store Waste Securely: Store the waste container in a designated, secure, and well-ventilated area while awaiting pickup by a certified waste disposal service.
-
Do Not Dispose in Drains: Never dispose of this compound down the drain or in regular trash.
Emergency Procedures: A Rapid and Informed Response
In the event of an accidental exposure or spill, a swift and correct response is crucial to minimize harm.
Emergency Response Workflow
Caption: Immediate actions for exposure and spill scenarios.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.
-
Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Spill Response:
-
Evacuate and Secure: Evacuate the immediate area and ensure adequate ventilation. Remove all sources of ignition.
-
Contain the Spill: For a solid spill, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal. For a liquid spill, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container.
-
Decontaminate: Clean the spill area with a suitable decontamination solution and dispose of all contaminated materials as hazardous waste.
-
Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) department.
By integrating these detailed protocols into your laboratory's standard operating procedures, you can foster a robust safety culture and ensure the responsible handling of this compound from receipt to disposal.
References
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
